Ethyl arachidate
Description
Propriétés
IUPAC Name |
ethyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSMWBLSBAFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171335 | |
| Record name | Ethyl arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18281-05-5 | |
| Record name | Ethyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl Arachidate (CAS No. 18281-05-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl arachidate (B1238690) (CAS No. 18281-05-5), the ethyl ester of arachidic acid, is a long-chain saturated fatty acid ester with emerging biological significance. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and biological activities. Notably, this document details its demonstrated anti-inflammatory and analgesic properties, supported by quantitative data and explicit experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical and Physical Properties
Ethyl arachidate is a white, crystalline solid at room temperature.[1] Its long, saturated hydrocarbon tail imparts a significant lipophilic character, influencing its solubility and biological interactions.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18281-05-5 | [1][2] |
| Synonyms | Ethyl eicosanoate, Arachidic acid ethyl ester | [1][2][3] |
| Molecular Formula | C₂₂H₄₄O₂ | [1][2][3] |
| Molecular Weight | 340.58 g/mol | [4] |
| Physical State | Solid, powder to crystal | [1][4] |
| Color | White to almost white | [1] |
| Melting Point | 44 °C | [1] |
| Boiling Point | 215 °C at 10 mmHg | [1] |
| Solubility | Almost transparent in hot methanol | [1] |
| LogP (estimated) | 10.270 | [1] |
Synthesis
This compound is typically synthesized via the Fischer-Speier esterification of arachidic acid with ethanol, catalyzed by a strong acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Arachidic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Toluene (or another suitable water-immiscible solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add arachidic acid, a molar excess of absolute ethanol, and a suitable volume of toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound as a white solid.
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
This protocol provides a general procedure for the analysis of fatty acid ethyl esters (FAEEs), which can be adapted for this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Sample Preparation (from a biological matrix):
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) using a suitable solvent system like hexane (B92381) or a chloroform:methanol mixture to isolate the lipid fraction.[5][6] An internal standard (e.g., ethyl heptadecanoate) should be added before extraction for accurate quantification.[6]
-
Solid-Phase Extraction (SPE) (Optional Clean-up): For complex matrices, the extract can be further purified using an amino-propyl silica (B1680970) SPE column to isolate the FAEE fraction.[6]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the final extract under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[6]
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of atomic nuclei.
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Expected Spectral Features: The ¹H and ¹³C NMR spectra of this compound will show characteristic signals corresponding to the ethyl group and the long acyl chain. The interpretation of these spectra will confirm the structure of the molecule.
Biological Activities
Recent studies have highlighted the significant anti-inflammatory and analgesic properties of this compound.[2][7]
Anti-inflammatory Activity
This compound has demonstrated both acute and chronic anti-inflammatory effects in various preclinical models.[2][7]
The following protocols are based on the study by Sokeng et al. (2020).[2]
Animals:
-
Wistar rats of either sex, weighing between 150-200g.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Administration:
-
This compound is suspended in an appropriate vehicle (e.g., palm oil) and administered orally (p.o.) at various doses (e.g., 12.5, 25, and 50 mg/kg body weight).
-
A vehicle control group and a positive control group (e.g., dexamethasone (B1670325) 5 mg/kg, p.o.) should be included.
a) Carrageenan-Induced Paw Edema (Acute Inflammation):
-
Administer the test substances (this compound, vehicle, or positive control) one hour before the induction of inflammation.
-
Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or diameter at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
b) Xylene-Induced Ear Edema (Acute Inflammation):
-
Administer the test substances one hour before the induction of inflammation.
-
Apply a standard volume of xylene to the inner surface of the right ear of each rat to induce edema.
-
After a specified time (e.g., 2 hours), sacrifice the animals and cut circular sections from both ears.
-
Weigh the ear sections and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
c) Cotton Pellet-Induced Granuloma (Chronic Inflammation):
-
Autoclave sterile cotton pellets (e.g., 10 mg).
-
Under light anesthesia, implant one cotton pellet subcutaneously in the axilla or groin region of each rat.
-
Administer the test substances daily for a period of 7 consecutive days.
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven at 60°C until a constant weight is achieved.
-
Measure the dry weight of the granuloma and calculate the percentage inhibition of granuloma formation for each group compared to the control group.
Table 2: Anti-inflammatory Activity of this compound
| Experimental Model | Dose (mg/kg, p.o.) | Maximum Inhibition (%) | Source |
| Carrageenan-Induced Paw Edema | 50 | 62.5 | [2][7] |
| Xylene-Induced Ear Edema | 50 | 54.5 | [2][7] |
| Cotton Pellet-Induced Granuloma | 50 | 47.4 | [2][7] |
Analgesic Activity
This compound has shown central analgesic properties in preclinical models.[2][7]
This protocol is based on the study by Sokeng et al. (2020).[2]
Apparatus:
-
Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Procedure:
-
Screen the animals for their baseline pain sensitivity by placing them on the hot plate and recording the reaction time (latency) in seconds for paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test substances (this compound, vehicle, or a positive control like morphine at 2.5 mg/kg) to different groups of animals.
-
Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percentage of analgesic activity for each group.
Table 3: Analgesic Activity of this compound in the Hot Plate Test
| Treatment | Dose (mg/kg) | Maximum Analgesic Percentage (%) | Source |
| This compound | 50 | 80.62 | [2] |
| Morphine | 2.5 | 80.00 | [2] |
Proposed Mechanism of Action
While the precise signaling pathway of this compound's anti-inflammatory and analgesic effects is not fully elucidated, it is hypothesized to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and/or lipoxygenase (LOX).[2] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.
Applications
This compound's properties lend it to a variety of applications:
-
Pharmaceuticals: Due to its anti-inflammatory and analgesic effects, it holds potential for development as a therapeutic agent.[2][7] It can also be used as an excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.
-
Cosmetics: It can function as an emollient and thickening agent in creams and lotions.
-
Food Industry: It is used as a food additive and flavoring agent.
-
Research: It serves as a standard in lipidomic studies and in the investigation of fatty acid metabolism.
Safety and Handling
Detailed safety information is limited. It is recommended to handle this compound in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a long-chain fatty acid ester with well-documented anti-inflammatory and analgesic properties. This technical guide has provided a comprehensive overview of its chemical characteristics, synthesis, analysis, and biological activities, supported by detailed experimental protocols and quantitative data. The information compiled herein should serve as a valuable resource for researchers and professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.
References
- 1. This compound (18281-05-5) for sale [vulcanchem.com]
- 2. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound =99 18281-05-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
What are the synonyms for Ethyl arachidate?
An In-depth Technical Guide to Ethyl Arachidate (B1238690)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidate, a long-chain fatty acid ester, is a molecule of growing interest in the fields of pharmacology and materials science. It is formed from the formal condensation of the carboxy group of arachidic acid (a 20-carbon saturated fatty acid) with the hydroxy group of ethanol (B145695). This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, experimental protocols for its synthesis and purification, and its biological activities, with a focus on its anti-inflammatory and analgesic properties.
Synonyms and Chemical Identity
This compound is known by several other names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound.
-
Ethyl eicosanoate
-
Arachidic acid ethyl ester
-
Eicosanoic acid, ethyl ester
-
Ethyl Arachate
CAS Number: 18281-05-5 Molecular Formula: C₂₂H₄₄O₂
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 340.58 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 44 - 50 °C | [3] |
| Boiling Point | ~369.10 °C @ 760 mm Hg (estimated) | [3] |
| Solubility | Soluble in methanol (B129727) and hexane (B92381). Very low solubility in water (3.643e-005 mg/L @ 25 °C, estimated) | [3] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of arachidic acid with ethanol, using an acid catalyst.[4]
Materials:
-
Arachidic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine arachidic acid and a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude this compound can be purified using column chromatography followed by recrystallization.
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Non-polar solvent (e.g., hexane)
-
Slightly more polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the eluent can be gradually increased to facilitate the separation.[6]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
Materials:
-
A suitable solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, for example, in a vacuum oven.
Evaluation of Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of this compound have been evaluated using various in vivo models in rats.[7][8][9]
This model is used to assess the acute anti-inflammatory activity of a compound.
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment groups receive oral administration of this compound at different doses (e.g., 12.5, 25.0, and 50.0 mg/kg body weight). The control group receives the vehicle.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
This is another model to evaluate acute anti-inflammatory effects.
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment groups receive oral administration of this compound at different doses.
-
One hour later, xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.
-
After a specific time (e.g., 15 minutes), the animals are sacrificed, and circular sections are removed from both ears and weighed.
-
The difference in weight between the right and left ear punches is taken as a measure of edema.
-
The percentage inhibition of edema is calculated.
This model assesses the effect of a compound on the proliferative phase of inflammation.
Procedure:
-
Sterilized cotton pellets are implanted subcutaneously in the dorsal region of the rats.
-
The animals are treated with this compound at different doses daily for a set period (e.g., 7 days).
-
On the last day, the animals are sacrificed, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
The difference between the final and initial weight of the cotton pellets is calculated as the weight of the granuloma tissue.
-
The percentage inhibition of granuloma formation is determined.
This method is used to evaluate the central analgesic effect of a substance.
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The initial reaction time of each rat to the heat stimulus (e.g., licking of the paws or jumping) is recorded.
-
The animals are then treated with this compound at different doses.
-
The reaction time is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
An increase in the reaction time is considered as an analgesic effect.
Visualizations
Experimental Workflows
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. mt.com [mt.com]
- 3. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (18281-05-5) for sale [vulcanchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous anti-inflammatory mediators from arachidonate in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Eicosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl eicosanoate, the ethyl ester of eicosanoic acid, is a long-chain saturated fatty acid ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. This document is intended to serve as a critical resource for professionals engaged in research and development involving long-chain fatty acid esters.
Core Physical and Chemical Properties
Ethyl eicosanoate is a white to almost-white crystalline solid or powder at room temperature.[3] Its long, saturated hydrocarbon chain dictates its lipophilic character and influences its physical state and solubility.
Identifiers and Molecular Characteristics
A comprehensive list of identifiers for ethyl eicosanoate is provided in Table 1, including its CAS Registry Number, IUPAC name, and molecular formula.[4][5][6]
| Property | Value | Source(s) |
| IUPAC Name | ethyl icosanoate | [1] |
| Synonyms | Ethyl arachidate (B1238690), Arachidic acid ethyl ester, Eicosanoic acid ethyl ester | [4][5] |
| CAS Registry Number | 18281-05-5 | [4] |
| Molecular Formula | C₂₂H₄₄O₂ | [4] |
| Molecular Weight | 340.58 g/mol | [4] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC | [4] |
| InChIKey | YBKSMWBLSBAFBQ-UHFFFAOYSA-N | [4] |
Physical Properties
The key physical properties of ethyl eicosanoate are summarized in Table 2. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Conditions | Source(s) |
| Physical State | Solid | Room Temperature | [4] |
| Melting Point | 44 °C | - | [3] |
| Boiling Point | 215 °C | at 10 mmHg | [3] |
| Solubility | Almost transparent in hot methanol | - | [3] |
Experimental Protocols
Synthesis of Ethyl Eicosanoate
Ethyl eicosanoate can be synthesized through several methods, with Fischer esterification and transesterification being the most common.
This method involves the acid-catalyzed reaction of eicosanoic acid with ethanol (B145695).[7][8][9][10]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine eicosanoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 10 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the crude product with a suitable organic solvent like diethyl ether or hexane (B92381).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.[11]
Fischer Esterification Workflow for Ethyl Eicosanoate Synthesis.
Transesterification involves the reaction of a triglyceride source of eicosanoic acid (e.g., certain vegetable oils) with ethanol in the presence of a catalyst.[12][13][14]
Protocol:
-
Catalyst Preparation: Prepare a solution of a base catalyst, such as potassium hydroxide (B78521) (1% w/w of the oil), in anhydrous ethanol.
-
Reaction: Heat the triglyceride source to a specified temperature (e.g., 60°C) in a reaction vessel with vigorous stirring. Add the catalyst-ethanol solution to the heated oil.
-
Reaction Monitoring: Maintain the temperature and stirring for the duration of the reaction (e.g., 1-2 hours).
-
Separation: After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol.
-
Purification: Separate the ester layer and wash it with warm water to remove residual catalyst and glycerol. Dry the ester layer over anhydrous sodium sulfate. Further purification can be achieved by vacuum distillation.[7]
Transesterification Workflow for Ethyl Eicosanoate Synthesis.
Analytical Methods
The purity and structure of synthesized ethyl eicosanoate can be confirmed using a variety of analytical techniques.
GC-MS is a powerful tool for assessing the purity of ethyl eicosanoate and confirming its molecular weight.[15][16] The fragmentation pattern in the mass spectrum provides a unique fingerprint for the molecule.[3][6][17][18][19][20]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified ethyl eicosanoate in a volatile organic solvent such as hexane or dichloromethane.
-
Injection: Inject an aliquot of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column) and a temperature program that allows for the separation of the analyte from any impurities.
-
MS Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are analyzed by the mass spectrometer.
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of ethyl eicosanoate, providing detailed information about the carbon-hydrogen framework.[21][22][23]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the ethyl ester.
IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.[24][25][26][27][28]
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at the analysis temperature) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Spectral Interpretation: Identify the characteristic absorption bands, notably the strong C=O stretching vibration around 1740 cm⁻¹.
Biological Activity
Recent studies have highlighted the anti-inflammatory and analgesic properties of ethyl eicosanoate.[3][29]
Anti-inflammatory and Analgesic Effects
Oral administration of arachidic acid ethyl ester has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models.[29] The compound demonstrated efficacy in reducing carrageenan-induced paw edema and xylene-induced ear edema, which are common models for acute inflammation.[29] Furthermore, it showed activity in the cotton pellet-induced granuloma model, indicating an effect on chronic inflammation.[29] The analgesic properties were observed in the hot plate test, suggesting a central analgesic effect.[29]
The proposed mechanism for these effects involves the inhibition of cyclooxygenase (COX) enzymes, which in turn suppresses the synthesis of prostaglandins, key mediators of pain and inflammation.[29]
Proposed Mechanism of Anti-inflammatory Action of Ethyl Eicosanoate.
Conclusion
Ethyl eicosanoate is a well-characterized long-chain fatty acid ester with defined physical and chemical properties. Standardized protocols for its synthesis and analysis are readily available, enabling its use in a wide range of research and development applications. The emerging evidence of its anti-inflammatory and analgesic properties suggests potential therapeutic applications that warrant further investigation. This technical guide provides a foundational resource for scientists and researchers working with this versatile compound.
References
- 1. Ethyl arachidate | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl icosanoate | 18281-05-5 | MOLNOVA [molnova.com]
- 3. Eicosanoic acid, ethyl ester [webbook.nist.gov]
- 4. larodan.com [larodan.com]
- 5. ethyl eicosanoate, 18281-05-5 [thegoodscentscompany.com]
- 6. Eicosanoic acid, ethyl ester [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. athabascau.ca [athabascau.ca]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ester synthesis by transesterification [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Source and Synthesis of Ethyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl arachidate (B1238690), the ethyl ester of the 20-carbon saturated fatty acid arachidic acid, is a molecule of growing interest in the scientific community, particularly for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the biological sources and chemical synthesis of ethyl arachidate, tailored for professionals in research and drug development. It includes detailed experimental protocols for its isolation from natural sources and for its chemical and enzymatic synthesis, alongside a quantitative summary of its occurrence and synthesis yields. Furthermore, this guide illustrates key experimental workflows and a relevant biological signaling pathway through detailed diagrams to facilitate a deeper understanding of its context in both laboratory and biological systems.
Biological Sources of this compound
This compound has been identified in a variety of natural sources, with propolis being one of the most significant. Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources, is known for its complex chemical composition and diverse biological activities.
A key biological precursor to this compound is arachidic acid. For instance, analysis of Jordanian propolis has revealed an arachidic acid content of 7.4% of the total fatty acid composition.[1] While the direct concentration of this compound can vary, the presence of its precursor suggests its potential formation within the propolis matrix.
Quantitative Data on Biological Occurrence
The direct quantification of this compound in many biological matrices is still an area of active research. The table below summarizes the known occurrence of its precursor, arachidic acid, in a relevant biological source.
| Biological Source | Compound | Concentration (% of total fatty acids) | Reference |
| Jordanian Propolis | Arachidic Acid | 7.4% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through both traditional chemical methods and more novel enzymatic approaches. The choice of method depends on factors such as desired purity, yield, and scalability.
Chemical Synthesis: Acid-Catalyzed Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification of arachidic acid with ethanol (B145695), using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][3] This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases, such as Novozym 435, can be used to catalyze the esterification of arachidic acid or the transesterification of triglycerides containing arachidic acid with ethanol.[4][5] This method can achieve high yields under gentle reaction conditions.
Quantitative Data on Synthesis Yields
The following table summarizes the reported yields for different methods of synthesizing fatty acid ethyl esters, providing a comparative overview for process development.
| Synthesis Method | Starting Material | Catalyst | Yield (%) | Reference |
| Acid-Catalyzed Esterification | Arachidic Acid & Ethanol | p-Toluenesulfonic acid | >90% (typical for Fischer esterification) | [6] |
| Enzymatic Transesterification | Camellia Oil Soapstocks & Diethyl Carbonate | Novozym 435 | 98.4% | [4] |
Experimental Protocols
Isolation of this compound from Propolis
This protocol is based on the methodology described for the isolation of compounds from Cameroonian propolis.[7]
1. Extraction:
- Macerate 75 g of crude propolis with ethanol (3 x 6 L) for 72 hours at room temperature.
- Combine the supernatants and concentrate under reduced pressure to obtain the crude ethanolic extract.
2. Chromatographic Separation:
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing the compound of interest.
3. Purification and Identification:
- Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.
- Confirm the identity and purity of the isolated compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Protocol for Acid-Catalyzed Esterification of Arachidic Acid
This protocol is a generalized procedure for Fischer-Speier esterification.[2][8]
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine arachidic acid (1 equivalent), a large excess of ethanol (e.g., 10-20 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Toluene can be used as the azeotropic solvent.
- Heat the mixture to reflux with vigorous stirring.
2. Reaction Monitoring:
- Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture. The reaction is typically complete within 4-8 hours.
3. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
4. Purification:
- Purify the crude product by recrystallization from ethanol or acetone (B3395972) to obtain pure this compound as a white solid.
Protocol for Enzymatic Synthesis of this compound
This protocol is based on the enzymatic synthesis of fatty acid ethyl esters.[4][5]
1. Reaction Setup:
- In a reaction vessel, combine arachidic acid, ethanol (in a desired molar ratio, e.g., 1:3 acid to alcohol), and a lipase (B570770) catalyst (e.g., Novozym 435, 5-15% by weight of the substrates). The reaction can be run in a solvent-free system or in an organic solvent like hexane.
2. Reaction Conditions:
- Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified period (e.g., 24 hours).
3. Enzyme Deactivation and Product Isolation:
- After the reaction, deactivate and remove the enzyme by filtration.
- If a solvent was used, remove it under reduced pressure.
4. Purification:
- The resulting this compound can be purified using column chromatography or distillation to achieve high purity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isolation from Propolis
Caption: Workflow for the isolation and purification of this compound from propolis.
Experimental Workflow for Chemical Synthesis
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Anti-inflammatory Signaling Pathway Modulation
Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.
Conclusion
This compound is an accessible compound from both natural and synthetic origins. Its presence in propolis highlights a potential for natural product-based drug discovery, while established chemical and emerging enzymatic synthesis routes offer viable pathways for its production at scale. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the development of novel therapeutics, particularly in the area of anti-inflammatory agents. Further research into the precise biological roles and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Phytochemical Tests, Assessment of Antioxidant Properties and Isolation of Two Compounds of Ethyl Acetate Extract of Chadian Propolis: Case of Bebotho (Southern Chad) [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Ethyl Arachidate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidate (B1238690) (also known as ethyl eicosanoate) is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid.[1][2] Its chemical formula is C₂₂H₄₄O₂, and it has a molecular weight of approximately 340.58 g/mol .[3] As a long-chain fatty acid ester, ethyl arachidate is a lipophilic and non-polar molecule, properties which fundamentally govern its solubility in various organic solvents.
Understanding the solubility of this compound is critical for a range of applications, including its use in the formulation of pharmaceuticals, where it can act as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] It is also utilized in the manufacturing of cosmetics and as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its precise determination, and offers a logical workflow for this process.
Core Concepts: Predicting Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This means that non-polar solutes, such as this compound with its long hydrocarbon chain, will dissolve best in non-polar solvents. Conversely, it is expected to have limited solubility in polar solvents. The dissolution process for molecules like this compound is typically endothermic, meaning that solubility tends to increase with temperature.
Data Presentation: Solubility of this compound
Precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature. The following tables summarize the available qualitative information and provide comparative data for structurally similar compounds to infer the likely solubility behavior of this compound.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent | Chemical Class | Polarity | Expected Solubility | Observations/Notes |
| Hexane | Non-polar Aliphatic | Non-polar | High | A certified reference standard is available as a 10 mg/mL solution in hexane, indicating at least this level of solubility. |
| Chloroform | Halogenated | Slightly polar | Moderate to High | Normal saturated fatty acids are generally more soluble in chloroform.[4] |
| Methanol | Polar Protic (Alcohol) | Polar | Low to Moderate | Described as "almost transparent in hot Methanol," suggesting that solubility is limited at room temperature but increases with heat.[5][6] |
| Ethanol | Polar Protic (Alcohol) | Polar | Low | Likely to be sparingly soluble at room temperature. |
| Acetone | Ketone | Polar Aprotic | Low | Expected to have limited solubility. |
| Ethyl Acetate | Ester | Moderately Polar | Low to Moderate | Expected to be more soluble than in highly polar solvents like methanol. |
Table 2: Quantitative Solubility Data for Structurally Related Compounds
To provide a more quantitative perspective, the following table presents solubility data for mthis compound and stearic acid. This data can serve as a useful, albeit approximate, proxy for the behavior of this compound.
| Solvent | Compound | Temperature (°C) | Solubility |
| Ethanol | Mthis compound | Not Specified | 0.1 mg/mL[7] |
| Dimethylformamide (DMF) | Mthis compound | Not Specified | 2 mg/mL[7] |
| DMF:PBS (pH 7.2) (1:1) | Mthis compound | Not Specified | 0.5 mg/mL[7] |
| Ethanol | Stearic Acid | 28 | ~7.5 g/100g [8] |
| Methanol | Stearic Acid | 28 | ~3.5 g/100g [8] |
| Ethyl Acetate | Stearic Acid | 28 | ~11.5 g/100g [8] |
| Acetone | Stearic Acid | 28 | ~9.0 g/100g [8] |
Note: The data for stearic acid has been adapted from Heryanto et al. (2007) and is provided for illustrative purposes.[8]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the isothermal shake-flask method followed by gravimetric or chromatographic analysis is a standard and reliable approach.
Isothermal Shake-Flask Method
This method is widely used to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. For long-chain esters, this can take between 24 to 72 hours. It is advisable to conduct a preliminary time-course study to determine the optimal equilibration time.
-
-
Phase Separation and Sampling:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered, saturated solution to a known volume with the same solvent.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Always report the temperature at which the solubility was determined.
-
The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.
References
- 1. This compound (18281-05-5) for sale [vulcanchem.com]
- 2. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scienceasia.org [scienceasia.org]
The Natural Occurrence of Ethyl Arachidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl arachidate (B1238690), a long-chain fatty acid ethyl ester, is a naturally occurring compound found in a variety of biological sources, including plants and bee products. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthesis, and biological activities, with a particular focus on its anti-inflammatory properties. Detailed experimental protocols for the extraction and quantification of ethyl arachidate are presented, alongside a summary of its known concentrations in different natural matrices. Furthermore, this guide explores the potential signaling pathways through which this compound may exert its physiological effects. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (CH₃(CH₂)₁₈COOCH₂CH₃) is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid. While synthetic routes to this compound are well-established, its presence in nature has garnered increasing interest due to its potential biological activities. This document provides an in-depth examination of the natural occurrence of this lipophilic molecule.
Natural Occurrence of this compound
This compound has been identified in several natural sources, often as part of a complex mixture of lipids and other secondary metabolites.
Propolis
Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources, is a notable source of this compound. Studies have isolated and identified this compound from propolis extracts, where it is believed to contribute to the material's observed anti-inflammatory and analgesic properties. The concentration of this compound in propolis can vary depending on the geographical origin, the local flora, and the bee species.
Plant Kingdom
This compound has been detected in the stem bark of Buddleja cordata, a species of flowering plant. In this plant, it is present as a minor component among a series of long-chain fatty acid esters. While the parent fatty acid, arachidic acid, is found in various plants, including Moringa oleifera, the direct detection of this compound in these sources requires further investigation.
Fermented Foods and Beverages
Fatty acid ethyl esters (FAEEs) are known to be formed during the fermentation of various foods and beverages. While specific quantitative data for this compound in many of these products is scarce, it is plausible that it may be present in trace amounts in fermented products where both arachidic acid and ethanol (B145695) are available as precursors.
Table 1: Documented Natural Sources of this compound
| Natural Source | Organism/Product | Part/Fraction | Concentration | Reference(s) |
| Propolis | Honeybee product | Ethanolic extract | Not Quantified | [1] |
| Buddleja cordata | Plant | Stem bark | Minor component | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in natural systems is not fully elucidated but is thought to occur via the esterification of arachidic acid with ethanol.
Precursors
-
Arachidic Acid: This saturated fatty acid is synthesized in plants and other organisms through the fatty acid synthase (FAS) complex, followed by elongation of shorter-chain fatty acids.
-
Ethanol: Ethanol can be produced in plants and microorganisms through various metabolic pathways, including glycolysis followed by fermentation.
Enzymatic Esterification
The formation of fatty acid ethyl esters is catalyzed by enzymes such as lipases and wax ester synthases. These enzymes can facilitate the condensation reaction between the carboxylic acid group of arachidic acid and the hydroxyl group of ethanol.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies.
Anti-inflammatory and Analgesic Effects
Studies on this compound isolated from propolis have shown its ability to reduce inflammation and pain in animal models. This suggests that this compound may modulate the inflammatory cascade.
Potential Signaling Pathways
The precise signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully understood. However, based on the known mechanisms of other fatty acid derivatives, several potential pathways can be hypothesized. Long-chain fatty acid ethyl esters may influence the production of eicosanoids, a class of signaling molecules that includes prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. It is plausible that this compound could modulate the activity of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Protocols
Extraction of this compound from Propolis
This protocol describes a general procedure for the solvent extraction of this compound from a propolis sample.
Materials:
-
Raw propolis
-
Ethanol (95% or absolute)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Grind the raw propolis into a fine powder.
-
Macerate the propolis powder in ethanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours.
-
Filter the ethanolic extract to remove solid residues.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
Partition the concentrated extract between a mixture of hexane and dichloromethane (1:1 v/v) and water.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a lipid-rich extract containing this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a direct GC-MS method for the quantification of this compound without the need for derivatization.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent)
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-550 |
Quantification:
Quantification is performed using an external or internal standard method. A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of the characteristic ion(s) of this compound in the sample is compared to the calibration curve to determine its concentration.
Conclusion
This compound is a naturally occurring fatty acid ethyl ester with documented presence in propolis and Buddleja cordata. Its anti-inflammatory and analgesic properties make it a compound of interest for further pharmacological investigation and potential drug development. While current knowledge on its quantitative distribution and specific biosynthetic and signaling pathways is limited, the analytical methods outlined in this guide provide a framework for future research to fill these gaps. Further studies are warranted to explore a wider range of natural sources for the presence of this compound and to fully elucidate its mechanism of action.
References
Ethyl Arachidate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl arachidate (B1238690), a long-chain saturated fatty acid ethyl ester (FAEE), is a non-oxidative metabolite of ethanol (B145695). While often studied as a biomarker for alcohol consumption, emerging evidence indicates that ethyl arachidate and other FAEEs are not mere bystanders but active modulators of lipid metabolism with significant pathophysiological implications. This technical guide provides an in-depth analysis of the function of this compound in lipid metabolism, focusing on its biochemical synthesis, its impact on cellular and systemic lipid profiles, and the molecular mechanisms underlying its effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to serve as a comprehensive resource for researchers in lipidology, toxicology, and drug development.
Introduction
The metabolism of ethanol is predominantly oxidative, leading to the formation of acetaldehyde (B116499) and acetate. However, a smaller, non-oxidative pathway results in the esterification of ethanol with endogenous fatty acids, producing fatty acid ethyl esters (FAEEs). This compound (ethyl eicosanoate) is formed from the condensation of ethanol and arachidic acid (a 20-carbon saturated fatty acid).[1][2] Initially identified as markers of ethanol intake, FAEEs are now recognized as toxic metabolites that contribute to alcohol-induced organ damage, particularly in the pancreas, liver, and heart.[3] Their role extends beyond simple biomarkers, as they actively participate in and disrupt normal lipid metabolic processes. Understanding the specific function of this compound within this class of molecules is critical for elucidating the mechanisms of alcohol-related pathologies and for the development of potential therapeutic interventions.
Biochemical Synthesis and Degradation of this compound
The formation of this compound occurs enzymatically through the esterification of arachidic acid with ethanol. This process is catalyzed by several enzymes with FAEE synthase activity, including carboxylester lipase (B570770) (CEL). The synthesis is not limited to the liver; it occurs in various tissues, with the pancreas exhibiting particularly high FAEE synthase activity.[3]
The degradation of this compound occurs via hydrolysis, catalyzed by esterases, which cleaves the ester bond to release arachidic acid and ethanol. This process is crucial in determining the tissue residence time and overall toxicity of the molecule.
Below is a diagram illustrating the synthesis and degradation of this compound.
References
The Ester Trail: A Technical Guide to the Discovery and History of Fatty Acid Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol.[1] Initially identified as products of ethanol metabolism in various tissues, their significance has expanded from being mere biochemical curiosities to crucial mediators of alcohol-induced organ damage and reliable biomarkers of alcohol consumption.[2][3] This in-depth technical guide chronicles the discovery and history of FAEEs, detailing the key research milestones, experimental methodologies, and their evolving role in understanding the pathophysiology of alcohol-related diseases. We present a comprehensive overview of their synthesis and degradation, their toxic effects on various organs, and their clinical utility. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to aid in the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear conceptual framework for understanding the complex biology of FAEEs.
Introduction: The Dawn of Non-Oxidative Ethanol Metabolism
The story of fatty acid ethyl esters (FAEEs) spans nearly four decades of research, evolving from the simple observation of their synthesis in different cells and tissues to the recognition of their significant role in ethanol-induced cellular injury.[4] Unlike the primary oxidative pathway of ethanol metabolism that produces acetaldehyde (B116499) and acetate, the non-oxidative pathway results in the formation of FAEEs.[5][6] This alternative metabolic route is particularly significant in organs susceptible to alcohol-induced damage, such as the pancreas, liver, heart, and brain.[5][7] The presence of FAEEs in these organs, often at concentrations that correlate with ethanol intake, has implicated them as key players in the pathogenesis of alcoholic pancreatitis, fatty liver disease, and fetal alcohol syndrome.[8][9][10] Moreover, their detection in various biological matrices, including blood, adipose tissue, hair, and meconium, has established them as sensitive and specific biomarkers for both acute and chronic alcohol consumption.[3][5][11]
A Historical Perspective: Key Milestones in FAEE Research
The journey of understanding FAEEs has been marked by several pivotal discoveries that have shaped our current knowledge.
-
Early Observations (pre-1980s): Initial studies on ethanol metabolism hinted at the existence of non-oxidative pathways, but the specific products and their biological significance remained largely unknown.
-
1980s: Identification and Initial Characterization: The first definitive identification and quantitation of FAEEs in biological specimens were achieved in the early 1980s.[12] Research during this decade focused on developing analytical methods for their detection and demonstrating their formation in various tissues, particularly the heart, laying the groundwork for linking them to alcoholic cardiomyopathy.[12]
-
1990s: Implication in Organ Damage and Biomarker Potential: The 1990s saw a surge in research implicating FAEEs as mediators of ethanol-induced organ damage.[4] Studies demonstrated their toxicity to cells and their presence in organs damaged by alcohol abuse.[7][13] It was also during this period that the potential of FAEEs as markers of ethanol intake was first seriously explored, with studies showing their presence in serum and adipose tissue following alcohol consumption.[14][15] The enzymes responsible for their synthesis, broadly termed FAEE synthases, began to be characterized.[13]
-
2000s - Present: Mechanistic Insights and Clinical Applications: The new millennium has been characterized by a deeper dive into the molecular mechanisms of FAEE-induced toxicity, including their effects on mitochondrial function and calcium signaling.[8] Their role in specific pathologies like alcoholic pancreatitis and fetal alcohol syndrome has been extensively investigated.[9][16] Furthermore, their application as biomarkers has been refined, with the development of sensitive methods for their detection in hair and meconium for long-term monitoring of alcohol use and prenatal exposure.[17][18]
The Biochemistry of FAEEs: Synthesis and Degradation
FAEEs are synthesized from the esterification of fatty acids with ethanol, a reaction that can be catalyzed by several enzymes.
Enzymatic Synthesis
Two main enzymatic activities have been described for FAEE synthesis:[19][20]
-
Fatty Acid Ethyl Ester Synthase (FAEES): This activity utilizes free fatty acids and ethanol as substrates. Several enzymes have been shown to possess FAEES activity, including carboxylester lipase (B570770) (CEL).[6][8]
-
Acyl-CoA:Ethanol O-Acyltransferase (AEAT): This pathway involves the esterification of ethanol with fatty acyl-CoAs.[6][13]
The relative contribution of these pathways appears to be tissue-specific.[6] For instance, FAEES activity is prominent in the pancreas, while both pathways are active in the liver.[8][13]
Non-Enzymatic Synthesis
While enzymatic synthesis is the primary route of FAEE formation in vivo, non-enzymatic formation can occur, particularly during sample processing if alcohols are used for extraction.[12]
Degradation
FAEEs are hydrolyzed back to free fatty acids and ethanol by esterases.[7] This degradation occurs in various cellular compartments, including the mitochondria and microsomes.[7] The half-life of FAEEs is significantly longer than that of ethanol itself, contributing to their utility as biomarkers. For example, the half-life of FAEEs in adipose tissue of laboratory animals is approximately 16 hours, which is four times greater than that of alcohol.[15]
Pathophysiological Roles of FAEEs
A growing body of evidence points to the direct contribution of FAEEs to the cellular damage observed in alcohol-related diseases.
Alcoholic Pancreatitis
FAEEs are considered key mediators of alcohol-induced pancreatitis.[8][21] They are synthesized within pancreatic acinar cells and have been shown to cause:
-
Intracellular Calcium Dysregulation: FAEEs trigger a sustained increase in cytosolic calcium concentrations, primarily through their action on inositol (B14025) trisphosphate receptors.[8]
-
Mitochondrial Dysfunction: The elevated calcium levels lead to mitochondrial depolarization, uncoupling of oxidative phosphorylation, and ultimately, a drop in cellular ATP levels.[8] This mitochondrial injury is a critical event in the initiation of pancreatitis.
-
Premature Activation of Digestive Enzymes: The combination of calcium overload and energy depletion can lead to the premature activation of trypsinogen (B12293085) to trypsin within the acinar cells, a hallmark of pancreatitis.[21]
Alcoholic Liver Disease
Recent studies have highlighted the role of FAEEs in acute ethanol-mediated hepatotoxicity.[10] High blood ethanol levels, rather than acetaldehyde, were associated with acute liver injury, which correlated with increased serum levels of free fatty acids and FAEEs.[10] These FAEEs were found to induce endoplasmic reticulum (ER) stress in hepatocytes, contributing directly to liver injury.[10]
Fetal Alcohol Spectrum Disorders (FASD)
FAEEs have been implicated in the teratogenic effects of ethanol.[9] They can accumulate in the placenta and fetal tissues after maternal alcohol consumption.[9][22] The presence of FAEEs in meconium, the first stool of a newborn, is a reliable indicator of prenatal alcohol exposure.[18][22] Furthermore, elevated levels of specific FAEEs in meconium have been associated with poorer neurodevelopmental outcomes in infants.[18]
FAEEs as Biomarkers of Alcohol Consumption
The longer half-life of FAEEs compared to ethanol makes them valuable biomarkers for detecting both recent and chronic alcohol use.[3][5]
-
Short-Term Markers: Serum FAEE levels rise rapidly after alcohol ingestion and can remain detectable for up to 24 hours, even when blood alcohol concentration is negligible.[5][14]
-
Long-Term Markers: FAEEs accumulate in tissues with slow turnover rates, such as hair and adipose tissue.[15][23] Analysis of FAEEs in hair provides a retrospective window of alcohol consumption spanning several months.[23][24]
-
Prenatal Exposure Markers: As mentioned, FAEEs in meconium serve as a specific and sensitive biomarker for fetal alcohol exposure.[11][22][25]
Quantitative Data Summary
The following tables summarize key quantitative data related to FAEEs from various studies.
Table 1: FAEE Concentrations in Human Tissues
| Tissue | Condition | FAEE Concentration | Reference |
| Adipose Tissue | Chronic Alcoholics (undetectable blood ethanol) | 300 ± 46 nmol/g | [15] |
| Adipose Tissue | Unintoxicated Nonalcoholics | 43 ± 13 nmol/g | [15] |
| Serum | Hospital Emergency Room Patients (positive blood ethanol) | Correlated with blood ethanol (r = 0.57) | [14] |
| Hair | Fatalities with Excessive Alcohol Consumption | 2.5–13.5 ng/mg (mean, 6.8 ng/mg) | [23] |
| Hair | Alcoholics in Treatment | 0.92–11.6 ng/mg (mean, 4.0 ng/mg) | [23] |
| Hair | Moderate Social Drinkers | 0.20–0.85 ng/mg (mean, 0.41 ng/mg) | [23] |
| Hair | Teetotalers | 0.06–0.37 ng/mg (mean, 0.16 ng/mg) | [23] |
| Meconium | Prenatal Alcohol Exposure | Cumulative FAEE > 2 nmol/g considered positive | [11] |
Table 2: FAEEs in Meconium as Biomarkers for Prenatal Alcohol Exposure
| FAEE | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |
| Ethyl Linoleate | 88% | 64% | 9% | 99% | [26] |
| Ethyl Linoleate | 26.9% | 96.8% | 96.2% | - | [22][25] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in FAEE research.
Quantification of FAEEs in Meconium by GC/MS
This protocol is adapted from methodologies described for the analysis of FAEEs in meconium.[22][26]
Objective: To extract, isolate, and quantify FAEEs from meconium samples.
Materials:
-
Meconium sample (0.5 g)
-
Distilled water
-
Internal standard (e.g., ethyl heptadecanoate)
-
Acetone
-
Silica (B1680970) column for chromatography
-
Gas chromatograph with mass spectrometry detector (GC/MS)
Procedure:
-
Homogenization: Weigh 0.5 g of meconium and place it in a suitable tube. Add 3.5 mL of distilled water and vortex until the mixture is homogeneous.[22]
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 8 µg/g of meconium) to the homogenized sample.[22]
-
Extraction: Add 3.5 mL of hexane to the sample, vortex vigorously, and centrifuge to separate the layers.[22] An alternative extraction uses acetone/hexane.[26]
-
Isolation: Isolate the FAEEs from the hexane extract using silica column chromatography.[26]
-
GC/MS Analysis: Analyze the isolated FAEEs using GC/MS. The gas chromatograph separates the individual FAEEs, and the mass spectrometer provides identification and quantification.[22][26] Use positive chemical ionization (PCI) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[22]
-
Quantification: Calculate the concentration of each FAEE based on the peak area relative to the internal standard.
Analysis of FAEEs in Hair by HS-SPME and GC/MS
This protocol is based on methods for analyzing FAEEs in hair as long-term markers of alcohol consumption.[24][27]
Objective: To determine the concentration of FAEEs in hair segments.
Materials:
-
Hair sample, segmented if required
-
n-heptane (for washing)
-
Dimethyl sulfoxide (B87167) (DMSO)-n-heptane mixture (for extraction)
-
Deuterated internal standards
-
Headspace solid-phase microextraction (HS-SPME) fibers
-
Gas chromatograph with mass spectrometry detector (GC/MS)
Procedure:
-
Decontamination: Wash the hair sample with n-heptane to remove external contaminants.[24]
-
Extraction: Extract the FAEEs from the hair using a DMSO-n-heptane mixture.
-
Internal Standard Spiking: Add deuterated internal standards to the extract for accurate quantification.[24]
-
HS-SPME: Perform headspace solid-phase microextraction of the extract to concentrate the volatile FAEEs.[24]
-
GC/MS Analysis: Analyze the SPME fiber by GC/MS.
-
Quantification: Quantify the concentrations of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate (B1226849) against the internal standards.[24]
Visualizing FAEE Biology: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in FAEE research.
FAEE Synthesis Pathways
Caption: Enzymatic pathways for the synthesis of fatty acid ethyl esters (FAEEs).
FAEE-Mediated Pancreatic Acinar Cell Injury
Caption: Signaling cascade of FAEE-induced injury in pancreatic acinar cells.
Experimental Workflow for FAEE Analysis in Biological Samples
Caption: General experimental workflow for the analysis of FAEEs.
Conclusion and Future Directions
The discovery and subsequent investigation of fatty acid ethyl esters have fundamentally altered our understanding of ethanol's metabolic fate and its mechanisms of toxicity. From their initial identification to their current status as key pathogenic mediators and reliable biomarkers, the field of FAEE research continues to expand. Future research will likely focus on several key areas:
-
Elucidating the full spectrum of FAEE-induced cellular and molecular damage: While significant progress has been made in understanding their effects on the pancreas and liver, their role in other organs, such as the brain and heart, warrants further investigation.
-
Developing novel therapeutic strategies: Targeting FAEE synthesis or their downstream signaling pathways could represent a novel approach to mitigating alcohol-induced organ damage.
-
Refining and standardizing FAEE analysis for clinical diagnostics: The development of high-throughput, cost-effective assays for FAEEs could see their wider adoption in clinical settings for monitoring alcohol use and identifying individuals at risk for alcohol-related diseases.
References
- 1. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters: nonoxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usdtl.com [usdtl.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Fetal alcohol syndrome and fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fetal exposure to alcohol as evidenced by fatty acid ethyl esters in meconium in the absence of maternal drinking history in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acid ethyl esters are present in human serum after ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Examining the role of fatty acid ethyl esters in diagnosing alcoholic pancreatitis - Mayo Clinic [mayoclinic.org]
- 17. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty acid ethyl esters in meconium are associated with poorer neurodevelopmental outcomes to two years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fatty acid ethyl esters in meconium: are they biomarkers of fetal alcohol exposure and effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Ethyl Arachidate and Fatty Acid Ethyl Esters (FAEEs)
An In-depth Technical Guide on the Core Role of Ethyl Arachidate (B1238690) in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific role of ethyl arachidate in cell signaling is limited. This guide synthesizes current knowledge on the broader class of Fatty Acid Ethyl Esters (FAEEs) and the closely related signaling molecule, arachidonic acid, to provide a comprehensive overview of the potential mechanisms of action for this compound.
This compound (ethyl eicosanoate) is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid. It belongs to the class of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol (B145695) formed by the esterification of fatty acids with ethanol. While often associated with the toxic effects of alcohol consumption, emerging evidence suggests that FAEEs can also participate in cell signaling processes. Their lipophilic nature allows them to interact with cellular membranes and modulate the function of membrane-associated proteins, potentially influencing downstream signaling cascades. Given its structure, this compound's biological activities may be inferred from the behavior of other well-studied FAEEs and its relationship to the potent signaling molecule, arachidonic acid.
Potential Cell Signaling Pathways of this compound as a Fatty Acid Ethyl Ester
As a member of the FAEE family, this compound is likely to influence several key signaling pathways. Studies on other FAEEs, such as ethyl oleate, have demonstrated effects on intracellular calcium homeostasis, cyclic AMP (cAMP) levels, and protein kinase C (PKC) activity.
Modulation of Intracellular Calcium ([Ca2+]) Signaling
FAEEs have been shown to induce changes in cytosolic free calcium levels.[1] This can occur through various mechanisms, including the release of calcium from intracellular stores like the endoplasmic reticulum and modulation of plasma membrane calcium channels. An increase in intracellular calcium can trigger a wide array of cellular responses, from enzyme activation to gene transcription.
Interference with Cyclic AMP (cAMP) Signaling
FAEEs can also impact the production of the second messenger cyclic AMP (cAMP). Evidence suggests that FAEEs can lead to a rapid, dose-dependent increase in intracellular cAMP concentration.[1] This modulation of cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, influencing processes such as cell growth, differentiation, and metabolism.
Influence on Protein Kinase C (PKC) and Downstream Effectors
Unsaturated fatty acids, structurally related to the parent fatty acid of some FAEEs, can activate certain isoforms of protein kinase C (PKC) by interacting with their C1 domain.[2] This suggests a potential mechanism by which FAEEs, or their hydrolysis products, could modulate PKC activity and its downstream signaling pathways, such as the MAP kinase cascade, which are critical for cell proliferation and differentiation.[3][4]
Figure 1: Proposed signaling pathways for Fatty Acid Ethyl Esters (FAEEs).
Relationship to Arachidonic Acid Signaling
This compound is the saturated counterpart to ethyl arachidonate. Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a well-established and pivotal molecule in cell signaling. It is released from membrane phospholipids (B1166683) by phospholipase A2 and is metabolized via three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), involved in inflammation and immune responses.
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and additional HETEs, which have roles in vasodilation and angiogenesis.
Given that this compound can be hydrolyzed back to arachidic acid and ethanol, it is plausible that it could influence the availability of substrates for these pathways or that its presence in membranes could allosterically modulate the activity of these enzymes.
Figure 2: The Arachidonic Acid signaling cascade.
Quantitative Data on FAEE Signaling Effects
The following tables summarize quantitative data from studies on ethyl oleate, a representative FAEE. This data provides a framework for understanding the potential dose-dependent effects of this compound.
Table 1: Effect of Ethyl Oleate on Intracellular Signaling Molecules
| Parameter Measured | Cell Type | Ethyl Oleate Concentration (µM) | Observation | Reference |
| Intracellular Ca2+ Influx | Human Mononuclear Cells | 10, 25, 50, 100 | Dose-dependent inhibition of PHA-induced influx | [1][5] |
| Intracellular cAMP | Human Mononuclear Cells | 10, 25, 50 | Rapid, dose-dependent increase | [1][5] |
| IL-2 Production | Human Mononuclear Cells | 10, 25, 50, 100 | Dose-dependent inhibition of PHA-induced production | [1][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cell signaling.
Measurement of Intracellular Calcium Using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure intracellular calcium concentrations.[6]
-
Cell Preparation:
-
Culture cells to 80-90% confluency in a clear flat-bottom black 96-well plate.
-
Wash cells once with 200 µL of HEPES-buffered saline (HBS).
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in HBS). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Incubate cells with the dye solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add 200 µL of HBS, optionally supplemented with probenecid (B1678239) to prevent dye leakage, and incubate for at least 20 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader capable of dual excitation.
-
Record fluorescence emission at ~510 nm while alternating excitation wavelengths between 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2).
-
Establish a baseline fluorescence ratio (340/380) before adding the experimental compound (e.g., this compound).
-
Add the compound and continue to record the fluorescence ratio over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
The change in this ratio over time reflects the change in intracellular calcium concentration. Calibration can be performed using ionophores and calcium chelators to determine absolute concentrations.
-
Quantification of cAMP by Competitive Enzyme Immunoassay (ELISA)
This protocol outlines the general steps for a competitive ELISA to measure cAMP levels.[7]
-
Sample Preparation:
-
Lyse cells (e.g., with 0.1 M HCl) to stop phosphodiesterase activity and extract cAMP.
-
Centrifuge the lysate to remove cellular debris.
-
Samples may require acetylation to improve assay sensitivity.
-
-
Assay Procedure:
-
A goat anti-rabbit IgG antibody is pre-coated onto the wells of a 96-well plate.
-
Add standards or samples to the wells, along with an alkaline phosphatase (AP)-conjugated cAMP and a rabbit polyclonal antibody specific for cAMP.
-
During incubation, the sample cAMP and the AP-conjugated cAMP compete for binding to the limited amount of primary antibody.
-
Wash the wells to remove unbound reagents.
-
Add a p-nitrophenyl phosphate (B84403) (pNpp) substrate. The AP enzyme will convert the substrate to a yellow product.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP and determine the concentration in the samples by interpolation.
-
Analysis of Arachidonic Acid Metabolites by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of arachidonic acid and its metabolites using liquid chromatography-tandem mass spectrometry.[8][9][10]
-
Sample Preparation:
-
Extract lipids from the biological matrix (e.g., plasma, cell lysate) using a suitable organic solvent.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich for the analytes of interest.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the sample onto a C8 or C18 reverse-phase column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). This separates the different arachidonic acid metabolites based on their polarity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and a specific product ion is detected. This provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak areas of the analytes in the sample to those of a standard curve generated with known concentrations of each metabolite. Deuterated internal standards are often used to correct for variations in sample preparation and instrument response.
-
Figure 3: Workflow for measuring intracellular calcium changes.
Conclusion and Future Directions
While direct evidence for the role of this compound in cell signaling is still emerging, its classification as a fatty acid ethyl ester and its structural relationship to arachidonic acid provide a strong basis for predicting its biological activities. It is likely that this compound can modulate key signaling pathways involving intracellular calcium, cAMP, and protein kinase C. Furthermore, its potential to influence the complex network of arachidonic acid metabolism warrants further investigation.
Future research should focus on directly assessing the effects of this compound on these signaling pathways in various cell types. Elucidating its specific molecular targets and downstream effects will be crucial for understanding its physiological and pathological roles, and for evaluating its potential as a therapeutic agent or a target for drug development. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for such future investigations.
References
- 1. Emerging structural biology of lipid G protein‐coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regulation of Ras Signaling Specificity by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
An In-depth Technical Guide to Ethyl Arachidate and its Relation to Arachidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl arachidate (B1238690), a long-chain fatty acid ester, and its direct chemical relationship with arachidic acid, a 20-carbon saturated fatty acid. This document details their chemical and physical properties, methods of synthesis and analysis, and explores their roles in biological systems and potential applications in drug development. The guide is intended to serve as a technical resource, offering detailed experimental protocols and summarizing key quantitative data for easy reference and comparison.
Introduction: Chemical Identity and Relationship
Arachidic acid, systematically known as icosanoic acid, is a saturated fatty acid with a 20-carbon backbone.[1] Its molecular formula is C₂₀H₄₀O₂.[2] Ethyl arachidate, also known as ethyl icosanoate, is the ethyl ester of arachidic acid.[3][4] It is formed through the formal condensation of the carboxyl group of arachidic acid with the hydroxyl group of ethanol (B145695).[4][5] This esterification reaction links the 20-carbon acyl chain of arachidic acid to an ethyl group, resulting in the molecular formula C₂₂H₄₄O₂.[3][4]
The chemical structures of both compounds are fundamental to their physical properties and biological activities. The long, saturated hydrocarbon chain imparts a significant lipophilic character to both molecules.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and arachidic acid is crucial for their application in research and development. The following tables summarize key quantitative data for both compounds.
Table 1: Physical and Chemical Properties of Arachidic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₀O₂ | [2] |
| Molecular Weight | 312.53 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 75.5 °C | [6] |
| Boiling Point | 328 °C | [6] |
| Density | 0.824 g/cm³ | [6] |
| Solubility in Water | Practically insoluble | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform, and dimethylformamide (DMF). In a 1:1 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml. | [2][7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₄O₂ | [3][4] |
| Molecular Weight | 340.58 g/mol | [8] |
| Appearance | White to almost white powder or crystal | [3][9] |
| Melting Point | 41.5-45.0 °C | [9][10] |
| Boiling Point | 215 °C at 10 mmHg | [3][9] |
| Solubility | Almost transparent in hot methanol (B129727). | [3][9] |
| Storage Temperature | -20°C | [8] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the Fischer esterification of arachidic acid.
Fischer Esterification of Arachidic Acid
This acid-catalyzed esterification involves reacting arachidic acid with an excess of ethanol to drive the equilibrium towards the formation of this compound and water.[7]
Figure 1: Fischer Esterification of Arachidic Acid to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Arachidic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve arachidic acid in a significant excess of anhydrous ethanol (e.g., a 10 to 20-fold molar excess). If using toluene for azeotropic water removal, add it to the flask.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of arachidic acid) to the stirred solution.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Add an equal volume of water and an organic solvent (e.g., diethyl ether). Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by water, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a white solid.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids and their esters.[3][11][12]
GC-MS Analysis of this compound and Arachidic Acid
For GC-MS analysis, non-volatile compounds like arachidic acid must first be derivatized to a more volatile form, typically a methyl or ethyl ester. This compound can be analyzed directly.
Figure 2: General Workflow for GC-MS Analysis of Fatty Acids.
Detailed Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Derivatization of Arachidic Acid to its Methyl Ester):
-
To a sample containing arachidic acid, add a solution of 10-14% boron trifluoride in methanol (BF₃/MeOH).
-
Heat the mixture at 60-100°C for approximately 90 minutes in a sealed vial.
-
After cooling, add a non-polar solvent like hexane (B92381) and a saturated salt solution to partition the fatty acid methyl esters (FAMEs) into the organic layer.
-
Carefully collect the organic layer for GC-MS analysis.[13]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[14]
-
Injector: Split/splitless inlet at 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[14]
-
MS Parameters: Electron impact ionization (EI) at 70 eV. The ion source temperature is set to 230°C and the interface temperature to 280°C. Data can be acquired in full scan mode (e.g., m/z 50-700) and/or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[14]
Table 3: Characteristic Mass Fragments (m/z) for Identification
| Compound | Key Mass Fragments (m/z) | Reference |
| This compound | 340 (M+), 88 (McLafferty rearrangement), 101 | [10][15] |
| Arachidic Acid (as methyl ester) | 326 (M+), 74 (McLafferty rearrangement), 87 | [12] |
Biological Role and Signaling Pathways
While much of the research on fatty acid signaling focuses on the unsaturated arachidonic acid, long-chain saturated fatty acids (LCSFAs) like arachidic acid are also bioactive molecules that can influence cellular processes.
Arachidic acid is a minor component of some dietary fats, including peanut oil.[1] In the body, LCSFAs are integral components of cell membranes and serve as energy sources. They can also act as signaling molecules, often in the context of metabolic regulation and inflammation.
Saturated fatty acids can activate inflammatory signaling pathways. For instance, they have been shown to induce the release of pro-inflammatory cytokines like TNFα and IL-6 from astrocytes.[16] This process can be mediated through Toll-like receptor 4 (TLR4) and subsequent activation of MAPK signaling pathways.[16]
Figure 3: Simplified Signaling Pathway for Saturated Fatty Acid-Induced Inflammation.
Applications in Drug Development and Research
Both arachidic acid and this compound have several applications in the pharmaceutical and research sectors.
-
This compound:
-
Drug Delivery: Due to its lipophilic nature, this compound can be used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3]
-
Anti-inflammatory and Analgesic Properties: Studies have shown that this compound possesses anti-inflammatory and analgesic effects, suggesting its potential as a therapeutic agent.[3]
-
Biochemical Tool: It is used as a molecular tool in various biochemical applications.[17]
-
-
Arachidic Acid:
-
Raw Material: It serves as a raw material for the production of detergents, photographic materials, and lubricants.[1]
-
Research Standard: Arachidic acid is used as a standard in lipid research and analysis.
-
Safety and Toxicology
According to available safety data, arachidic acid is not classified as a hazardous substance and is not known to have sensitizing effects.[18] For this compound, it is recommended to handle it in a well-ventilated area, avoiding dust formation, and using personal protective equipment.[19] It is not listed on the EPA Toxic Substances Control Act (TSCA) inventory and is intended for research and development purposes.[19] Comprehensive toxicological properties for both compounds have not been fully investigated.
Conclusion
This compound and arachidic acid are closely related lipids with distinct physicochemical properties and applications. The straightforward synthesis of this compound from its parent fatty acid via Fischer esterification, coupled with robust analytical methods like GC-MS, allows for their detailed study and utilization. While arachidic acid is a fundamental saturated fatty acid, this compound shows promise as a bioactive molecule with potential therapeutic applications. Further research into the specific biological signaling pathways of arachidic acid and the pharmacological activities of this compound is warranted to fully elucidate their roles in health and disease and to explore their potential in drug development.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Saturated fatty acids induce c-Src clustering within membrane subdomains, leading to JNK activation [folia.unifr.ch]
- 3. This compound (18281-05-5) for sale [vulcanchem.com]
- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. ARACHIDIC ACID ETHYL ESTER | 18281-05-5 [amp.chemicalbook.com]
- 10. Eicosanoic acid, ethyl ester [webbook.nist.gov]
- 11. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Saturated Long Chain Fatty acids Activate Inflammatory Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bluetigerscientific.com [bluetigerscientific.com]
- 18. agilent.com [agilent.com]
- 19. spectrumchemical.com [spectrumchemical.com]
Potential Toxicological Effects of Ethyl Arachidate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Dated: December 18, 2025
Abstract
Ethyl arachidate (B1238690), the ethyl ester of arachidic acid, is a fatty acid ethyl ester with applications in various industries, including as a food additive and in cosmetic and pharmaceutical formulations.[1] Despite its use, a comprehensive toxicological profile of ethyl arachidate is not well-established in publicly available literature. This technical guide synthesizes the currently available information on the toxicological effects of this compound, drawing from safety data sheets and limited non-clinical studies. A significant gap in the literature exists regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This document aims to provide a thorough overview of the knowns and unknowns to guide future research and safety assessments.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 18281-05-5 | [2] |
| Molecular Formula | C22H44O2 | [2] |
| Molecular Weight | 340.58 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 41 - 45 °C | [4] |
| Boiling Point | 215 °C / 1.3kPa | [2] |
| Storage Temperature | -20°C |
Toxicological Data Summary
Based on available safety data sheets, this compound is not classified as a hazardous chemical.[2][3] However, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] The majority of standard toxicological endpoints lack quantitative data.
Acute Toxicity
Safety data sheets consistently report that the acute toxicity of this compound is unknown, with 100% of the mixture consisting of ingredient(s) of unknown toxicity.[3] There is no available data for oral LD50, dermal LD50, or inhalation LC50.[3]
Skin and Eye Irritation
There is no specific data available regarding the potential of this compound to cause skin or eye irritation.[3] Standard first aid measures recommend washing the skin with soap and water and rinsing the eyes with plenty of water in case of contact.[3]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
No data is available to assess the genotoxic, carcinogenic, or reproductive toxicity of this compound.[2][5]
Anti-inflammatory and Analgesic Properties
While direct toxicological studies are scarce, one study investigated the anti-inflammatory and analgesic properties of this compound isolated from propolis in Wistar albino rats.[6] These findings provide some insight into its biological activity.
Anti-inflammatory Activity
This compound demonstrated dose-dependent anti-inflammatory effects in two standard models: carrageenan-induced paw edema and xylene-induced ear edema.[1][6]
Table 1: Anti-inflammatory Effects of this compound in Rats
| Model | Treatment Group | Dose (mg/kg) | Maximum Inhibition (%) | Time of Maximum Inhibition | Reference |
| Carrageenan-Induced Paw Edema | This compound | 50 | 62.50 | 2 hours | [6] |
| Dexamethasone | 5 | 68.22 | Not Specified | [6] | |
| Xylene-Induced Ear Edema | This compound | 12.5 | Not Specified | Not Specified | [6] |
| This compound | 25 | Not Specified | Not Specified | [6] | |
| This compound | 50 | 54.55 | Not Specified | [6] | |
| Dexamethasone | 5 | 57.58 | Not Specified | [6] |
Analgesic Activity
In a hot plate test, this compound exhibited a significant, dose-dependent increase in pain latency time, comparable to the effects of morphine.[6] The most significant analgesic effect was observed at the highest tested dose of 50 mg/kg.[1]
Experimental Protocols
The following are detailed methodologies for the key anti-inflammatory and analgesic experiments cited.
Carrageenan-Induced Paw Edema
-
Animal Model: Wistar albino rats (150–180 g).[6]
-
Groups:
-
Control group.
-
This compound treated groups.
-
Positive control group (Dexamethasone 5 mg/kg).[6]
-
-
Procedure:
-
Prior to oral administration, this compound was dissolved in refined palm oil.[6]
-
Inflammation is induced by injecting carrageenan into the sub-plantar region of the rat's hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[6]
-
The percentage inhibition of edema is calculated and compared between the treated and control groups.[6]
-
Xylene-Induced Ear Edema
-
Animal Model: Wistar albino rats.[6]
-
Groups:
-
Procedure:
Hot Plate Analgesic Test
-
Animal Model: Wistar albino rats (five groups of five rats each).[6]
-
Groups:
-
Control group.
-
This compound treated groups.
-
Positive control group (Morphine 2.5 mg/kg).[6]
-
-
Procedure:
-
Individual rats are placed on a hot plate maintained at a constant temperature.
-
The latency time for the rat to exhibit a pain response (e.g., jumping, licking paws) is recorded.[6]
-
The increase in latency time is measured at different time points after administration of the test substance and compared to the control group.[6]
-
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the scientific literature regarding the specific signaling pathways through which this compound may exert its biological effects.
Below is a diagram illustrating the general experimental workflow for assessing the anti-inflammatory and analgesic properties of a test compound like this compound.
Caption: General workflow for in vivo anti-inflammatory and analgesic testing.
Conclusion and Future Directions
The available data on the toxicology of this compound is extremely limited. While it is not classified as hazardous, the absence of comprehensive safety studies warrants a cautious approach, particularly in applications involving significant human exposure. The demonstrated anti-inflammatory and analgesic properties in animal models are of interest for potential therapeutic applications, but also highlight the compound's bioactivity, which necessitates further safety evaluation.
Future research should prioritize systematic toxicological testing following established regulatory guidelines (e.g., OECD guidelines) to address the existing data gaps. Key areas for investigation include:
-
Acute and sub-chronic toxicity studies to determine LD50 values and identify potential target organs.
-
Dermal and ocular irritation studies to assess local tolerance.
-
Genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) to evaluate mutagenic potential.
-
Reproductive and developmental toxicity studies.
-
Carcinogenicity bioassays , if warranted by other findings or exposure scenarios.
A more complete toxicological profile is essential for a comprehensive risk assessment and to ensure the safe use of this compound in all its applications.
References
- 1. This compound (18281-05-5) for sale [vulcanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. accustandard.com [accustandard.com]
- 6. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Ethyl Arachidate for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of high-purity ethyl arachidate (B1238690), its commercial suppliers, and its applications, with a focus on its emerging role in advanced drug delivery systems.
Ethyl arachidate, the ethyl ester of arachidic acid (a 20-carbon saturated fatty acid), is a critical component in various research and pharmaceutical applications. Its high purity is paramount for reproducible and reliable results, particularly in the development of sophisticated drug delivery vehicles and in the study of its physiological effects. This document outlines the specifications of commercially available high-purity this compound, details experimental protocols for its use, and visualizes key processes to facilitate understanding and implementation in a laboratory setting.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer high-purity this compound. The quality and specifications can differ, making it crucial for researchers to select a product that meets the stringent requirements of their experimental work. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity Specification | Form | Available Quantities |
| Sigma-Aldrich | This compound | A9010 | ≥99% | Solid | Custom |
| Tokyo Chemical Industry (TCI) | This compound | A0899 | >95.0% (GC) | White to Almost white powder to crystal | 5g, 25g[1] |
| Molecular Depot | This compound (Highly Pure) | B2018171 | Biotechnology grade, highly pure | Powder | 1g[2] |
| Blue Tiger Scientific | This compound, Highly Pure | B2018171 | Biotechnology grade, highly pure | Powder | 1g[3] |
| Simson Pharma Limited | This compound | - | High quality, accompanied by Certificate of Analysis | - | Custom |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its application in research and formulation development.
| Property | Value |
| CAS Number | 18281-05-5 |
| Molecular Formula | C₂₂H₄₄O₂ |
| Molecular Weight | 340.58 g/mol |
| Melting Point | 41.0 to 45.0 °C[1] |
| Appearance | White to almost white powder or crystals[1] |
| Storage Temperature | -20°C[2] |
Experimental Protocols
High-purity this compound has demonstrated significant potential in drug delivery, particularly in the formulation of nanoparticles for targeted cancer therapy. The following protocols are based on established research and provide a detailed methodology for key applications.
Formulation of Doxorubicin-Loaded Terpolymer-Lipid-Hybrid Nanoparticles (DOX-TPLNs) for Glioblastoma Delivery
This protocol is adapted from the work of Ahmed et al. (2021), who demonstrated the superior properties of this compound in creating nanoparticles for glioblastoma (GBM) treatment.[4]
Materials:
-
High-purity this compound
-
Doxorubicin (B1662922) (DOX)
-
A BBB- and tumor-penetrating terpolymer
-
Other lipids (for comparison, if necessary)
-
Solvents and buffers as required by the specific nanoparticle fabrication method
Methodology:
-
Preparation of the Lipid Phase:
-
Dissolve a specific amount of the terpolymer and this compound in a suitable organic solvent.
-
Add doxorubicin to this mixture.
-
-
Nanoparticle Formation:
-
Employ a chosen nanoparticle fabrication technique, such as emulsification-solvent evaporation or nanoprecipitation. The study by Ahmed et al. utilized a factorial experimental design to optimize the lipid composition and fabrication conditions.[4]
-
-
Optimization and Characterization:
-
Systematically vary the ratios of terpolymer, this compound, and doxorubicin to achieve optimal nanoparticle properties.
-
Characterize the resulting DOX-TPLNs for:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS). The optimized EA-based TPLNs achieved a particle size of 103.8 ± 33.4 nm and a PDI of 0.208 ± 0.02.[4]
-
Zeta Potential: To assess surface charge and stability.
-
Encapsulation Efficiency and Drug Loading: To quantify the amount of DOX successfully incorporated into the nanoparticles.
-
Colloidal Stability: To ensure the nanoparticles remain stable in physiological conditions.
-
-
-
In Vitro Evaluation:
-
Cellular Uptake Studies: Investigate the mechanism of nanoparticle uptake by human GBM cells (e.g., U87-MG-RED-FLuc cells).
-
Cytotoxicity Assays: Determine the efficacy of DOX-TPLNs against GBM cells compared to free DOX. The study found that DOX-TPLNs showed approximately sevenfold higher efficacy than free DOX.[4]
-
3D Glioma Spheroid Penetration: Assess the ability of the nanoparticles to penetrate a more complex, three-dimensional tumor model.
-
-
In Vivo Biodistribution:
-
Administer the optimized DOX-TPLNs to a murine orthotopic GBM model.
-
Track the accumulation of the nanoparticles in the brain tumor region to confirm their ability to cross the blood-brain barrier and target the tumor.
-
Anti-Inflammatory and Analgesic Activity Assays
This compound has also been investigated for its intrinsic anti-inflammatory and analgesic properties. The following are generalized protocols for assessing these effects in animal models.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model):
-
Animal Groups: Divide rats into control and experimental groups.
-
Administration: Administer this compound (dissolved in a suitable vehicle like palm oil) orally to the experimental groups at varying doses. The control group receives only the vehicle. A positive control group receiving a known anti-inflammatory drug (e.g., dexamethasone) should be included.
-
Induction of Edema: After a set time (e.g., one hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness at regular intervals (e.g., every hour for 5-6 hours) using a plethysmometer or calipers.
-
Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Xylene-Induced Ear Edema in Rats (Acute Inflammation Model):
-
Animal Groups and Administration: Similar to the paw edema model.
-
Induction of Edema: One hour after treatment, apply a standard amount of xylene to the inner and outer surfaces of one ear of each rat.
-
Measurement: After a specified time (e.g., 15-30 minutes), sacrifice the animals and cut circular sections from both the treated and untreated ears. Weigh the sections to determine the increase in weight due to edema.
-
Analysis: Calculate the percentage of inhibition of ear edema.
Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation Model):
-
Implantation: Anesthetize rats and aseptically implant pre-weighed sterile cotton pellets subcutaneously in the back or axilla region.
-
Treatment: Administer this compound or the vehicle daily for a set period (e.g., 7 days).
-
Measurement: On the final day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven until a constant weight is achieved.
-
Analysis: Determine the dry weight of the granuloma and calculate the percentage of inhibition of granuloma formation in the treated groups.
Conclusion
High-purity this compound is a versatile compound with significant applications in both fundamental research and the development of novel pharmaceutical formulations. Its role in enhancing the efficacy of drug delivery systems, particularly for challenging targets like glioblastoma, underscores the importance of sourcing high-quality material. The provided protocols and supplier information aim to equip researchers with the necessary knowledge to effectively utilize this compound in their studies. As research in nanomedicine and targeted therapies continues to advance, the demand for well-characterized, high-purity excipients like this compound is expected to grow.
References
- 1. This compound | 18281-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. Optimizing the Design of Blood-Brain Barrier-Penetrating Polymer-Lipid-Hybrid Nanoparticles for Delivering Anticancer Drugs to Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Storing and handling crystalline Ethyl arachidate
An In-depth Technical Guide to the Storage and Handling of Crystalline Ethyl Arachidate (B1238690)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of crystalline ethyl arachidate (CAS No. 18281-05-5), a long-chain fatty acid ester. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.
Physicochemical Properties
This compound is a white to almost white crystalline powder. Understanding its physical and chemical properties is fundamental to its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₄O₂ | [1][2][3] |
| Molecular Weight | 340.58 g/mol | [1][4] |
| Appearance | White to almost white powder to crystal | [2] |
| Melting Point | 41.0 to 45.0 °C | [2] |
| Boiling Point | 215 °C at 10 mmHg | [2][5] |
| Solubility | Almost transparent in hot methanol | [2][5] |
| Storage Temperature | -20°C | [1][4][5][6] |
Storage Conditions
Proper storage is critical to prevent degradation and maintain the purity of crystalline this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[1][4][5][6] For solutions in hexane (B92381), refrigeration at 0-5°C is recommended.[7] | Cold temperatures minimize the potential for chemical degradation over long-term storage. |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place.[8][9] | Prevents moisture absorption and oxidation. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage to prevent degradation from atmospheric oxygen and moisture. |
| Light Exposure | Store in the dark or in an opaque container. | Although not explicitly stated in the search results, it is a general best practice for long-chain organic esters to protect them from light to prevent photo-oxidation. |
| Container | Use a tightly sealed, appropriate chemical-resistant container. | Prevents contamination and exposure to the atmosphere.[8][9] |
Handling Procedures
Safe handling practices are essential to protect researchers and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided below.
| PPE | Specification | Source |
| Eye Protection | Tightly fitting safety goggles with side-shields. | [8] |
| Hand Protection | Impervious gloves. | [1][8] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A type N95 (US) respirator is suggested. | [1][8] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat should be worn. | [8] |
General Handling
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust.[8]
-
Dispensing: When weighing and transferring the solid, do so in a controlled environment to minimize dust generation.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[8]
-
Stability: The compound is stable under normal handling and storage conditions.[10] Hazardous polymerization does not occur.[10]
Experimental Protocols
While specific experimental protocols will vary based on the application, the following provides a general workflow for the use of crystalline this compound in a laboratory setting.
Preparation of a Stock Solution
-
Acclimatization: Allow the container of crystalline this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the crystalline powder into a suitable vial.
-
Solubilization: Add the appropriate solvent (e.g., hot methanol) to the vial.[2][5] Gentle warming and vortexing may be required to fully dissolve the compound.
-
Storage of Solution: If not for immediate use, store the resulting solution in a tightly sealed container at the recommended temperature (e.g., 0-5°C for hexane solutions).[7]
Safety and First Aid
A summary of safety information is provided below.
| Situation | Action | Source |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. | [8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [8] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center. | [8] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear a self-contained breathing apparatus. | [8] |
| Accidental Release | Avoid dust formation. Sweep up and shovel into a suitable container for disposal. | [10] |
Visualizations
Logical Workflow for Handling Crystalline this compound
Caption: General laboratory workflow for handling crystalline this compound.
Decision Tree for Storage of this compound
References
- 1. This compound =99 18281-05-5 [sigmaaldrich.com]
- 2. This compound (18281-05-5) for sale [vulcanchem.com]
- 3. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. moleculardepot.com [moleculardepot.com]
- 5. 18281-05-5 CAS MSDS (ARACHIDIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. accustandard.com [accustandard.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 18281-05-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Quantitative Analysis of Ethyl Arachidate by GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidate (B1238690) is a fatty acid ethyl ester (FAEE) formed from the esterification of arachidic acid and ethanol. The quantitative analysis of ethyl arachidate is of significant interest in various fields, including biomarker research for alcohol consumption, clinical diagnostics, and in the development of pharmaceuticals and nutraceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantification of this compound due to its high sensitivity, selectivity, and robustness. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using GC-MS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from liquid biological samples such as plasma or serum.
Materials:
-
Biological sample (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution (e.g., Ethyl heptadecanoate in hexane)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes (15 mL)
-
GC vials with inserts
Procedure:
-
Pipette 1 mL of the biological sample into a 15 mL glass centrifuge tube.
-
Add a known amount of the internal standard solution to the sample.
-
Add 5 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Add 2 mL of saturated NaCl solution to the hexane extract, vortex for 30 seconds, and allow the layers to separate.
-
Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can be used for sample cleanup and concentration, particularly for complex matrices.
Materials:
-
LLE extract (from Protocol 1, before drying)
-
Silica-based SPE cartridge (e.g., 500 mg, 3 mL)
-
Hexane (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Load the hexane extract from the LLE step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute the this compound with 5 mL of a hexane:ethyl acetate mixture (e.g., 95:5 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of hexane (e.g., 100 µL) and transfer to a GC vial with an insert.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for different instruments.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV (Electron Ionization - EI) |
| Mass Scan Range | m/z 50-550 (Full Scan) or Selected Ion Monitoring (SIM) for higher sensitivity (e.g., m/z 88, 101, 340) |
| Solvent Delay | 5 minutes |
Quantitative Data
The following table summarizes typical validation parameters for the quantitative analysis of long-chain fatty acid esters by GC-MS. While specific data for this compound is not widely published, these values for structurally similar compounds like ethyl palmitate and mthis compound provide a strong reference.[1][2] It is recommended that each laboratory performs its own method validation for this compound.
| Parameter | Typical Performance for a Validated FAEE Method |
| Linearity (r²) | > 0.99[3] |
| Linearity Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by GC-MS.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and dependencies of the key stages in the analytical method.
References
Application Note: A Proposed LC-MS/MS Method for the Detection and Quantification of Ethyl Arachidate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl arachidate (B1238690) is a fatty acid ethyl ester (FAEE) formed through the esterification of arachidic acid and ethanol (B145695). FAEEs are recognized as non-oxidative metabolites of ethanol and can serve as biomarkers for alcohol consumption.[1] Accurate and sensitive detection of specific FAEEs like ethyl arachidate in biological matrices is crucial for research in areas such as toxicology, biomarker discovery, and understanding the metabolic effects of alcohol. This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound. This method is based on established principles for the analysis of other long-chain fatty acid esters and related lipids.[2][3][4]
Materials and Methods
This section details the proposed experimental protocol for the analysis of this compound by LC-MS/MS.
Reagents and Materials
-
This compound standard (≥99% purity)
-
Internal Standard (IS): Ethyl margarate (B1228982) (17:0) or a deuterated analog of this compound (if available)[4]
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, n-hexane, and water
-
Reagents: Formic acid (LC-MS grade), ammonium (B1175870) acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents.
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a blank matrix (e.g., plasma, tissue homogenate) with known amounts of this compound.
Sample Preparation (from Biological Matrix)
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol can be employed for the extraction of this compound from biological samples.[3][5]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of the biological sample (e.g., plasma), add the internal standard.
-
Add a suitable extraction solvent such as n-hexane or a mixture of hexane (B92381) and isopropanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for the separation of long-chain fatty acid esters.[2]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium acetate.[5]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient Elution: A gradient elution should be optimized to ensure good separation of this compound from other matrix components. A typical gradient might start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry (MS) System:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of fatty acid esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification.
-
Predicted MRM Transitions: Based on the structure of this compound (C22H44O2, MW: 340.6 g/mol ), the precursor ion would likely be the protonated molecule [M+H]+ at m/z 341.3. Product ions would be generated by fragmentation of the ester group and the alkyl chain. The exact m/z values for precursor and product ions, as well as collision energies, must be optimized by infusing a standard solution of this compound into the mass spectrometer.
Results and Discussion
Method Validation
A full method validation should be performed according to established guidelines. The following table summarizes the target analytical parameters for the validation of the proposed method.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL (matrix dependent) |
| Precision (%RSD) | Intra-day and Inter-day < 15% (< 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible (>70%) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Experimental Workflow and Method Development
The following diagrams illustrate the proposed experimental workflow and the logical steps for method development and validation.
Caption: Proposed experimental workflow for this compound analysis.
Caption: Logical steps for method development and validation.
Conclusion
This application note provides a comprehensive framework for developing a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The proposed protocol, based on established analytical techniques for similar lipid molecules, offers a solid starting point for researchers. Optimization of the sample preparation, liquid chromatography, and mass spectrometry parameters, followed by a thorough method validation, will be essential to ensure the reliability and accuracy of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Ethyl Arachidate from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidate (B1238690) is a fatty acid ethyl ester (FAEE), a product of the non-oxidative metabolism of ethanol (B145695).[1] It is formed from the esterification of arachidic acid, a C20:0 saturated fatty acid, with ethanol. The presence and quantification of ethyl arachidate and other FAEEs in biological matrices such as plasma are of significant interest as they can serve as reliable biomarkers for recent and chronic alcohol consumption.[2] Accurate measurement of these lipophilic molecules requires robust and efficient extraction methods to isolate them from the complex plasma matrix, which is rich in proteins and other lipids.
This document provides detailed protocols for the extraction of this compound from plasma using two common and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, it outlines the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using a Modified Folch Method
This protocol is adapted from the widely used Folch method, which is effective for the extraction of a broad range of lipids, including non-polar compounds like this compound.[3][4]
Materials and Reagents:
-
Plasma (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound or another odd-chain fatty acid ethyl ester not present in the sample)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution or HPLC-grade water
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice and vortex gently to ensure homogeneity.
-
Pipette 500 µL of plasma into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard to the plasma sample.
-
Extraction: Add 10 mL of a cold (4°C) 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 2 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Collection of Organic Phase: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Pass the collected organic phase through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of hexane (B92381) for GC-MS or a mobile phase compatible solvent for LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
SPE offers a more automated and often cleaner extraction compared to LLE. C18 reverse-phase cartridges are effective at retaining non-polar compounds like this compound.
Materials and Reagents:
-
Plasma (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
Internal standard
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
0.1% Formic acid in water (for sample acidification)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw 500 µL of plasma and add the internal standard. Acidify the plasma to a pH of approximately 3.5-4.0 by adding a small volume of 0.1% formic acid. This step helps in protein precipitation and ensures that fatty acids are in a neutral state.
-
Centrifuge the acidified plasma at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash with 2 mL of a water:methanol mixture (e.g., 90:10, v/v) to remove more polar lipids.
-
Wash with 2 mL of hexane to remove highly non-polar lipids that might interfere with the analysis.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of hexane for GC-MS or a mobile phase compatible solvent for LC-MS/MS).
Data Presentation
The following table summarizes typical performance data for the analysis of fatty acid ethyl esters (FAEEs) using different extraction and analytical methods. It is important to note that specific performance characteristics can vary based on the exact instrumentation, conditions, and the specific FAEE being analyzed.
| Parameter | LLE with GC-MS | SPE with LC-MS/MS | Reference |
| Recovery | 86% ± 14% (for sufentanil, as a proxy for lipophilic compounds) | 95% ± 4% (for sufentanil, as a proxy for lipophilic compounds) | [5] |
| Linearity (r²) | > 0.99 | > 0.999 | [6][7] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 0.1 - 190 ng/mL | [7][8] |
| Precision (%RSD) | < 15% | < 11.55% | [5][9] |
Analytical Methods
Following extraction, the samples are ready for analysis by either GC-MS or LC-MS/MS.
GC-MS Analysis
Typical GC-MS Parameters:
-
Injector: Split/splitless inlet at 250°C
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
LC-MS/MS Analysis
Typical LC-MS/MS Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.
Visualizations
Experimental Workflows
Logical Relationship Diagram
References
- 1. Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Ethyl Arachidate from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl arachidate (B1238690) is a long-chain fatty acid ethyl ester (FAEE) formed through the non-oxidative metabolism of ethanol (B145695) and arachidonic acid.[1][2] FAEEs, including ethyl arachidate, are recognized as potential mediators of ethanol-induced organ damage and can serve as reliable markers of alcohol intake.[3][4] Notably, this compound has been identified as the predominant FAEE species in the brains of alcohol-intoxicated subjects, highlighting its significance in neurological and forensic research.[3] Accurate quantification of this compound in complex biological matrices such as tissues is crucial for understanding its pathophysiological roles.
This application note provides a detailed protocol for the isolation and purification of this compound from tissue samples using solid-phase extraction (SPE). The method is designed to effectively remove interferences from the complex tissue matrix, yielding a cleaner extract suitable for downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This protocol provides a general framework for the extraction of this compound from tissues. Optimization may be required for specific tissue types and analytical instrumentation.
Part 1: Tissue Homogenization and Lipid Extraction
The initial step involves liberating the lipids, including this compound, from the tissue cellular structure. A modified Folch or Bligh-Dyer lipid extraction is recommended for comprehensive lipid recovery.
Materials and Reagents:
-
Tissue sample (e.g., brain, liver, adipose)
-
Internal Standard (IS): Deuterated this compound or ethyl heptadecanoate
-
Homogenization Buffer: Ice-cold Phosphate-Buffered Saline (PBS)
-
Solvents (HPLC or MS grade): Chloroform, Methanol, 0.9% NaCl solution
-
Tissue Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge capable of 4°C operation
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Weigh approximately 100-200 mg of frozen tissue and place it in a glass centrifuge tube.
-
Add a known amount of internal standard to the tube.
-
Add 2 mL of ice-cold PBS and homogenize the tissue on ice until a uniform suspension is achieved.
-
To the homogenate, add 8 mL of a Chloroform:Methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform) containing the total lipid extract using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of hexane (B92381) or a solvent compatible with the SPE loading step.
Part 2: Solid-Phase Extraction (SPE) Protocol
This SPE protocol utilizes a normal-phase aminopropyl-silica cartridge to isolate the non-polar FAEEs from more polar lipids and other interferences. This approach is effective for separating FAEEs and cholesteryl esters from other lipid classes.[5][6]
Materials and Reagents:
-
SPE Cartridges: Aminopropyl (NH2), 500 mg, 3 mL
-
SPE Vacuum Manifold
-
Solvents (HPLC or MS grade): Hexane, Dichloromethane, Ethyl Acetate, 2% Acetic Acid in Ethyl Acetate
-
Nitrogen Evaporator
Detailed SPE Protocol:
-
Conditioning: Pass 5 mL of hexane through the aminopropyl cartridge to activate the stationary phase. Do not allow the cartridge to go dry.
-
Equilibration: Pass another 5 mL of hexane through the cartridge.
-
Sample Loading: Slowly load the reconstituted lipid extract (from Part 1, Step 9) onto the cartridge.
-
Washing (Fraction 1 - Neutral Lipids):
-
Wash the cartridge with 5 mL of a Hexane:Dichloromethane (1:1, v/v) mixture. This step elutes very non-polar compounds. Discard this fraction.
-
-
Elution (Fraction 2 - FAEEs):
-
Elute the this compound and other FAEEs from the cartridge with 5 mL of a Hexane:Ethyl Acetate (95:5, v/v) mixture. Collect this eluate. This fraction contains the analyte of interest.
-
-
Washing (Fraction 3 - More Polar Lipids):
-
Wash the cartridge with 5 mL of Ethyl Acetate followed by 5 mL of Methanol to elute more polar lipids like free fatty acids and phospholipids. Discard these fractions.
-
-
Drying and Reconstitution:
-
Evaporate the collected eluate (from Step 5) to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a solvent suitable for your analytical instrument (e.g., hexane for GC-MS, or mobile phase for LC-MS).
-
Data Presentation
Quantitative performance data for the SPE of this compound specifically is not widely published. The following table summarizes representative data for the analysis of total FAEEs and other related long-chain fatty acid esters from biological matrices, which can serve as a performance benchmark.
| Analyte/Marker | Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ethyl Oleate (as marker for total FAEEs) | Lipid Mixture in Hexane | Aminopropyl-silica & ODS | 70 ± 3% | Not Reported | Not Reported | [5][6] |
| 18-HETE | Tissue Homogenate | C18 | > 85% | Not Reported | Not Reported | [7] |
| Prostaglandins (PGE2, PGF2α) | Tissue Homogenate | C18 | ≥ 90% | Not Reported | Not Reported | [8] |
| Behenyl Arachidate (C42 Wax Ester) | N/A (Standard) | N/A (Direct GC-MS) | N/A | 0.01 - 0.05 mg/mL | 0.05 - 0.1 mg/mL | [9] |
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from tissue.
Diagram 2: Simplified Biosynthesis Pathway
References
- 1. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: Derivatization of Arachidic Acid to Ethyl Arachidate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidic acid, a 20-carbon saturated fatty acid, requires derivatization to increase its volatility for accurate and reproducible analysis by gas chromatography (GC).[1][2] Esterification of the carboxylic acid group to its corresponding ethyl ester, ethyl arachidate (B1238690), is a common and effective derivatization strategy.[3][4] This process reduces the polarity of the molecule, minimizing peak tailing and improving chromatographic separation.[2][3] This application note provides a detailed protocol for the acid-catalyzed esterification of arachidic acid to ethyl arachidate, followed by a validated GC method for its quantification.
Data Presentation: Summary of Derivatization and GC Parameters
The following table summarizes the key parameters for the derivatization of arachidic acid and the subsequent GC analysis of this compound. Optimal conditions may vary depending on the specific sample matrix and instrumentation.
| Parameter | Acid-Catalyzed Esterification | Gas Chromatography (GC) Analysis |
| Derivatization Reagent | Ethanolic HCl or Boron Trichloride (B1173362)/Trifluoride in Ethanol (B145695) | - |
| Sample Size | 1-25 mg of sample containing arachidic acid | 1 µL injection volume |
| Reagent Volume | 2 mL of derivatization reagent | - |
| Reaction Temperature | 60-100°C | Injector: 250°C, Detector: 275°C-300°C |
| Reaction Time | 30-120 minutes (requires optimization) | See Temperature Program |
| Work-up Procedure | Liquid-liquid extraction with a non-polar solvent (e.g., hexane) | - |
| Column | Fused silica (B1680970) capillary column (e.g., DB-23, BPX-70) | |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | Initial: 140°C, Ramp 1: to 220°C at 5°C/min, Hold: 5 min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Expected Yield | >95% (based on similar esterifications) | - |
| Purity (Post-Purification) | >98% | - |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Arachidic Acid to this compound
This protocol describes the conversion of arachidic acid to this compound using an ethanolic solution of a strong acid catalyst. This method is effective for both free fatty acids and those present in complex lipid mixtures through transesterification.
Materials and Reagents:
-
Sample containing arachidic acid
-
Anhydrous Ethanol (GC grade)
-
Acetyl Chloride or concentrated Sulfuric Acid
-
n-Hexane (GC grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Micro reaction vessels (5-10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Ethanolic HCl (5% w/v): In a fume hood, slowly add 0.5 mL of acetyl chloride to 10 mL of ice-cold anhydrous ethanol. Mix gently. This reagent should be prepared fresh. Alternatively, a solution of boron trichloride or trifluoride in ethanol (commercially available) can be used.[3]
-
Sample Preparation: Weigh 1-25 mg of the sample containing arachidic acid into a micro reaction vessel. If the sample is in an aqueous solvent, it must be dried completely under a stream of nitrogen before proceeding.[3]
-
Derivatization Reaction: Add 2 mL of the freshly prepared ethanolic HCl reagent to the sample. Cap the vessel tightly.
-
Heating: Place the reaction vessel in a heating block or water bath set to 80°C for 60 minutes. Reaction time and temperature may need to be optimized for specific sample types to ensure complete esterification.[5]
-
Cooling: After incubation, cool the reaction vessel to room temperature.
-
Extraction: Add 1 mL of deionized water and 1.5 mL of n-hexane to the reaction vessel. Vortex vigorously for 1-2 minutes to extract the this compound into the hexane (B92381) layer.[3][6]
-
Phase Separation: Centrifuge the vessel at 1,000 x g for 5 minutes to facilitate phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the this compound to a clean vial using a Pasteur pipette.
-
Washing: Add 1 mL of saturated sodium bicarbonate solution to the collected hexane layer to neutralize any remaining acid. Vortex briefly and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The resulting hexane solution containing this compound is now ready for GC analysis. Transfer the solution to a GC vial.
Protocol 2: Gas Chromatography (GC) Analysis of this compound
This protocol outlines the GC conditions for the separation and quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: BPX-70 fused silica capillary column (30 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent.[2]
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[7]
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 1 minute.
-
Ramp 1: Increase to 220°C at a rate of 5°C/min.
-
Hold at 220°C for 5 minutes.
-
-
Detector: FID at 275°C.
Data Analysis:
Quantification of this compound is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. An internal standard may be used to improve accuracy and precision.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the derivatization of arachidic acid to this compound.
Signaling Pathway (Chemical Reaction)
Caption: Acid-catalyzed esterification of arachidic acid with ethanol.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. aocs.org [aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of eicosapentaenoic Acid/Arachidonic acid ratio using dried blood spot [jstage.jst.go.jp]
Application Notes and Protocols for the Use of Ethyl Arachidate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and advancing drug development. The use of an internal standard (IS) is a critical component of robust quantitative mass spectrometry-based lipidomics, as it corrects for variability during sample preparation, extraction, and analysis.[1] Ethyl arachidate (B1238690), a long-chain fatty acid ethyl ester (FAEE), serves as an effective internal standard due to its chemical similarity to many endogenous lipids, allowing it to mimic their behavior during analytical procedures.[2][3] Its non-endogenous nature in most biological systems ensures that its signal does not overlap with the analytes of interest.[4]
This document provides detailed application notes and protocols for the use of ethyl arachidate as an internal standard for the quantification of fatty acids and other lipid species in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Chemical Name | Ethyl icosanoate | [5] |
| Synonyms | Arachidic acid ethyl ester, Eicosanoic acid ethyl ester | [5][6] |
| CAS Number | 18281-05-5 | [5] |
| Molecular Formula | C₂₂H₄₄O₂ | [5][7] |
| Molecular Weight | 340.6 g/mol | [7] |
| Melting Point | ~44-45 °C | [8] |
| Boiling Point | 215 °C at 10 mmHg | [8] |
| Solubility | Soluble in organic solvents like hexane (B92381) and methanol (B129727). |
Experimental Protocols
Protocol 1: Quantification of Total Fatty Acids by GC-MS
This protocol is designed for the analysis of total fatty acids in biological samples such as plasma, tissues, or cells. It involves lipid extraction, derivatization of all fatty acids (including those from complex lipids) to their corresponding fatty acid ethyl esters (FAEEs), and subsequent analysis by GC-MS.
Materials and Reagents:
-
This compound internal standard solution (1 mg/mL in hexane)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
2M Ethanolic HCl (prepared by carefully adding acetyl chloride to anhydrous ethanol)
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation and Lipid Extraction (Modified Folch Method):
-
For plasma/serum: To 100 µL of sample in a glass tube, add a known amount of this compound internal standard. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
For tissue: Homogenize 20-50 mg of tissue in 2 mL of 2:1 (v/v) chloroform:methanol containing a known amount of this compound internal standard.
-
For cells: Use a pellet of 1-5 million cells and resuspend in 2 mL of 2:1 (v/v) chloroform:methanol with a known amount of this compound internal standard.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic (chloroform) layer containing the lipids and transfer to a clean glass tube.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen.[9]
-
-
Derivatization to Fatty Acid Ethyl Esters (FAEEs):
-
To the dried lipid extract, add 1 mL of 2M ethanolic HCl.[9]
-
Seal the tube tightly and heat at 80°C for 60 minutes.[9]
-
Cool the tube to room temperature.
-
Add 1 mL of ultrapure water and 1 mL of n-hexane.
-
Vortex thoroughly for 1 minute to extract the FAEEs into the upper hexane layer.[9]
-
Centrifuge for 2 minutes to separate the phases.
-
Transfer the upper hexane layer to a GC autosampler vial containing a small amount of anhydrous sodium sulfate.[9]
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane extract into the GC-MS system.
-
Utilize the GC-MS parameters outlined in the table below.
-
Protocol 2: Quantification of Free Fatty Acid Ethyl Esters by LC-MS/MS
This protocol is suitable for the direct quantification of FAEEs in biological samples, which can be markers for ethanol (B145695) consumption.
Materials and Reagents:
-
This compound internal standard solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g at 4°C)
-
Vacuum evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Lipid Extraction (MTBE Method):
-
To a 2 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add a known amount of this compound internal standard.
-
Add 225 µL of ice-cold methanol and vortex.
-
Add 750 µL of MTBE and vortex for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the upper organic phase and transfer to a clean tube.
-
Evaporate the solvent to dryness under a vacuum.[4]
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).[4]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use the LC-MS/MS parameters provided in the table below.
-
Instrumental Analysis Parameters
The following tables provide typical starting parameters for GC-MS and LC-MS/MS analysis. These may require optimization for specific instruments and applications.
Table 1: GC-MS Parameters for FAEE Analysis
| Parameter | Setting |
| GC System | Agilent 6890N or equivalent |
| Column | DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM) |
| Key Ions for this compound | m/z 88 (base peak), 101, 340 (molecular ion)[5][10] |
Table 2: LC-MS/MS Parameters for FAEE Analysis
| Parameter | Setting |
| LC System | Waters Acquity UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 0-2 min: 30% B; 2-12 min: linear gradient to 95% B; 12-15 min: hold at 95% B; 15.1-18 min: return to 30% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| MS System | Triple quadrupole or high-resolution mass spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for this compound | Precursor ion [M+H]⁺: m/z 341.3; Product ions can be optimized, but a common loss is the ethyl group. |
Data Analysis and Quantification
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is generated by analyzing a series of standards with known concentrations of the target analytes and a fixed concentration of the internal standard.
Visualizations
Caption: Experimental workflow for lipidomics using this compound as an internal standard.
Caption: Logic of quantification using an internal standard.
Conclusion
This compound is a valuable and cost-effective internal standard for the quantitative analysis of lipids in complex biological matrices. Its chemical properties make it suitable for co-extraction and co-analysis with a wide range of fatty acids and their esters. The detailed protocols and instrumental parameters provided in these application notes offer a robust starting point for researchers to develop and validate their lipidomics workflows. Proper implementation of these methods, with appropriate optimization, will contribute to the generation of high-quality, reproducible data in lipidomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound (18281-05-5) for sale [vulcanchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. Eicosanoic acid, ethyl ester [webbook.nist.gov]
Synthesis and Application of Deuterated Ethyl Arachidate for Enhanced Mass Spectrometry Analysis
Application Note
Introduction
In the field of quantitative mass spectrometry, particularly in metabolomics and drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise measurements.[1] Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This application note describes a detailed protocol for the synthesis of perdeuterated ethyl arachidate (B1238690) (ethyl arachidate-d39) and its application as an internal standard for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Arachidic acid, a 20-carbon saturated fatty acid, and its ethyl ester are relevant in various biological studies. The ability to accurately quantify this compound is essential for understanding lipid metabolism and for the development of lipid-based therapeutics. The methods outlined here provide a robust framework for researchers, scientists, and drug development professionals to produce a high-purity deuterated internal standard and employ it for reliable quantification.
Synthesis of Perdeuterated this compound (this compound-d39)
The synthesis of this compound-d39 is a two-step process commencing with the perdeuteration of arachidic acid, followed by Fischer esterification to yield the ethyl ester.
Step 1: Perdeuteration of Arachidic Acid
This protocol is adapted from established methods for the perdeuteration of long-chain fatty acids using deuterium (B1214612) oxide (D₂O) and a platinum on carbon (Pt/C) catalyst under hydrothermal conditions.[2]
Experimental Protocol:
-
Reaction Setup: In a high-pressure Parr reactor, combine arachidic acid (1.0 g, 3.2 mmol), 10% Pt/C (100 mg, 10% w/w), and deuterium oxide (20 mL).
-
Deuteration: Seal the reactor and heat to 200°C with stirring for 72 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a celite plug to remove the Pt/C catalyst. Wash the catalyst with hot ethyl acetate (B1210297).
-
Extraction: Acidify the filtrate with 1 M HCl (in D₂O) to a pH of approximately 2. Extract the deuterated arachidic acid with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield perdeuterated arachidic acid (arachidic acid-d39).
-
Characterization: Confirm the isotopic enrichment and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 1: Expected Yield and Isotopic Purity of Arachidic Acid-d39
| Parameter | Expected Value |
| Yield | > 90% |
| Isotopic Purity (%D) | > 98% |
Step 2: Fischer Esterification of Arachidic Acid-d39
The deuterated arachidic acid is then converted to its ethyl ester via an acid-catalyzed Fischer esterification.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve arachidic acid-d39 (0.5 g, 1.4 mmol) in anhydrous ethanol (B145695) (25 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (0.2 mL) to the solution.
-
Esterification: Reflux the reaction mixture for 4 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the this compound-d39 with hexane (B92381) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product, this compound-d39, by ¹H NMR, ¹³C NMR, and GC-MS.
Table 2: Expected Yield and Purity of this compound-d39
| Parameter | Expected Value |
| Yield | > 85% |
| Chemical Purity (by GC) | > 99% |
Application in Mass Spectrometry
Deuterated this compound serves as an excellent internal standard for the quantification of its non-deuterated analog in complex samples.
Protocol for Quantitative Analysis by GC-MS
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a known amount of this compound-d39 internal standard solution (e.g., 10 µL of a 10 µg/mL solution in hexane).
-
Perform a liquid-liquid extraction with 500 µL of hexane:isopropanol (3:2, v/v).
-
Vortex and centrifuge the sample.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
GC-MS Method:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 3: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 18.5 min | 88 | 101 |
| This compound-d39 | 18.4 min | 91 | 105 |
Data Analysis:
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Table 4: Representative Quantitative Performance Data
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Workflow for the synthesis of deuterated this compound.
Caption: Workflow for quantification using deuterated internal standard.
Conclusion
The synthesis of perdeuterated this compound provides a high-purity internal standard essential for accurate and precise quantification in mass spectrometry-based studies. The detailed protocols for its synthesis and application in GC-MS analysis offer a reliable methodology for researchers in various scientific disciplines. The use of this internal standard will significantly improve the quality and reliability of quantitative data in lipidomic and metabolic research.
References
Ethyl Arachidate: A Key Biomarker for Detecting Fetal Alcohol Exposure
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Fetal Alcohol Spectrum Disorders (FASD) represent a range of adverse physical, behavioral, and cognitive outcomes resulting from prenatal alcohol exposure.[1] Early and accurate identification of exposed infants is crucial for timely intervention.[2] While maternal self-reporting has been a traditional method for assessing alcohol use during pregnancy, it is often unreliable due to social stigma and recall bias.[3] Consequently, objective biomarkers are essential for the definitive diagnosis of fetal alcohol exposure.[4] Among the most promising direct biomarkers are fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol (B145695).[5][6] Ethyl arachidate (B1238690), a long-chain FAEE, has emerged as a particularly significant biomarker due to its presence and correlation with prenatal alcohol consumption.[7][8]
FAEEs, including ethyl arachidate, are formed through the esterification of endogenous fatty acids with ethanol.[9][10] These stable metabolites accumulate in various fetal tissues and are deposited in meconium, the infant's first stool, starting from the second trimester of pregnancy.[1][6] Analysis of FAEEs in meconium provides a historical record of maternal alcohol consumption during a critical period of fetal development.[3][4] this compound, specifically, has been noted for its high specificity in identifying prenatal alcohol exposure.[7][8]
This document provides detailed application notes and experimental protocols for the analysis of this compound as a biomarker for fetal alcohol exposure, intended for researchers, scientists, and professionals in drug development.
Biochemical Pathway: Formation of Fatty Acid Ethyl Esters (FAEEs)
Ethanol consumed by the mother readily crosses the placenta, exposing the fetus to its metabolic effects. In the presence of fatty acids, non-oxidative metabolism of ethanol leads to the formation of FAEEs. This process is catalyzed by several enzymes, including fatty acid ethyl ester synthases (FAEE synthases) and carboxylester lipase (B570770) (CEL).[9][11] The general pathway involves the esterification of a fatty acid (like arachidic acid) with ethanol to form the corresponding fatty acid ethyl ester (this compound).
Caption: Formation of this compound via non-oxidative ethanol metabolism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of FAEEs, including this compound, as biomarkers for fetal alcohol exposure.
Table 1: Performance of FAEEs in Detecting Prenatal Alcohol Exposure
| Biomarker | Matrix | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Source |
| Ethyl Linoleate | Meconium | 26.9 | 96.8 | 96.2 | - | [7] |
| Ethyl Oleate | Meconium | 84.2 | 83.3 | - | - | [6] |
| Ethyl Oleate (Cut-off: 13 ng/g) | Meconium | 100 | 66.7 | 91 | 100 | [6] |
| Ethyl Oleate (Cut-off: 77 ng/g) | Meconium | 68.4 | 100 | 100 | 50 | [6] |
| Total FAEEs (Cut-off: 0.5 ng/mg) | Hair | 90 | 90 | - | - | [12] |
Table 2: Concentration Levels of FAEEs in Meconium
| FAEE | Exposure Group | Mean Concentration (nmol/g) | Range (nmol/g) | Source |
| Sum of 4 FAEEs | Frequent Exposure | 18.61 ± 5.47 (SEM) | 2.06 - 199.88 | [13] |
| Sum of 4 FAEEs | Low/No Exposure | 0.79 ± 0.04 (SEM) | 0.40 - 1.99 | [13] |
| Sum of 7 FAEEs** (Cut-off: ≥ 2 nmol/g) | Positive Cases | - | - | [14] |
| Ethyl Glucuronide (EtG) | Positive Cases | - | 19 - 103,716 ng/g | [14] |
| Ethyl Sulfate (B86663) (EtS) | Positive Cases | - | 2.8 - 408 ng/g | [14] |
*Ethyl palmitate, ethyl oleate, ethyl linoleate, and ethyl stearate.[13] **Excluding ethyl laurate and myristate.[14]
Experimental Protocols
The analysis of this compound and other FAEEs from biological matrices like meconium is typically performed using chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of this compound in Meconium by GC-MS
This protocol is a synthesized methodology based on established practices for FAEE analysis.[7][15]
1. Sample Preparation and Extraction
-
Weigh approximately 0.5 g of meconium into a glass tube.
-
Add an internal standard, such as ethyl heptadecanoate, to each sample.
-
Add 3.5 mL of distilled water and vortex until the meconium is homogenized.
-
Perform a liquid-liquid extraction by adding 3.5 mL of hexane (B92381).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of iso-octane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N GC or equivalent.[16]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[16]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[16]
-
Injector Temperature: 250°C.[16]
-
Injection Mode: Splitless.[16]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[16]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 240°C at 5°C/min.
-
Hold at 240°C for 5 minutes.[16]
-
-
MS Conditions:
3. Data Analysis
-
Identify this compound and other FAEEs based on their retention times and mass spectra compared to known standards.
-
Quantify the concentration of each FAEE relative to the internal standard.
Protocol 2: Analysis of this compound in Meconium by LC-MS/MS
This protocol is a synthesized methodology based on established practices for FAEE analysis.[17][18][19]
1. Sample Preparation and Extraction
-
Weigh approximately 100-200 mg of meconium into a polypropylene (B1209903) tube.[17][19]
-
Add an internal standard mix containing deuterated analogs of the target FAEEs.
-
Add 1 mL of acetonitrile (B52724) and sonicate for 15 minutes.[17]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Perform solid-phase extraction (SPE) on the supernatant using an aminopropyl column.[17]
-
Condition the SPE column with methanol (B129727) and water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a non-polar solvent.
-
Elute the FAEEs with hexane.[17]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 75:25 methanol:water with 0.1% formic acid).[19]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent.
-
Column: C8 or C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[17]
-
Mobile Phase A: Water with 0.1% formic acid.[19]
-
Mobile Phase B: Methanol with 0.1% formic acid.[19]
-
Gradient Elution: A suitable gradient to separate the FAEEs.
-
Flow Rate: 0.3-0.5 mL/min.
-
MS/MS Conditions:
3. Data Analysis
-
Identify and quantify each FAEE based on its retention time and specific MRM transitions.
-
Calculate the concentration of each analyte using the calibration curve generated from standards.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in meconium.
Caption: General workflow for this compound analysis in meconium.
Conclusion
This compound, as part of the panel of fatty acid ethyl esters, serves as a reliable and specific biomarker for detecting fetal alcohol exposure. The analysis of FAEEs in meconium provides a valuable tool for clinicians and researchers to identify at-risk infants, enabling early intervention and improving long-term outcomes. The detailed protocols provided herein offer a standardized approach for the accurate and reproducible quantification of this compound and other FAEEs in a research or clinical setting. Further research may continue to refine these methods and explore the correlation between specific FAEE profiles and the severity of Fetal Alcohol Spectrum Disorders.
References
- 1. Quantifying fetal alcohol exposure by meconium fatty acid ethyl esters (FAEE); association with adverse fetal outcomes and population estimates of fetal alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in meconium and hair testing methods for the confirmation of gestational exposures to alcohol and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers for the Detection of Prenatal Alcohol Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. VALIDATION OF A NEW BIOMARKER OF FETAL EXPOSURE TO ALCOHOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Incidence of prenatal alcohol exposure in Prince Edward Island: a population-based descriptive study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Sensitivity and Specificity of Meconium Fatty Acid Ethyl Esters, Ethyl Glucuronide, and Ethyl Sulfate for Detecting Maternal Drinking During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid ethyl esters in meconium: A biomarker of fetal alcohol exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A novel, simultaneous extraction of FAEE and EtG from meconium and analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethyl Arachidate in Meconium Samples for Assessment of Prenatal Alcohol Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meconium, the first stool of a newborn, serves as a valuable matrix for detecting in utero exposure to various substances, including alcohol. Fatty acid ethyl esters (FAEEs), such as ethyl arachidonate (B1239269), are non-oxidative metabolites of ethanol (B145695) that accumulate in meconium following fetal exposure. Their presence is a reliable biomarker for maternal alcohol consumption during the second and third trimesters of pregnancy.[1][2][3] This application note provides a detailed protocol for the quantification of ethyl arachidonate in meconium samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), methods widely recognized for their sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of ethyl arachidonate in meconium, compiled from various validated methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.20 µg/g | [4] |
| Limit of Quantification (LOQ) | <150 ng/g | [5] |
| Linearity (r²) | >0.98 | [5] |
| Concentration Range | LOQ - 2000 ng/g | [5] |
| Intra-assay Imprecision (%RSD) | <15% | [5] |
| Inter-assay Imprecision (%RSD) | <15% | [5] |
| Mean Recovery | 101.0 ± 4.6% | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 25-50 ng/g | [1][7][8] |
| Calibration Curve Range | up to 2,500-5,000 ng/g | [1][8] |
| Mean Bias | <15% | [1] |
| Between-day Imprecision | <15% | [1] |
| Extraction Efficiency | 51.2–96.5% | [1][9] |
Experimental Protocols
Two primary methodologies for the quantification of ethyl arachidonate in meconium are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Ethyl Arachidate (B1238690) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS operated in chemical ionization mode.[5]
1. Materials and Reagents:
-
Meconium sample (0.5 g)[6]
-
Distilled water[6]
-
Hexane[6]
-
Internal Standard: Ethyl heptadecanoate or deuterated ethyl arachidonate (D5-ethyl esters)[5][6]
-
Sarstedt tubes or equivalent[6]
-
Vortex mixer
-
Centrifuge
-
Headspace vials
-
SPME fiber assembly
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
2. Sample Preparation (Liquid-Liquid Extraction): [6]
-
Weigh 0.5 g of meconium into a Sarstedt tube.
-
Add 3.5 mL of distilled water and vortex until the mixture is homogeneous.
-
Spike the sample with the internal standard (e.g., ethyl heptadecanoate to a final concentration of 8 µg/g).[6]
-
Add 3.5 mL of hexane (B92381).
-
Vortex vigorously to extract the FAEEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean vial for analysis.
3. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [5]
-
Place the prepared meconium sample into a headspace vial.
-
Expose the SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile analytes, including ethyl arachidonate.
-
Retract the fiber and introduce it into the GC injection port for thermal desorption.
4. GC-MS Analysis: [6]
-
Injection Mode: Splitless.[6]
-
Inlet Temperature: 250 °C.[6]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant pressure of 11.15 psi (flow rate of 1.0 mL/min).[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C.
-
Ramp 1: Increase at 25 °C/min to 200 °C.
-
Ramp 2: Increase at 5 °C/min to 300 °C and hold for 5 minutes.[6]
-
-
MS Detector: Positive Chemical Ionization (PCI) in Selected Ion Monitoring (SIM) mode.[6]
-
Detector Temperature: 280 °C.[6]
Protocol 2: Quantification of Ethyl Arachidate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol involves a simultaneous extraction of multiple FAEEs from a small meconium aliquot followed by LC-MS/MS analysis.[1][10]
1. Materials and Reagents:
-
Methanol[1]
-
Acetonitrile[10]
-
Hexane[10]
-
Water[10]
-
Internal Standard: Deuterated FAEEs (e.g., Myr-d5, Pal-d5, Ole-d5, Ste-d5)[10]
-
Solid-Phase Extraction (SPE) columns (e.g., aminopropyl)[10]
-
Microcentrifuge tubes[1]
-
Homogenizer/Sonicator
-
Centrifuge
-
Nitrogen evaporator
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
2. Sample Preparation: [1][10]
-
Weigh 100 mg of meconium into a microcentrifuge tube.[1]
-
Add 1 mL of methanol (B129727) and homogenize using a wooden applicator stick or sonicator.[1][10]
-
Add the internal standard solution.[1]
-
Vortex vigorously and centrifuge at 18,000 x g for 5 minutes at 4 °C.[1]
-
Transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE): [10]
-
Condition an aminopropyl SPE column.
-
Apply the supernatant from the previous step to the SPE column.
-
Elute the FAEEs with hexane.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.[1]
4. LC-MS/MS Analysis: [10]
-
LC System: Agilent 1200 series or equivalent.
-
Column: C8 or C18 column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for ethyl arachidonate and its deuterated internal standard.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Biomarker logic for this compound in meconium.
References
- 1. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Ethyl Esters in Meconium and Substance Use in Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical procedures for monitoring in utero drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters in meconium: A biomarker of fetal alcohol exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of eight fatty acid ethyl esters in meconium samples by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Sensitivity and Specificity of Meconium Fatty Acid Ethyl Esters, Ethyl Glucuronide, and Ethyl Sulfate for Detecting Maternal Drinking During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel, simultaneous extraction of FAEE and EtG from meconium and analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl Arachidate in Nanoparticle Drug Delivery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidate (B1238690), a long-chain fatty acid ester, has emerged as a promising lipid excipient in the formulation of nanoparticle-based drug delivery systems.[1][2][3][4] Its lipophilic nature, biocompatibility, and ability to form a stable solid matrix make it particularly suitable for encapsulating therapeutic agents within solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymer-lipid hybrid nanoparticles (PLNs).[1][2] These nanoparticle systems offer significant advantages, including enhanced drug solubility, controlled release, improved stability, and the potential for targeted delivery, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[5]
This document provides detailed application notes and protocols for the utilization of ethyl arachidate in the formulation of nanoparticle drug delivery systems, with a focus on anticancer drug delivery.
Physicochemical Properties of this compound
This compound, also known as ethyl eicosanoate, is the ethyl ester of arachidic acid.[6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C22H44O2 | [6] |
| Molecular Weight | 340.58 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [6] |
| Melting Point | 44-46 °C | [6] |
| Solubility | Insoluble in water, soluble in organic solvents | [6] |
Application in Nanoparticle Formulation
This compound has been successfully utilized as a key lipid component in the formulation of polymer-lipid hybrid nanoparticles for the delivery of the anticancer drug doxorubicin (B1662922) to glioblastoma tumors.[1][2][3][4] In these formulations, this compound contributes to the formation of a stable nanoparticle structure with desirable physicochemical properties for drug delivery.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study on doxorubicin-loaded terpolymer-lipid hybrid nanoparticles (DOX-TPLNs) using this compound as the lipid component.
| Parameter | Value |
| Particle Size (nm) | 103.8 ± 33.4 |
| Polydispersity Index (PDI) | 0.208 ± 0.02 |
| Zeta Potential (mV) | -25.7 ± 2.5 |
| Encapsulation Efficiency (%) | ~70% |
| Drug Loading (%) | ~3.5% |
Data adapted from Ahmed T, et al. Pharm Res. 2021.[1][2]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-based nanoparticles.
Protocol 1: Preparation of Polymer-Lipid Hybrid Nanoparticles by Emulsification-Solvent Evaporation
This protocol is adapted from the method used to prepare doxorubicin-loaded TPLNs with this compound.
Materials:
-
This compound
-
Polymer (e.g., a suitable terpolymer)
-
Drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Deionized water)
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonicator (probe or bath)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the polymer and this compound in the organic solvent.
-
Add the lipophilic drug to this organic solution and stir until fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in the aqueous phase.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse oil-in-water (o/w) emulsion.
-
-
Sonication:
-
Subject the coarse emulsion to ultrasonication to reduce the droplet size and form a nanoemulsion.
-
-
Solvent Evaporation:
-
Stir the nanoemulsion on a magnetic stirrer at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
-
Nanoparticle Recovery:
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, and Electrophoretic Light Scattering (ELS) is used to determine their surface charge (zeta potential).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette for particle size measurement or a folded capillary cell for zeta potential measurement.[7]
-
Perform the measurements using a Zetasizer or a similar instrument at 25°C.
-
Record the Z-average diameter for particle size and the polydispersity index (PDI) to assess the size distribution.
-
Record the zeta potential in millivolts (mV).
-
2. Encapsulation Efficiency and Drug Loading
-
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free, unencapsulated drug in the aqueous supernatant after separating the nanoparticles.
-
Procedure:
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Principle: The dialysis bag method is commonly used to assess the in vitro release profile of a drug from nanoparticles.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Signaling Pathways and Mechanisms
The delivery of anticancer drugs like doxorubicin using this compound-based nanoparticles can modulate key cellular signaling pathways involved in cancer cell proliferation and survival.
Doxorubicin's Mechanism of Action in Glioblastoma
Doxorubicin primarily exerts its anticancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[8] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Caption: Doxorubicin's mechanism of action in cancer cells.
Apoptosis Signaling Pathway Induced by Doxorubicin
Doxorubicin-induced DNA damage can trigger the intrinsic apoptosis pathway. This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.
Caption: Intrinsic apoptosis pathway activated by Doxorubicin.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for the development and characterization of this compound-based nanoparticles.
Caption: Workflow for nanoparticle development.
Conclusion
This compound is a valuable lipid excipient for the formulation of various nanoparticle drug delivery systems. Its favorable physicochemical properties allow for the creation of stable nanoparticles with high drug encapsulation efficiency and controlled release profiles. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the development of novel nanomedicines, particularly for applications in cancer therapy. Further research into the use of this compound with a wider range of therapeutic agents is warranted to fully explore its potential in advanced drug delivery.
References
- 1. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin downregulates cell cycle regulatory hub genes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Chitosan oligosaccharide-arachidic acid-based nanoparticles for anti-cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy [mdpi.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of Ethyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidate (B1238690), a saturated fatty acid ester, has demonstrated notable anti-inflammatory and analgesic properties in preclinical studies.[1][2] Its potential to modulate inflammatory pathways makes it a compound of interest for the development of novel anti-inflammatory agents. These application notes provide a comprehensive overview of the experimental evidence, detailed protocols for in vivo and in vitro evaluation, and insights into its potential mechanism of action. Ethyl arachidate is thought to exert its effects through the competitive inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3]
Data Presentation: In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been evaluated in several well-established animal models of acute and chronic inflammation. The following tables summarize the quantitative data from these studies, demonstrating a dose-dependent reduction in inflammatory markers.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Circumference (cm) at 2h | Inhibition (%) at 2h |
| Control (Palm Oil) | - | 0.8 ± 0.1 | - |
| This compound | 12.5 | 0.5 ± 0.0 | 37.5 |
| This compound | 25.0 | 0.4 ± 0.0 | 50.0 |
| This compound | 50.0 | 0.3 ± 0.0 | 62.5 |
| Dexamethasone | 5.0 | 0.2 ± 0.0 | 75.0 |
Data is presented as mean ± SEM (n=5). Inhibition is calculated relative to the control group.[1]
Table 2: Effect of this compound on Xylene-Induced Ear Edema in Rats
| Treatment Group | Dose (mg/kg) | Ear Edema (mg) | Inhibition (%) |
| Control (Untreated) | - | 6.6 ± 0.3 | - |
| This compound | 12.5 | 4.0 ± 0.2 | 39.39 |
| This compound | 25.0 | 3.2 ± 0.1 | 51.52 |
| This compound | 50.0 | 3.0 ± 0.1 | 54.55 |
| Dexamethasone | 5.0 | 2.8 ± 0.1 | 57.58 |
Data is presented as mean ± SEM (n=5). Inhibition is calculated relative to the control group.[1]
Table 3: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose (mg/kg) | Granuloma Weight (mg) | Inhibition (%) |
| Control (Untreated) | - | 57.2 ± 3.1 | - |
| This compound | 12.5 | 45.3 ± 2.1 | 20.80 |
| This compound | 25.0 | 36.0 ± 2.2 | 37.06 |
| This compound | 50.0 | 30.2 ± 1.0 | 47.20 |
| Dexamethasone | 5.0 | 27.0 ± 1.0 | 52.80 |
Data is presented as mean ± SEM (n=5). Inhibition is calculated relative to the control group.[1]
Proposed Mechanism of Action and Signaling Pathways
This compound's anti-inflammatory effects are likely mediated through the inhibition of the arachidonic acid cascade. As a saturated analog of arachidonic acid, it may act as a competitive inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Furthermore, the downstream effects of these mediators often involve the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for the key experiments cited, designed to be adaptable for laboratory use.
In Vivo Anti-inflammatory Assays
Caption: General workflow for in vivo anti-inflammatory assays.
1. Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.[4][5][6]
-
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound solution/suspension in a suitable vehicle (e.g., palm oil)
-
Reference drug (e.g., Dexamethasone, 5 mg/kg)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Fast animals overnight before the experiment.
-
Divide animals into groups (n=5): Control (vehicle), this compound (e.g., 12.5, 25, 50 mg/kg), and Reference Drug.
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw circumference or volume using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
-
2. Xylene-Induced Ear Edema in Rats
This model evaluates acute inflammation, particularly vascular permeability.[1]
-
Materials:
-
Male Wistar rats (180-220 g)
-
Xylene
-
This compound solution/suspension
-
Reference drug (e.g., Dexamethasone, 5 mg/kg)
-
-
Procedure:
-
Follow steps 1-3 from the carrageenan protocol.
-
One hour after oral administration of the test compounds, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear of each rat. The left ear serves as a control.
-
Two hours after xylene application, sacrifice the animals and cut circular sections (7 mm diameter) from both ears and weigh them.
-
The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Calculate the percentage inhibition of edema for each group.
-
3. Cotton Pellet-Induced Granuloma in Rats
This model assesses the chronic inflammatory response, particularly the proliferative phase.[1][7]
-
Materials:
-
Male Wistar rats (180-220 g)
-
Sterilized cotton pellets (10 ± 1 mg)
-
This compound solution/suspension
-
Reference drug (e.g., Dexamethasone, 5 mg/kg)
-
-
Procedure:
-
Anesthetize the rats and implant four sterile cotton pellets subcutaneously in the ventral region, two on each side.
-
Administer the test compounds or vehicle orally daily for 7 consecutive days.
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and weigh them (wet weight).
-
Dry the pellets in an incubator at 60°C until a constant weight is achieved (dry weight).
-
The weight of the granuloma is determined by subtracting the initial weight of the cotton pellet from the final dry weight.
-
Calculate the percentage inhibition of granuloma formation.
-
In Vitro Anti-inflammatory Assays
Caption: General workflow for in vitro anti-inflammatory assays.
1. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay assesses the effect of this compound on the production of key inflammatory cytokines like TNF-α and IL-6.[4][5][8]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of cytokine production by this compound.
-
2. In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on COX-2 activity.[3][9][10]
-
Materials:
-
Purified human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
This compound
-
Reference COX-2 inhibitor (e.g., celecoxib)
-
-
Procedure:
-
Follow the protocol provided with the commercial COX inhibitor screening kit.
-
Typically, the assay involves incubating the COX-2 enzyme with various concentrations of this compound or a reference inhibitor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin (B15479496) H2 (PGH2) or a subsequent product is measured colorimetrically or fluorometrically.
-
Calculate the IC50 value for this compound, which represents the concentration required to inhibit 50% of the COX-2 activity.
-
3. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory potential of this compound against 5-LOX, a key enzyme in leukotriene synthesis.[11][12][13]
-
Materials:
-
Purified 5-LOX enzyme (e.g., from potato or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Spectrophotometer
-
This compound
-
Reference 5-LOX inhibitor (e.g., zileuton)
-
-
Procedure:
-
Prepare a reaction mixture containing the 5-LOX enzyme in a suitable buffer.
-
Add various concentrations of this compound or a reference inhibitor and pre-incubate.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition and determine the IC50 value for this compound.
-
4. NF-κB Activation Assay
This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation.[14][15]
-
Materials:
-
RAW 264.7 cells or a cell line with an NF-κB reporter system (e.g., luciferase or GFP)
-
LPS
-
This compound
-
Reagents for nuclear extraction and Electrophoretic Mobility Shift Assay (EMSA) or a luciferase assay system.
-
-
Procedure (using a reporter cell line):
-
Seed the NF-κB reporter cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with LPS to activate the NF-κB pathway.
-
After an appropriate incubation period, measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
A decrease in reporter signal in the presence of this compound indicates inhibition of the NF-κB pathway.
-
Conclusion
The available data strongly suggest that this compound possesses significant anti-inflammatory properties, likely mediated through the inhibition of the COX and LOX pathways. The provided protocols offer a framework for further investigation into its mechanism of action and for evaluating its therapeutic potential. Further studies are warranted to fully elucidate the signaling pathways modulated by this compound and to assess its efficacy and safety in more complex disease models.
References
- 1. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. media.neliti.com [media.neliti.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. academicjournals.org [academicjournals.org]
- 14. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Transesterification of Lipids to Fatty Acid Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial chemical process for converting lipids, such as triglycerides, into fatty acid ethyl esters (FAEEs). This reaction involves the displacement of the alcohol from an ester by another alcohol. In the context of lipids, triglycerides react with ethanol (B145695) in the presence of a catalyst to yield FAEEs and glycerol.[1] This process is fundamental in various scientific and industrial applications, including the production of biodiesel and the preparation of samples for analytical procedures like gas chromatography (GC).[2][3] The choice of catalyst, reaction conditions, and lipid source significantly influences the efficiency and outcome of the transesterification process.[4]
FAEEs are also important biomarkers for monitoring alcohol consumption and are implicated in alcohol-induced organ damage.[5] Accurate and reproducible protocols for their synthesis and quantification are therefore essential for clinical diagnostics and forensic toxicology.[5] This document provides detailed protocols for both acid-catalyzed and base-catalyzed transesterification of lipids to FAEEs, along with quantitative data on reaction parameters and expected yields.
Chemical Reaction Pathway
The transesterification of a triglyceride with ethanol proceeds in a stepwise manner, yielding diglycerides and monoglycerides (B3428702) as intermediates before the final conversion to FAEEs and glycerol. The overall reaction is reversible, and an excess of ethanol is typically used to drive the equilibrium towards the products.[6]
Caption: General chemical pathway for the transesterification of triglycerides to FAEEs.
Experimental Protocols
Two primary methods for transesterification are acid-catalyzed and base-catalyzed reactions. The choice of method depends on the free fatty acid (FFA) and water content of the lipid sample.[2]
Protocol 1: Acid-Catalyzed Transesterification
This method is suitable for lipids with a high free fatty acid content, as it simultaneously esterifies FFAs and transesterifies triglycerides.[2]
Materials:
-
Lipid sample (e.g., vegetable oil, animal fat, lipid extract)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) in ethanol[7]
-
Hexane (B92381) or heptane (B126788) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation (5% H₂SO₄ in Ethanol): In a fume hood, slowly add 5 mL of concentrated sulfuric acid to 95 mL of cold, anhydrous ethanol while stirring. This reaction is exothermic. Prepare this reagent fresh.
-
Sample Preparation: Accurately weigh 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Reaction: Add 2 mL of the 5% ethanolic H₂SO₄ solution to the sample tube. If the sample does not fully dissolve, add 1 mL of hexane or toluene (B28343) to aid solubilization.[2]
-
Incubation: Securely cap the tube and heat at 80-90°C for 2 hours or at 50°C overnight.[2]
-
Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube briefly (e.g., 1000 x g for 2 minutes) to achieve clear phase separation.[2]
-
Collection: Carefully transfer the upper hexane layer containing the FAEEs to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the vial to remove any residual water.
-
Analysis: The dried hexane solution containing the FAEEs is now ready for analysis, for instance by GC-MS.[5]
Protocol 2: Base-Catalyzed Transesterification
This method is rapid and efficient for samples with low free fatty acid and water content, such as refined oils.[2]
Materials:
-
Lipid sample (e.g., refined vegetable oil)
-
Anhydrous ethanol
-
Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)
-
Hexane or heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-cap glass tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation (0.5 M KOH in Ethanol): Dissolve approximately 2.8 g of KOH pellets in 100 mL of anhydrous ethanol. This solution should be prepared fresh.[2]
-
Sample Preparation: Accurately weigh 10-20 mg of the oil sample into a screw-cap glass tube.
-
Reaction: Add 2 mL of hexane to dissolve the oil, followed by 2 mL of the 0.5 M ethanolic KOH solution.[2]
-
Incubation: Cap the tube and vortex vigorously. The reaction is often complete within minutes at room temperature, but gentle heating at 50°C for 20-30 minutes can ensure completion.[2]
-
Extraction: Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and vortex.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection: Transfer the upper hexane layer containing the FAEEs to a clean vial.
-
Drying: Dry the extract over anhydrous Na₂SO₄.
-
Analysis: The sample is now ready for analysis.
Experimental Workflow Diagram
Caption: A typical workflow for the preparation of FAEEs for analysis.
Data Presentation
The yield of FAEEs is influenced by several factors, including the molar ratio of alcohol to oil, catalyst concentration, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies.
Table 1: Effect of Reaction Conditions on FAEE Yield (Base-Catalyzed)
| Lipid Source | Ethanol:Oil Molar Ratio | Catalyst (wt%) | Temperature (°C) | Time (min) | FAEE Yield (%) | Reference |
| Sunflower Oil | 12:1 | 1% NaOH | 80 | - | 81.4 | [6] |
| Safflower Oil | 6:1 | 1% NaOCH₃ | 60 | - | 98 | [4] |
| Canola Oil | 6:1 | 1% KOH | 60 | 60 | - | [8] |
| Oil Blend | 11.55:1 | 5.8% CaO | 76.1 | 118 | 91 | [9] |
| Soybean Oil | 3:1 (stepwise) | Immobilized Lipase | 30 | 180 | 85 | [10] |
Table 2: Effect of Reaction Conditions on FAME Yield (Acid-Catalyzed - for comparison)
Note: Data for FAEEs under varied acid-catalyzed conditions is less commonly tabulated in single sources. The following data for Fatty Acid Methyl Esters (FAMEs) is provided for comparative insight into acid catalysis parameters.
| Lipid Source | Methanol:Oil Molar Ratio | Catalyst (wt%) | Temperature (°C) | Time (h) | FAME Yield (%) | Reference |
| Various Lipids | - | 1.2% HCl | 45 | 16 | >96 | [11] |
| Various Lipids | - | 1.2% HCl | 100 | 1.5 | >96 | [11] |
| Algae | - | 4% H₂SO₄ | 100 | 1 | - | [12] |
| High FFA Oil | 6:1 | 5% HCl | 60 | 2 | >98 (FFA conversion) | [13] |
| Canola Oil (high FFA) | 20:1 (based on FFA) | 5% Ion Exchange Resin | 65 | 2-6 | ~90 (FFA conversion) | [14] |
Conclusion
The protocols and data presented provide a comprehensive guide for the transesterification of lipids to fatty acid ethyl esters. The choice between acid and base catalysis should be made based on the characteristics of the lipid feedstock, particularly the free fatty acid content. Optimization of reaction parameters such as temperature, time, and reactant ratios is critical to achieving high yields of FAEEs. The detailed methodologies and workflow diagrams are intended to facilitate the reproducible and efficient synthesis of FAEEs for various research, industrial, and clinical applications.
References
- 1. saudijournals.com [saudijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Biodiesel - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. Amalgamation and Optimization of FAEE Biodiesel Fuel from Croton macrostachyus hochst. ex Delile Seed oil Utilizing Solid Calcium Oxide-Chicken Eggshell Squander as a Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Preparation and Optimization of Biodiesel Production from Mixed Feedstock Oil [pubs.sciepub.com]
- 14. EP1921131A1 - Method for esterification of free fatty acids in triglycerides - Google Patents [patents.google.com]
Application Notes and Protocols for the Structural Elucidation of Ethyl Arachidate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of organic molecules. In the field of lipidomics and drug development, accurate structural confirmation of fatty acid esters like ethyl arachidate (B1238690) (ethyl eicosanoate) is crucial for quality control, metabolic studies, and the development of lipid-based drug delivery systems. Ethyl arachidate is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid.
These application notes provide a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy, including two-dimensional (2D) techniques, for the unambiguous structural determination of this compound. Detailed experimental protocols, data interpretation, and visualizations are presented to assist researchers in applying this methodology.
Data Presentation: Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| 1' | -OCH₂CH₃ | 4.12 | Quartet (q) | 2H | 7.1 |
| 2' | -OCH₂CH₃ | 1.25 | Triplet (t) | 3H | 7.1 |
| 2 | -CH₂C(=O)O- | 2.28 | Triplet (t) | 2H | 7.5 |
| 3 | -CH₂CH₂C(=O)O- | 1.61 | Quintet (p) | 2H | 7.5 |
| 4-19 | -(CH₂)₁₆- | 1.25 | Multiplet (m) | 32H | - |
| 20 | CH₃(CH₂)₁₈- | 0.88 | Triplet (t) | 3H | 7.0 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 1 | -C(=O)O- | 173.9 |
| 1' | -OCH₂CH₃ | 60.1 |
| 2 | -CH₂C(=O)O- | 34.4 |
| 3 | -CH₂CH₂C(=O)O- | 25.0 |
| 4-17 | -(CH₂)₁₄- | 29.2 - 29.7 |
| 18 | -(CH₂)₁₇CH₃ | 31.9 |
| 19 | -(CH₂)₁₈CH₃ | 22.7 |
| 20 | CH₃(CH₂)₁₈- | 14.1 |
| 2' | -OCH₂CH₃ | 14.3 |
Experimental Protocols
Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following protocols provide a detailed methodology for the analysis of this compound.
Sample Preparation
Proper sample preparation is critical for acquiring high-resolution NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for fatty acid esters. It effectively dissolves the sample and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of CDCl₃.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it clearly.
-
1D NMR Data Acquisition
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for structural analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds. A longer delay (5-10 seconds) may be necessary for accurate integration.[1]
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
2D NMR Data Acquisition
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton-proton connectivities within the ethyl group and along the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ester linkage and confirming the overall carbon skeleton.
Data Analysis and Structural Elucidation
The interpretation of the acquired NMR spectra involves a systematic analysis of chemical shifts, coupling constants, and correlations from 2D spectra to piece together the molecular structure.
-
¹H NMR Analysis:
-
The quartet at ~4.12 ppm and the triplet at ~1.25 ppm with a 2:3 integration ratio are characteristic of an ethyl ester group. The COSY spectrum will show a cross-peak between these two signals, confirming their connectivity.
-
The triplet at ~2.28 ppm corresponds to the methylene (B1212753) group (C2) adjacent to the carbonyl group. The COSY spectrum will show a correlation between this signal and the multiplet of the C3 methylene protons at ~1.61 ppm.
-
The large multiplet at ~1.25 ppm arises from the overlapping signals of the long methylene chain.
-
The triplet at ~0.88 ppm is characteristic of the terminal methyl group (C20). The COSY spectrum will show a correlation to the adjacent methylene group.
-
-
¹³C NMR Analysis:
-
The signal at ~173.9 ppm is characteristic of the ester carbonyl carbon.
-
The signals at ~60.1 ppm and ~14.3 ppm correspond to the -OCH₂- and -CH₃ carbons of the ethyl group, respectively. An HSQC spectrum will show correlations to the corresponding proton signals at ~4.12 ppm and ~1.25 ppm.
-
The signals for the long methylene chain carbons will appear in the range of ~22-32 ppm.
-
The terminal methyl carbon (C20) will appear at ~14.1 ppm.
-
-
2D NMR for Unambiguous Assignment:
-
HSQC: Correlate each proton signal to its directly attached carbon, allowing for the confident assignment of the ¹³C spectrum.
-
HMBC: Confirm the key connectivities. For instance, the protons of the ethoxy group (-OCH₂CH₃) at ~4.12 ppm should show a correlation to the carbonyl carbon (C1) at ~173.9 ppm, confirming the ester linkage. The protons of the α-methylene group (C2) at ~2.28 ppm will also show a correlation to the carbonyl carbon.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with Atom Numbering.
Experimental Workflow
Caption: Workflow for NMR-based Structural Elucidation.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically analyzing the chemical shifts, coupling constants, and 2D correlations, researchers can confidently confirm the structure of this long-chain fatty acid ester. These application notes serve as a practical guide for scientists and professionals in ensuring the identity and purity of lipid-based compounds in their research and development endeavors.
References
High-Purity Ethyl Arachidate: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-purity Ethyl arachidate (B1238690), the ethyl ester of arachidic acid (a 20-carbon saturated fatty acid), is a valuable molecular tool for a range of in vitro research applications.[1] Its long-chain saturated fatty acid structure suggests potential roles in modulating inflammatory pathways, cellular lipid metabolism, and neuronal cell function. This document provides detailed application notes and experimental protocols for investigating the effects of high-purity Ethyl arachidate in key in vitro models.
Physicochemical Properties
| Property | Value |
| Synonyms | Arachidic acid ethyl ester, Ethyl eicosanoate |
| Molecular Formula | C₂₂H₄₄O₂ |
| Molecular Weight | 340.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. For cell-based assays, it is recommended to prepare a stock solution in an appropriate solvent and then dilute it in culture medium, often complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake. |
Application Notes
Anti-Inflammatory Research
This compound is explored for its potential anti-inflammatory properties. While direct in vitro mechanistic studies are limited, its structural similarity to other fatty acid esters suggests it may modulate key inflammatory pathways. The proposed mechanism involves the inhibition of pro-inflammatory mediators.
Key Research Areas:
-
Inhibition of Cyclooxygenase (COX) Enzymes: As a saturated fatty acid ester, this compound may influence the arachidonic acid cascade, potentially by competing with arachidonic acid for access to COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
-
Modulation of Cytokine Production: Investigate the effect of this compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
NF-κB Signaling Pathway: Assess the impact of this compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Neuroprotection Research
Long-chain fatty acids are integral components of neuronal cell membranes and are involved in various signaling pathways in the brain. This compound can be used to investigate the role of saturated fatty acids in neuronal health and disease.
Key Research Areas:
-
Protection against Oxidative Stress: Evaluate the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death, a common factor in neurodegenerative diseases.
-
Modulation of Neuronal Signaling Pathways: Investigate the influence of this compound on signaling pathways relevant to neuronal survival and function.
Lipid Metabolism Research
As a long-chain fatty acid ester, this compound is an excellent tool for studying lipid metabolism at the cellular level.
Key Research Areas:
-
Lipid Droplet Formation: Investigate the effect of this compound on lipid accumulation and lipid droplet formation in adipocytes (e.g., 3T3-L1 cells).
-
Adipogenesis: Study the influence of this compound on the differentiation of pre-adipocytes into mature adipocytes.
-
PPARγ Activation: Given that some fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism, this compound can be screened for its ability to activate this nuclear receptor.
Quantitative Data Summary
The following tables present illustrative quantitative data to demonstrate how experimental results can be structured. Note: Specific experimental data for this compound is limited in the public domain; therefore, these values are hypothetical and for guidance purposes.
Table 1: Illustrative Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (LPS only) | 100 ± 5.2 | 1500 ± 85 | 850 ± 42 |
| 1 | 92 ± 4.8 | 1380 ± 79 | 810 ± 38 |
| 10 | 75 ± 3.9 | 1125 ± 63 | 650 ± 31 |
| 50 | 52 ± 2.7 | 780 ± 45 | 450 ± 22 |
| 100 | 38 ± 2.1 | 570 ± 32 | 330 ± 18 |
Table 2: Illustrative Neuroprotective Effect of this compound on H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Control) |
| Control (untreated) | 100 ± 4.5 | N/A |
| H₂O₂ (100 µM) | 55 ± 3.1 | 100 ± 6.8 |
| H₂O₂ + this compound (1 µM) | 62 ± 3.5 | 88 ± 5.1 |
| H₂O₂ + this compound (10 µM) | 78 ± 4.1 | 65 ± 4.2 |
| H₂O₂ + this compound (50 µM) | 89 ± 4.8 | 42 ± 3.3 |
Table 3: Illustrative Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Concentration (µM) | Lipid Accumulation (OD at 510 nm) |
| 0 (Control) | 0.15 ± 0.02 |
| 10 | 0.28 ± 0.03 |
| 50 | 0.55 ± 0.05 |
| 100 | 0.82 ± 0.07 |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
High-purity this compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Griess Reagent System for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Prepare a 10% (w/v) BSA solution in serum-free DMEM.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. A molar ratio of 4:1 (this compound:BSA) is a good starting point.
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex.
-
Include a vehicle control (BSA-containing medium with the same concentration of the solvent used for the stock solution).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement of Nitric Oxide (NO):
-
Collect 50 µL of the cell culture supernatant.
-
Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.
-
-
Measurement of Cytokines (TNF-α and IL-6):
-
Collect the remaining supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes how to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
High-purity this compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.
-
-
Preparation of this compound-BSA Complex: Prepare as described in Protocol 1.
-
Cell Seeding: Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex.
-
Include a vehicle control.
-
Incubate for 24 hours.
-
-
Induction of Oxidative Stress:
-
Remove the pre-treatment medium.
-
Add fresh medium containing H₂O₂ (a typical starting concentration is 100-200 µM, which should be optimized for your specific cell conditions) to all wells except the control group.
-
Incubate for 4-6 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
After H₂O₂ treatment, wash the cells with warm PBS.
-
Add 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Protocol 3: Lipid Accumulation Assay in 3T3-L1 Adipocytes
This protocol uses Oil Red O staining to visualize and quantify lipid accumulation in 3T3-L1 cells treated with this compound during differentiation.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with high glucose
-
Bovine calf serum (for expansion) and Fetal Bovine Serum (for differentiation)
-
Penicillin-Streptomycin solution
-
Differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
High-purity this compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oil Red O staining solution
-
10% Formalin
-
24-well cell culture plates
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Grow 3T3-L1 pre-adipocytes to confluence in DMEM with 10% bovine calf serum.
-
Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% FBS and the MDI cocktail.
-
-
Treatment with this compound:
-
Prepare this compound-BSA complexes as described in Protocol 1.
-
Add the this compound-BSA complex at various concentrations to the differentiation medium.
-
-
Differentiation Period:
-
After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound-BSA complex.
-
After another 2 days, switch to DMEM with 10% FBS, replenishing it every 2 days until day 8-10, when adipocytes are mature. Continue to include this compound in the medium if desired for the entire differentiation period.
-
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the isopropanol to evaporate completely.
-
Add Oil Red O working solution and incubate for 20 minutes.
-
Wash thoroughly with water.
-
-
Quantification:
-
Visualize and capture images of the stained lipid droplets under a microscope.
-
For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 510 nm.
-
Signaling Pathway Diagram
The anti-inflammatory effects of fatty acid derivatives are often linked to the modulation of the arachidonic acid cascade and the NF-κB signaling pathway.
Disclaimer
The provided protocols and illustrative data are intended for research guidance only. Researchers should optimize experimental conditions based on their specific cell lines, reagents, and equipment. High-purity this compound is for in vitro research use only and is not for human or veterinary use.
References
Application Notes and Protocols for Measuring Ethyl Arachidonate Levels in Post-Mortem Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl arachidonate (B1239269) is a non-oxidative metabolite of ethanol (B145695), formed by the esterification of arachidonic acid with ethanol. Emerging research has identified ethyl arachidonate as a significant fatty acid ethyl ester (FAEE) species in the brains of individuals with a history of alcohol intoxication, where it can represent up to 77.4% of the total FAEEs.[1] The presence and concentration of ethyl arachidonate in post-mortem brain tissue can serve as a valuable biomarker for ante-mortem ethanol consumption and may be implicated in the mechanisms of alcohol-induced organ damage.[1]
These application notes provide detailed protocols for the extraction, identification, and quantification of ethyl arachidonate from post-mortem human brain tissue. The methodologies described herein utilize established lipid extraction techniques followed by sensitive and specific analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for ethyl arachidonate and other FAEEs found in post-mortem human brain tissue. It is important to note that levels can vary significantly based on the individual's history of alcohol consumption, post-mortem interval, and the specific brain region analyzed.
| Analyte | Concentration Range (pmol/g wet weight) | Brain Region | Analytical Method | Reference |
| Ethyl arachidonate | Predominant species, up to 77.4% of total FAEEs | Not specified | GC-MS | [1] |
| Total FAEEs | Varies significantly with ethanol intoxication | Not specified | GC-MS | [1] |
| Ethyl oleate | Present | Gray and White Matter | Not specified | |
| Ethyl linoleate (B1235992) | Extremely low percentage of total FAEEs | Not specified | GC-MS | [1] |
Experimental Protocols
Overview of Experimental Workflow
The following diagram outlines the general workflow for the analysis of ethyl arachidonate in post-mortem brain tissue.
Protocol 1: Lipid Extraction from Post-Mortem Brain Tissue (Modified Folch Method)
This protocol describes the extraction of total lipids, including ethyl arachidonate, from brain tissue.[2][3][4][5][6]
Materials:
-
Post-mortem brain tissue (stored at -80°C)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (w/v)
-
Glass homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge tubes (glass, solvent-resistant)
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Internal Standard (e.g., deuterated ethyl arachidonate)
Procedure:
-
Tissue Preparation: On ice, accurately weigh approximately 1 gram of frozen post-mortem brain tissue.
-
Homogenization:
-
Extraction:
-
Phase Separation:
-
Lipid Phase Collection:
-
Two distinct phases will be visible: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
-
-
Washing (Optional):
-
To remove any remaining non-lipid contaminants, add 2 mL of a 1:1 (v/v) methanol:water solution to the chloroform phase.
-
Vortex briefly and centrifuge again at 2000 x g for 5 minutes.
-
Carefully remove the upper wash layer.
-
-
Drying the Lipid Extract:
-
Transfer the lower chloroform phase containing the lipid extract to a pre-weighed glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Once the solvent is completely evaporated, the dried lipid extract can be stored under argon or nitrogen at -80°C until analysis.
-
Protocol 2: Quantification of Ethyl Arachidonate by GC-MS
This protocol provides a general guideline for the analysis of ethyl arachidonate using Gas Chromatography-Mass Spectrometry. Instrument parameters should be optimized for the specific system being used.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS)
-
Iso-octane or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Ethyl arachidonate standard
-
Internal standard (e.g., deuterated ethyl arachidonate)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of iso-octane (e.g., 100 µL).
-
Internal Standard Spiking: Add a known amount of the internal standard to the reconstituted sample.
-
Derivatization (if required for improved chromatographic performance): Follow the manufacturer's instructions for the chosen derivatizing agent.
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the sample onto the GC column.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification. Monitor characteristic ions for ethyl arachidonate and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the ethyl arachidonate standard.
-
Calculate the concentration of ethyl arachidonate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway
Formation of Ethyl Arachidonate in the Brain
Ethyl arachidonate is formed in the brain through a non-oxidative metabolic pathway of ethanol. This process is catalyzed by fatty acid ethyl ester synthases (FAEES).[7][8] The primary substrates are ethanol, which readily crosses the blood-brain barrier, and arachidonic acid, a polyunsaturated fatty acid abundant in the brain. The synthesis of FAEEs, including ethyl arachidonate, is thought to be linked to the desaturation and elongation of linoleate to arachidonate.[1]
References
- 1. Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. notesforbiology.com [notesforbiology.com]
- 4. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lipid extraction by folch method | PPTX [slideshare.net]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. Nonoxidative ethanol metabolism: expression of fatty acid ethyl ester synthase-III in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute and chronic ethanol exposure on fatty acid ethyl ester synthases in mouse cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Arachidate Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of Ethyl arachidate (B1238690). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve peak resolution and ensure accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC analysis of Ethyl arachidate, offering potential causes and systematic solutions.
Question 1: Why is my this compound peak showing fronting?
Peak fronting, where the front slope of the peak is shallower than the back, is often indicative of column overload.
-
Possible Cause 1: Sample concentration is too high. Overloading the column with too much analyte can lead to asymmetrical peak shapes.[1]
-
Solution: Dilute the sample and reinject. A general guideline for GC-MS is to aim for a concentration of approximately 10 µg/mL, which corresponds to a column loading of about 10 ng with a 1 µL splitless injection.[2] If using a Flame Ionization Detector (FID), sample concentrations are typically around 0.1 - 1 mg/mL.[3]
-
-
Possible Cause 2: Inappropriate injection volume. Injecting too large a volume of sample can also lead to column overload.
-
Solution: Reduce the injection volume. If you are using a 1 µL injection, try reducing it to 0.5 µL.
-
-
Possible Cause 3: "Shark fin" shaped peaks. This specific type of fronting is a classic sign of the column's sample capacity being exceeded.[1]
Question 2: What causes my this compound peak to tail?
Peak tailing, characterized by a trailing edge that is longer than the leading edge, can suggest active sites in the GC system or other issues.
-
Possible Cause 1: Active sites in the system. Silanol groups on the surface of the fused-silica tubing, in the inlet liner, or contamination can interact with the analyte, causing tailing.[1]
-
Possible Cause 2: Column contamination. Buildup of non-volatile material on the column can lead to peak tailing.[8]
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this doesn't resolve the issue, trimming the column is recommended.[8]
-
-
Possible Cause 3: Insufficiently derivatized sample. If the original sample contains free arachidic acid, it is highly polar and will tail significantly. The derivatization to this compound may be incomplete.
-
Solution: Optimize the derivatization procedure. Ensure the reaction time and temperature are adequate for complete conversion.[9] For example, a common method involves heating with an acid catalyst in ethanol (B145695).[10]
-
Question 3: My this compound peak is co-eluting with another peak. How can I improve the resolution?
Resolution is a measure of the separation between two peaks. Improving it involves increasing the distance between the peak centers or decreasing the peak widths.[11]
-
Possible Cause 1: Inadequate chromatographic separation. The current method parameters may not be optimal for separating this compound from interfering compounds.
-
Solution 1: Adjust the temperature program. Lowering the initial oven temperature or reducing the ramp rate can increase the interaction time of the analyte with the stationary phase, often improving separation for earlier eluting peaks.[5][11] A slower temperature ramp can allow for better separation of compounds with similar boiling points.[12]
-
Solution 2: Optimize the carrier gas flow rate. The flow rate of the carrier gas affects the efficiency of the separation.[13] There is an optimal flow rate for each column and carrier gas (Helium, Hydrogen, or Nitrogen) that will provide the best resolution.[13] Decreasing the flow rate may help improve separation.[11]
-
Solution 3: Change the stationary phase. If selectivity is the issue, a different column chemistry may be required. For fatty acid esters, polar stationary phases like wax (polyethylene glycol) or biscyanopropyl phases are often used to resolve isomers.[14] A 5% phenyl column is a good starting point for screening unknown samples.[4]
-
-
Possible Cause 2: Poor column efficiency. Broad peaks will lead to poor resolution.[15]
-
Solution 1: Use a longer column. Doubling the column length can increase resolution by about 40%.[5][16]
-
Solution 2: Use a column with a smaller internal diameter (ID). Narrower columns provide higher efficiency and thus better resolution.[5][17]
-
Solution 3: Use a thinner film thickness. This can lead to sharper (skinnier) peaks, which improves resolution.[5][16]
-
Question 4: I am seeing broad peaks for this compound. What could be the cause?
Peak broadening can be caused by a variety of factors related to the column, injection, or flow path.
-
Possible Cause 1: Poor sample focusing. If the initial band of sample at the head of the column is too wide, it will result in broad peaks.[1]
-
Solution: Use a retention gap, which is a short piece of deactivated fused-silica tubing attached to the front of the analytical column. This helps to focus the sample band before it enters the analytical column.[1]
-
-
Possible Cause 2: Incorrect carrier gas flow rate. A flow rate that is too high or too low compared to the optimal linear velocity for the column will decrease efficiency and broaden peaks.[13]
-
Solution: Check and adjust the carrier gas flow rate to the manufacturer's recommendation for your column dimensions.
-
-
Possible Cause 3: Dead volume in the system. Leaks or improper column installation in the inlet or detector can create dead volume, causing peaks to broaden.[18]
-
Solution: Ensure the column is installed correctly at both the inlet and detector, following the instrument manufacturer's guidelines for insertion distance.[18] Check for leaks using an electronic leak detector.
-
Experimental Protocols
Sample Preparation: Transesterification to this compound
This protocol describes the conversion of arachidic acid or its glycerides to this compound for GC analysis. This derivatization step is crucial to increase the volatility of the analyte.[14]
Materials:
-
Sample containing arachidic acid or its esters
-
Ethanol, anhydrous
-
Acetyl chloride or concentrated sulfuric acid (as catalyst)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Place approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Add 2 mL of a 5% solution of acetyl chloride in anhydrous ethanol. Alternatively, a solution of 1% sulfuric acid in ethanol can be used.
-
Seal the tube tightly and heat at 80-90°C for 1-2 hours to facilitate the transesterification reaction.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of hexane to the tube, followed by 1 mL of deionized water.
-
Vortex the mixture vigorously for 1 minute to extract the Fatty Acid Ethyl Esters (FAEEs) into the hexane layer.[19]
-
Centrifuge the sample to achieve a clear separation of the layers.[19]
-
Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis. Dilute with hexane as necessary to achieve the desired concentration.
GC Method Parameters
These are typical starting parameters for the analysis of Fatty Acid Ethyl Esters. Optimization may be required based on the specific instrument and column.[19]
| Parameter | Recommended Setting | Rationale for Peak Resolution |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension offering a good balance of efficiency and sample capacity.[5] |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) or a polar Wax column (e.g., DB-WAX) | A non-polar 5% phenyl column is a good general-purpose column.[20] A polar wax column can offer better selectivity for fatty acid esters.[14] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis and a wider range of optimal flow velocities but is flammable. Helium is inert and provides excellent flow velocity.[13] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | Constant flow mode maintains a consistent linear velocity as the oven temperature ramps, which helps maintain resolution throughout the run.[18] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of this compound without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) | A split injection can help produce sharper peaks if the sample is concentrated enough.[11] |
| Oven Program | Initial: 100 °C, hold for 1 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min. | A slower ramp rate (e.g., 5 °C/min) can improve the separation of closely eluting peaks.[11][12] |
| Detector | FID or MS | FID is a robust, universal detector for hydrocarbons. MS provides mass spectral data for positive identification. |
| Detector Temp | 280 °C (FID) or 230 °C (MS Transfer Line) | Prevents condensation of the analyte in the detector. |
Visual Troubleshooting and Logic Diagrams
The following diagrams illustrate the logical workflows for troubleshooting poor peak resolution and understanding the relationships between GC parameters.
Caption: A workflow for diagnosing and resolving common peak shape issues in GC analysis.
Caption: Relationship between key GC parameters and their impact on peak resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 15. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 16. youtube.com [youtube.com]
- 17. gcms.cz [gcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Ethyl arachidate LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ethyl arachidate (B1238690).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in LC-MS/MS analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these components interfere with the ionization of the target analyte (Ethyl arachidate), leading to either a suppressed or enhanced signal in the mass spectrometer.[1][2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[3] Ion suppression, a reduction in the analyte's signal, is the more common issue.[4]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A: this compound is a fatty acid ethyl ester. When analyzed in complex biological matrices like plasma, serum, or tissue homogenates, it is often co-extracted with a high abundance of other lipids, particularly phospholipids. Phospholipids are a major cause of matrix-induced ion suppression because they can co-elute with the analyte and compete for ionization in the MS source.[5]
Q3: How can I determine if my analysis is being impacted by matrix effects?
A: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: In this qualitative method, a constant flow of this compound standard is infused into the system after the analytical column. A blank sample matrix is then injected. Any dip or peak in the constant signal as the matrix components elute indicates regions of ion suppression or enhancement.[6]
-
Post-Extraction Spike: This quantitative approach involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte concentration in a neat (pure) solvent.[2] The percentage matrix effect can be calculated using the formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q4: What is the most effective type of internal standard (IS) to compensate for matrix effects?
A: A stable isotope-labeled (SIL) internal standard is the best choice for compensating for matrix effects.[7] A SIL IS, such as Deuterium or Carbon-13 labeled this compound, is chemically identical to the analyte and will co-elute from the LC column.[8][9] Because it experiences the same ion suppression or enhancement as the analyte, the ratio of the analyte to the IS remains constant, allowing for accurate and reliable quantification.[10]
Q5: Can simply diluting my sample solve the matrix effect problem?
A: Sample dilution can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6][11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the method's limit of detection after dilution.[5][6] While simple dilution can be effective, its efficiency may vary between samples.[11]
Section 2: Troubleshooting Guide
Issue: I am observing poor accuracy, low sensitivity, and inconsistent results for my this compound quantification.
This is a classic sign of uncompensated matrix effects. Follow this troubleshooting workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for addressing matrix effects.
Q: My signal for this compound is very low. How can I improve it?
A: Low signal is often due to ion suppression. The most effective way to combat this is by improving the sample cleanup process to remove interfering components before they enter the LC-MS/MS system.[5]
Data Presentation: Comparison of Sample Preparation Techniques
The table below summarizes the effectiveness of common sample preparation techniques for reducing matrix effects in biological samples.
| Technique | Procedure | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Add a solvent (e.g., acetonitrile) or acid to precipitate proteins. Centrifuge and inject the supernatant.[5] | Simple, fast, inexpensive.[5] | Least effective cleanup; significant matrix components (especially phospholipids) remain.[5][12] | Low |
| Liquid-Liquid Extraction (LLE) | Use immiscible solvents to partition the analyte from the aqueous sample matrix into an organic layer.[5] | Cleaner extracts than PPT; good recovery for non-polar analytes.[12] | Analyte recovery can be low for more polar compounds; more labor-intensive.[12] | Medium |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge containing a solid sorbent that retains the analyte or the interferences. | Provides the cleanest extracts by effectively removing interfering compounds.[13] | More complex method development; can be more expensive. | High to Very High |
| Mixed-Mode SPE | A type of SPE that uses multiple retention mechanisms (e.g., reversed-phase and ion exchange) for superior cleanup.[12] | Dramatically reduces residual matrix components, leading to a significant reduction in matrix effects.[12] | Requires careful optimization. | Very High |
Recommendation: For robust analysis of this compound, Solid-Phase Extraction (SPE) , particularly a mixed-mode or phospholipid-removal variant, is highly recommended to achieve the cleanest samples and minimize ion suppression.[12]
Section 3: Experimental Protocols
Protocol 3.1: Method for Assessing Matrix Effects (Post-Extraction Spike)
-
Prepare Blank Matrix: Obtain a sample of the biological matrix (e.g., plasma) that is free of this compound.
-
Extract Blank Matrix: Process at least six replicate samples of the blank matrix using your established sample preparation protocol (e.g., SPE).
-
Prepare Neat Solutions: Prepare a set of solutions containing this compound in the final reconstitution solvent (e.g., methanol) at a known concentration (e.g., mid-point of your calibration curve).
-
Spike Extracted Matrix: After extraction, spike the known concentration of this compound into half of the extracted blank matrix replicates.
-
Analyze Samples: Analyze both the spiked matrix samples and the neat solutions by LC-MS/MS.
-
Calculate Matrix Effect:
-
Let A be the average peak area of the analyte in the spiked matrix samples.
-
Let B be the average peak area of the analyte in the neat solvent solutions.
-
Matrix Effect (%) = (A / B) x 100
-
Protocol 3.2: General Solid-Phase Extraction (SPE) for this compound
This is a general protocol using a C18 (reversed-phase) cartridge and should be optimized for your specific application.
-
Condition Cartridge: Sequentially wash the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid in water).
-
Wash Cartridge: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Dry Cartridge: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elute Analyte: Elute the this compound with 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).[14]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for injection.[14]
Protocol 3.3: Typical Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Start at 60-70% B, increase to 95-100% B over 5-8 minutes, hold, then re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be optimized empirically. Example: Q1 (Precursor Ion) = [M+H]+ or [M+NH4]+; Q3 (Product Ion) = Characteristic fragment. |
| Source Temp. | 350 - 500 °C |
Section 4: Visualizations
Caption: Principle of using a SIL internal standard to correct for matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Ethyl arachidate during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low recovery of Ethyl Arachidate (B1238690) during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Ethyl Arachidate that influence its extraction?
This compound (also known as ethyl eicosanoate) is a long-chain fatty acid ethyl ester.[1] Its physicochemical properties are critical for designing an effective extraction protocol. It is a highly non-polar, lipophilic molecule with very low water solubility.[2] This means it will preferentially partition into non-polar organic solvents. Its high melting point (44°C) indicates it is a solid at room temperature, which can influence solvent selection and the need for gentle warming to ensure it is fully dissolved in the initial sample matrix before extraction.[2][3]
Q2: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery is a frequent issue in lipid extraction and can stem from several factors throughout the workflow. The most common causes include:
-
Inappropriate Solvent Selection: Using a solvent that is too polar (e.g., methanol (B129727) alone) will not efficiently extract the highly non-polar this compound from the sample matrix.[4]
-
Incomplete Phase Separation: In liquid-liquid extraction (LLE), the formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.[5]
-
Insufficient Solvent Volume: The ratio of extraction solvent to the sample may be too low to effectively partition the analyte. A solvent-to-sample ratio of 7:1 is often recommended as a starting point for optimization.[6][7]
-
Suboptimal pH of Aqueous Phase: For LLE from an aqueous sample, the pH should be controlled to ensure the analyte remains in its most non-polar, neutral form. While this compound is a neutral ester, ensuring the pH isn't highly acidic or basic can prevent potential hydrolysis back to arachidic acid, which has different solubility properties.
-
Analyte Adsorption: Due to its lipophilic nature, this compound can adsorb to the surfaces of labware, particularly plastics. Using glass or polypropylene (B1209903) tubes and minimizing surface area can help mitigate this.[8]
-
Loss During Solvent Evaporation: If the organic extract is evaporated to concentrate the sample, using excessively high temperatures or a harsh nitrogen stream can lead to the loss of the analyte, although this is less of a risk for a high-boiling-point compound like this compound.[4]
Q3: Which solvents are best for extracting this compound?
Given its highly non-polar nature (estimated LogP of 10.27), the principle of "like dissolves like" is key.[2] Non-polar solvents are the most effective choices.
-
Excellent Choices: Hexane (B92381), heptane, and toluene (B28343) are highly effective for extracting long-chain esters. A certified reference material for this compound is available dissolved in hexane.[9]
-
Good Choices: Diethyl ether and chloroform (B151607) can also be used.[10] Mixtures of solvents, such as hexane/methyl tert-butyl ether (MTBE), have shown high recovery for long-chain fatty acids.[10]
-
Poor Choices: Highly polar solvents like methanol or water alone are ineffective.[4] While this compound is soluble in hot methanol, this is not ideal for extraction from complex or aqueous matrices at room temperature.[2]
Q4: How can I improve my recovery using liquid-liquid extraction (LLE)?
To optimize your LLE protocol, consider the following steps:
-
Select a Non-Polar Solvent: Use hexane or a similar non-polar solvent.
-
Optimize Solvent-to-Sample Ratio: Start with a ratio of at least 7:1 (solvent:sample) and test higher ratios if recovery remains low.[6]
-
Perform Multiple Extractions: Instead of one large-volume extraction, perform three sequential extractions with smaller volumes of fresh solvent. Combine the organic layers to maximize recovery.
-
Incorporate a "Salting Out" Step: If extracting from an aqueous phase, add a neutral salt (e.g., sodium sulfate (B86663) or sodium chloride) to the aqueous layer.[6] This increases the polarity of the aqueous phase, which decreases the solubility of the non-polar this compound and drives it more completely into the organic phase.[7]
-
Break Emulsions: If an emulsion forms, it can be broken by centrifugation, gentle heating, or adding a small amount of a different solvent or salt.[5]
Q5: Is Solid-Phase Extraction (SPE) a suitable method for this compound?
Yes, SPE can be a very effective technique for either extracting or cleaning up this compound.
-
Sorbent Selection: For extracting from aqueous samples, a reversed-phase sorbent like C18 is ideal. The non-polar this compound will be retained by hydrophobic interactions. For cleanup of a lipid extract dissolved in a non-polar solvent, a normal-phase sorbent like silica (B1680970) can be used to separate lipids based on polarity.[11]
-
Troubleshooting Low SPE Recovery: If recovery is low, you must determine at which step the analyte is being lost. Collect and analyze the load, wash, and elution fractions separately.[11]
-
Analyte in Load Fraction: This indicates breakthrough. The sample solvent may be too strong, or the sorbent mass is insufficient for the amount of analyte.
-
Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting your compound. Use a weaker (more polar for reversed-phase, less polar for normal-phase) wash solvent.[8]
-
Analyte Remains on Sorbent: This indicates incomplete elution. The elution solvent is not strong enough. Increase the solvent strength (less polar for reversed-phase, more polar for normal-phase) or the elution volume.[8][11]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
This table summarizes key properties that influence the selection of extraction parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₄O₂ | [1][2] |
| Molecular Weight | 340.6 g/mol | [1][2] |
| Physical State | White to off-white solid/powder | [2][3] |
| Melting Point | 44 °C | [2][3] |
| Boiling Point | 215 °C (at 10 mmHg) | [2][3] |
| LogP (estimated) | 10.27 | [2] |
| Water Solubility | Insoluble | [2][12] |
| Solubility in Organic Solvents | - Soluble in Hexane- Soluble in hot Methanol- Expected to be soluble in other non-polar solvents (e.g., Toluene, Chloroform) | [2][9][13] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general method for extracting this compound from a liquid (aqueous-based) sample. It is designed to maximize recovery and should be optimized for specific sample matrices.
Materials:
-
Sample containing this compound
-
Hexane (HPLC grade)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator with a water bath
Methodology:
-
Sample Preparation:
-
Pipette a known volume (e.g., 1 mL) of your liquid sample into a glass centrifuge tube.
-
If the sample is a solid or semi-solid, ensure it is fully homogenized and dissolved in an appropriate initial solvent before proceeding.
-
If using an internal standard, add it to the sample at this stage.
-
-
First Extraction:
-
Add 5 mL of hexane to the centrifuge tube.
-
Add approximately 0.5 g of sodium sulfate to the tube to aid in phase separation and reduce emulsion formation.[6][7]
-
Cap the tube securely and vortex vigorously for 2 minutes.
-
Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the aqueous (bottom) and organic (top) layers.
-
-
Collect Organic Phase:
-
Using a glass Pasteur pipette, carefully transfer the top hexane layer to a clean glass collection tube. Be careful not to disturb the aqueous layer or any precipitate at the interface.
-
-
Repeat Extraction:
-
Perform a second extraction on the remaining aqueous layer by adding another 5 mL of fresh hexane. Vortex and centrifuge as described in steps 2b and 2c.
-
Carefully collect the top hexane layer and combine it with the first extract.
-
For maximum recovery, a third extraction is recommended.
-
-
Drying and Concentration:
-
Pass the combined hexane extracts through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Place the collection tube in a nitrogen evaporator with the water bath set to a gentle temperature (e.g., 30-35°C).
-
Evaporate the solvent under a gentle stream of nitrogen until the desired final volume is reached. Do not evaporate to complete dryness unless immediately reconstituting to avoid loss of analyte to the tube walls.
-
-
Analysis:
-
Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., hexane) for subsequent analysis by methods such as Gas Chromatography (GC).[14]
-
Mandatory Visualization
Troubleshooting Workflow for Low this compound Recovery
The following diagram provides a logical workflow to diagnose and resolve common causes of low analyte recovery during extraction.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (18281-05-5) for sale [vulcanchem.com]
- 3. This compound | 18281-05-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. welchlab.com [welchlab.com]
- 5. economysolutions.in [economysolutions.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. accustandard.com [accustandard.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Injection Parameters for Ethyl Arachidate in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gas Chromatography (GC) injection parameters for the analysis of Ethyl arachidate (B1238690). Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the GC analysis of Ethyl arachidate, presented in a question-and-answer format.
Question 1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Poor peak shape can be attributed to several factors:
-
Improper Injector Temperature: If the injector temperature is too low, the high molecular weight this compound may not vaporize completely, leading to peak tailing.[1] Conversely, excessively high temperatures can cause thermal degradation.[1]
-
Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the ester, causing peak tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted or fronting peaks.[1][3]
-
Incompatible Solvent: The sample solvent should be appropriate for GC analysis and compatible with the stationary phase.[1]
Solutions:
| Problem | Recommended Action |
| Improper Injector Temperature | Optimize the injector temperature. A good starting point is 250 °C.[1] |
| Active Sites | Use a deactivated inlet liner and a GC column specifically designed for fatty acid ester analysis.[1][2] |
| Column Overload | Reduce the injection volume or dilute the sample.[1][3] |
| Incompatible Solvent | Use a nonpolar solvent such as hexane (B92381) or heptane (B126788).[1] |
Question 2: I am observing "ghost peaks" or carryover in my chromatograms after injecting my this compound sample. What is the cause and how can I fix it?
Ghost peaks are typically caused by contamination from previous injections or septum bleed.[2]
Solutions:
| Problem | Recommended Action |
| Injector Contamination | Clean the injector and replace the inlet liner and septum.[2][3] |
| System Contamination | Perform blank solvent injections to clean the system.[2] |
| Septum Bleed | Use a high-quality, low-bleed septum.[2] |
Question 3: My this compound peak has low signal intensity and poor sensitivity. How can I improve this?
Low signal intensity can be due to an inappropriate injection mode or sample degradation.
Solutions:
| Problem | Recommended Action |
| Incorrect Injection Mode | For trace analysis, use splitless injection to ensure the entire sample reaches the column.[4][5][6] If using split injection for higher concentration samples, a lower split ratio can be used to increase the amount of sample entering the column.[7][8] |
| Sample Degradation | Optimize the injector temperature to prevent thermal breakdown of this compound.[1] |
Question 4: I am having difficulty achieving good resolution between this compound and other fatty acid ethyl esters in my sample. What can I do?
Poor resolution can stem from a suboptimal oven temperature program or carrier gas flow rate.[9]
Solutions:
| Problem | Recommended Action |
| Suboptimal Oven Program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
| Incorrect Carrier Gas Flow | Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal injection technique for this compound analysis: split or splitless?
The choice between split and splitless injection depends on the concentration of this compound in your sample.[4][5]
-
Split Injection: Ideal for samples with higher concentrations of this compound to avoid column overload.[4] A portion of the sample is vented, and only a fraction enters the column.[8]
-
Splitless Injection: The preferred method for trace analysis where high sensitivity is required, as it transfers nearly the entire sample to the column.[4][6]
Q2: What is a good starting injector temperature for the analysis of this compound?
A good starting point for the injector temperature is 250 °C.[1] However, for long-chain fatty acid esters like this compound, injector temperatures can be set as high as 350°C to ensure complete vaporization.[10] It is crucial to optimize this temperature to avoid both incomplete vaporization and thermal degradation.[1]
Q3: Which carrier gas is recommended for the GC analysis of this compound?
Helium and hydrogen are commonly used carrier gases for the analysis of fatty acid esters.[11][12] Hydrogen can often provide faster analysis times.[13]
Q4: What type of GC column is most suitable for separating this compound?
For the analysis of fatty acid ethyl esters, polar stationary phases are typically used. Columns with polyethylene (B3416737) glycol (wax-type columns) or cyanopropyl stationary phases are common choices as they allow for separation based on carbon number and degree of unsaturation.[11][14]
Experimental Protocols
Protocol 1: Preparation of this compound Standards
-
Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in hexane or heptane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the same solvent to create a series of working standards at different concentrations. These will be used to generate a calibration curve.
Protocol 2: Sample Preparation via Transesterification
If your sample contains arachidic acid in a lipid matrix (e.g., triglycerides), it must first be converted to its ethyl ester.
-
Reaction Setup: In a screw-cap glass tube, combine approximately 10-20 mg of your lipid sample with 2 mL of 5% ethanolic HCl.[15]
-
Incubation: Securely cap the tube and heat at 80-90°C for 2 hours.[15]
-
Extraction: After cooling to room temperature, add 2 mL of a saturated NaCl solution and 2 mL of hexane. Vortex the mixture vigorously for 1 minute.[15]
-
Phase Separation: Centrifuge the tube to separate the layers.[15]
-
Collection: Carefully transfer the upper hexane layer, which contains the fatty acid ethyl esters, to a clean GC vial for analysis.[15]
Recommended GC Injection Parameters
The following table summarizes typical starting parameters for the GC analysis of this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value | Source(s) |
| Injector Temperature | 250 °C - 350 °C | [1][10][11] |
| Injection Mode | Split or Splitless | [4][5] |
| Split Ratio | 50:1 to 100:1 (for split injection) | [11][14] |
| Injection Volume | 1 µL | [11][14] |
| Carrier Gas | Helium or Hydrogen | [11][12] |
| Inlet Liner | Deactivated split/splitless liner | [1][2] |
Logical Workflow for Optimizing Injection Parameters
The following diagram illustrates a systematic approach to optimizing your GC injection parameters for this compound analysis.
Caption: A logical workflow for the systematic optimization of GC injection parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. coconote.app [coconote.app]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. internationaloliveoil.org [internationaloliveoil.org]
- 15. benchchem.com [benchchem.com]
Why am I detecting Ethyl arachidate instead of methyl arachidate?
Welcome to the Technical Support Center for Fatty Acid Methyl Ester (FAME) Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I detecting Ethyl arachidate (B1238690) in my sample when I expect to see Methyl arachidate?
A1: The detection of this compound instead of mthis compound is a common issue that typically points to one of two primary causes: transesterification or contamination.
-
Transesterification: This is a chemical reaction where the methyl group (-CH₃) of your mthis compound is exchanged for an ethyl group (-CH₂CH₃) from an ethanol (B145695) source in your sample or during preparation. This reaction can be catalyzed by acids or bases present during your sample preparation.[1][2][3][4]
-
Contamination: Your sample, reagents, or lab equipment may be contaminated with ethanol. Since ethanol is a common solvent and disinfectant in laboratories, there are numerous opportunities for it to be inadvertently introduced into your workflow.[5]
Q2: How can I confirm that the unexpected peak is indeed this compound?
A2: The most common method for identifying FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS). You can distinguish between methyl and this compound by examining their mass spectra. The molecular weight of this compound is 340.6 g/mol , whereas mthis compound is 326.6 g/mol .[1][6] This difference will be reflected in the molecular ion peaks ([M]⁺) in their respective mass spectra. Additionally, the fragmentation patterns will show characteristic differences. For instance, a key fragment in the mass spectrum of many fatty acid methyl esters is the McLafferty rearrangement ion at a mass-to-charge ratio (m/z) of 74.[7][8] For a fatty acid ethyl ester, this characteristic peak shifts to m/z 88.
Troubleshooting Guide: Unintended Ethyl Ester Formation
If you are consistently detecting this compound, a systematic approach is necessary to identify the source of the problem. Follow these steps to diagnose and resolve the issue.
Logical Flowchart for Troubleshooting
Caption: Troubleshooting workflow for identifying the source of this compound.
Step 1: Scrutinize Reagents and Solvents
The most direct route for ethanol introduction is through the chemical reagents used in sample preparation.
-
Check Solvent Purity: Even high-purity grades of solvents can contain trace amounts of other alcohols. Request a certificate of analysis from your supplier or test your solvents directly.
-
Denatured Alcohol: Be aware if any step uses "denatured" alcohol, as this is primarily ethanol with additives.
-
"Reagent" Alcohol: This is also typically a mixture containing ethanol.
-
Action: Run a "method blank" where you perform the entire sample preparation procedure without adding your sample. If this compound is detected, one of your reagents is the likely culprit.
Step 2: Review Laboratory Procedures
Your experimental protocol can inadvertently promote the formation of ethyl esters.
-
Transesterification Conditions: The acid- or base-catalyzed methods used to create methyl esters can readily use any alcohol present.[1][4] If ethanol is present as a contaminant, it will compete with methanol (B129727) to form the corresponding ethyl ester.
-
Ambient Environment: Ethanol is volatile, and its vapors can be present in the lab atmosphere, especially if it's used as a surface disinfectant.[5] Samples left open to the air, even for short periods, can absorb ethanol vapor.
-
Action: Ensure that all reactions are carried out in tightly sealed vials. If possible, work in an environment where ethanol is not actively being used.
Step 3: Examine Consumables and Glassware
Residual ethanol on laboratory equipment is a frequent source of contamination.
-
Washing Procedures: If your lab's washing protocol for glassware includes a final rinse with ethanol to speed up drying, ensure that the glassware is thoroughly dried in an oven to remove all traces of ethanol before use.
-
Plasticware: Some plastic consumables can absorb and later leach contaminants.
-
Action: Prepare a sample in glassware that has been rigorously cleaned and baked at a high temperature (e.g., >100°C for several hours) and compare the results to your standard procedure.
Data Presentation: Differentiating by Mass Spectrometry
The key to diagnosing this issue lies in your GC-MS data. Below is a comparison of the expected mass spectral data for methyl and this compound.
| Property | Mthis compound | This compound |
| Molecular Formula | C₂₁H₄₂O₂ | C₂₂H₄₄O₂ |
| Molecular Weight | 326.6 g/mol [1] | 340.6 g/mol [6][9] |
| Molecular Ion ([M]⁺) | m/z 326[7] | m/z 340[10] |
| Key Fragments (m/z) | 74 (McLafferty), 295 ([M-31]⁺)[7][8] | 88 (McLafferty), 295 ([M-45]⁺) |
Note: The McLafferty rearrangement produces a characteristic ion for the ester type, making it a powerful diagnostic tool.
Experimental Protocols
To prevent the formation of this compound, it is critical to use a well-defined and controlled protocol for FAME preparation.
Protocol 1: Acid-Catalyzed Methylation (Anhydrous Conditions)
This method uses Boron Trifluoride (BF₃) in methanol and is effective for esterifying fatty acids. The key is to ensure anhydrous (water-free) conditions and the absence of ethanol.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of your lipid sample into a clean, dry screw-cap vial with a PTFE-lined cap.
-
Reagent Addition: Add 2 mL of anhydrous hexane (B92381) and 1 mL of 14% BF₃-Methanol solution.
-
Reaction: Tightly seal the vial and heat at 100°C for 30-60 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of HPLC-grade water and 2 mL of anhydrous hexane.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge briefly to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.[6]
Protocol 2: Running a Method Blank
This protocol is essential for troubleshooting and should be performed before processing a batch of samples if contamination is suspected.
Methodology:
-
Follow the exact steps of your chosen FAME preparation protocol (e.g., Protocol 1 above).
-
Crucially, do not add your lipid sample in Step 1. All reagents and solvents should be included.
-
Process this "blank" sample alongside your actual samples.
-
Analyze the final hexane extract by GC-MS. The absence of this compound (and other FAMEs) in the blank confirms the cleanliness of your reagents and procedure.
Visualization of Key Process
Transesterification Mechanism
The following diagram illustrates how a methyl ester can be converted to an ethyl ester in the presence of ethanol under acidic conditions, which is a common FAME preparation method.
Caption: Acid-catalyzed transesterification of mthis compound to this compound.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. ionscience.com [ionscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. sinh.cas.cn [sinh.cas.cn]
- 9. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Eicosanoic acid, ethyl ester [webbook.nist.gov]
Technical Support Center: Analysis of Ethyl Arachidate by Electrospray Ionization Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the analysis of Ethyl Arachidate (B1238690) using Electrospray Ionization (ESI) Mass Spectrometry (MS).
Troubleshooting Guide
This guide addresses common issues related to signal suppression of ethyl arachidate in ESI-MS.
Issue 1: Poor Signal-to-Noise Ratio or Complete Signal Loss
Question: I am observing a very low signal-to-noise ratio, or no signal at all, for this compound in my ESI-MS analysis. What are the potential causes and how can I troubleshoot this?
Answer:
Poor signal intensity for this compound is a common challenge in ESI-MS, often stemming from its nonpolar nature and the phenomenon of ion suppression. Here are the primary causes and recommended solutions:
-
Inefficient Ionization: this compound, a long-chain fatty acid ethyl ester (FAEE), is relatively nonpolar and lacks easily ionizable functional groups. In positive-ion ESI, it primarily forms adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺) ions present in the mobile phase. If the concentration of these adduct-forming species is low, ionization efficiency will be poor.
-
Matrix Effects and Ion Suppression: This is the most significant factor. Co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other lipids) can compete with this compound for ionization in the ESI source, leading to a reduction in its signal intensity.[1][2] ESI is more susceptible to this than other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[3]
-
Suboptimal Instrument Parameters: Incorrect settings for parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature can negatively impact the ionization and transmission of this compound ions.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting signal suppression of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal suppressed in ESI-MS?
A1: Signal suppression in ESI-MS occurs when other molecules in your sample (the matrix) interfere with the ionization of this compound.[2] This is a common issue, especially with complex biological samples. Co-eluting compounds can compete for the available charge in the ESI droplet, reducing the number of this compound ions that are formed and detected.[1]
Q2: What is the best ionization mode for this compound, positive or negative?
A2: For fatty acid ethyl esters like this compound, positive ion mode is generally preferred. Ionization typically occurs through the formation of adducts with protons ([M+H]⁺) or other cations like ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺) present in the mobile phase. Negative ion mode is less common for these esters as they do not readily form negative ions.
Q3: Can I analyze this compound without derivatization?
A3: Yes, it is possible to analyze this compound without derivatization using ESI-MS, primarily by forming adducts in the positive ion mode. However, if you are analyzing the parent fatty acid (arachidic acid), derivatization to the ethyl ester or another derivative can improve chromatographic properties and ionization efficiency.
Q4: What are the expected ions for this compound in the mass spectrum?
A4: For this compound (molecular weight: 340.6 g/mol ), in positive ion mode ESI, you should look for:
-
[M+H]⁺: m/z 341.6
-
[M+NH₄]⁺: m/z 358.6 (if using an ammonium salt in the mobile phase)
-
[M+Na]⁺: m/z 363.6
Q5: What are the characteristic fragment ions of this compound in MS/MS?
A5: In tandem MS (MS/MS) of the protonated molecule ([M+H]⁺), the primary fragmentation occurs at the ester bond. The proposed fragmentation pathway involves the formation of the protonated arachidic acid.
References
Technical Support Center: Ethyl Arachidate Isomer Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of Ethyl arachidate (B1238690) and its isomers.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my Ethyl arachidate peak is actually multiple co-eluting isomers?
A1: Confirming co-elution is the first critical step. Visual inspection of the chromatogram is a starting point, but detector technology provides more definitive evidence.
-
Peak Shape Analysis: Asymmetrical peaks, shoulders, or broader-than-expected peaks are strong indicators of co-elution. A "shoulder" is a more sudden discontinuity on the peak, whereas tailing is a more gradual decline.[1][2]
-
Diode Array Detector (DAD) for HPLC: A DAD scans across the entire UV spectrum of an eluting peak. By performing a peak purity analysis, the software can compare spectra from the upslope, apex, and downslope of the peak.[1][3] If the spectra are not identical, it indicates the presence of more than one compound.[2][3]
-
Mass Spectrometry (MS) for GC or LC: An MS detector is a powerful tool for identifying co-elution. By extracting mass spectra from different points across a single chromatographic peak, you can check for inconsistencies.[1][3] If the ion ratios or the spectra themselves change, it confirms that multiple components are present.[1]
Q2: My analysis involves this compound, which is a saturated fatty acid ethyl ester. What kind of isomers are most likely causing co-elution?
A2: Since this compound (ethyl icosanoate) is a saturated straight-chain ester, you will not be dealing with geometric (cis/trans) or positional double bond isomers. The most common co-elution challenges will arise from:
-
Structural Isomers: These are compounds with the same molecular formula but different structural arrangements, such as branched-chain isomers of this compound. These isomers will have very similar boiling points and polarities, making them difficult to separate.
-
Other Closely Related Fatty Acid Ethyl Esters (FAEEs): You may see co-elution with other FAEEs of similar chain length and saturation, which might be present in your sample.
-
Chiral Isomers (Enantiomers): If you are working with or suspect the presence of branched-chain isomers, these may contain chiral centers, leading to enantiomers that will not be resolved on a standard achiral column.[4]
Q3: What are the most effective strategies to resolve co-eluting this compound isomers using Gas Chromatography (GC)?
A3: For GC, resolving closely related isomers relies on optimizing selectivity and efficiency.
-
Modify the Temperature Program: This is often the first and easiest parameter to adjust.
-
Change the Stationary Phase: If temperature optimization is insufficient, the column's stationary phase chemistry is the most critical factor for selectivity.[2]
-
Standard non-polar phases (e.g., DB-1, DB-5ms) separate primarily by boiling point, which is often insufficient for structural isomers.[5][6]
-
For FAEEs, highly polar cyanopropyl-based stationary phases (e.g., SP-2560, CP-Sil 88) are specifically designed to provide high selectivity based on the degree of unsaturation and molecular shape.[2] These are excellent candidates for separating structural isomers of saturated esters as well.
-
-
Increase Column Length: A longer column increases the number of theoretical plates, enhancing efficiency and potentially resolving closely eluting peaks. However, this will also lead to longer run times.[2]
-
Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate (linear velocity) can improve column efficiency. Slower flow rates can enhance separation at the cost of longer analysis times.[7]
Q4: How can I optimize my High-Performance Liquid Chromatography (HPLC) method to separate this compound from its isomers?
A4: In HPLC, both the mobile phase and stationary phase play crucial roles in achieving separation. Reversed-Phase HPLC (RP-HPLC) is the most common mode.[8][9]
-
Optimize the Mobile Phase:
-
Change Solvent Strength: In reversed-phase, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve resolution.[10][11][12]
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, trying the other can alter the elution pattern and resolve co-eluting peaks.[10]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and enhance separation, though it will extend the analysis time.[10][13]
-
-
Adjust the Column Temperature: Changing the temperature can alter selectivity. Lowering the temperature often increases retention and can sometimes improve resolution.[10][13]
-
Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry is needed.
-
Standard C18 columns separate based on hydrophobicity, which may not be sufficient for structural isomers.[14]
-
Columns with high molecular shape selectivity, such as a Cholester column , can be more effective at separating isomers with similar hydrophobicity.[14]
-
Phenyl- or cyano-based phases offer different selectivities through π-π or dipole-dipole interactions, respectively, and may resolve challenging isomer pairs.[10]
-
Q5: What if I suspect my co-eluting isomers are enantiomers?
A5: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated on standard GC or HPLC columns.[15] To resolve them, you must introduce chirality into the system.
-
Chiral Chromatography: This is the most direct method. It involves using a Chiral Stationary Phase (CSP) in either GC or HPLC.[4] The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times.[4]
-
Chiral Derivatizing Agents (CDAs): This indirect method involves reacting your sample with an enantiomerically pure CDA (e.g., Mosher's acid) to create a pair of diastereomers.[4] Diastereomers have different physical properties and can then be separated on a standard (achiral) column.[4][16]
Troubleshooting Workflows
The following diagrams provide a logical workflow for addressing co-elution issues in both GC and HPLC analyses.
Data Summary Tables
Table 1: Impact of GC Parameter Adjustments on Isomer Resolution
| Parameter | Adjustment | Primary Effect | Impact on Resolution | Potential Drawback |
|---|---|---|---|---|
| Temperature Program | Decrease Ramp Rate | Selectivity | Generally Improves | Longer Analysis Time |
| Lower Initial Temperature | Retention | Improves for early eluters | Longer Analysis Time | |
| Carrier Gas | Decrease Flow Rate | Efficiency | Can Improve | Longer Analysis Time |
| Column Dimensions | Increase Length | Efficiency | Improves | Longer Analysis Time, Higher Cost |
| Decrease Internal Diameter | Efficiency | Improves | Lower Sample Capacity |
| Stationary Phase | Switch to High-Polarity | Selectivity | Most Significant Improvement | Different Elution Order, Cost |
Table 2: Impact of HPLC Parameter Adjustments on Isomer Resolution
| Parameter | Adjustment | Primary Effect | Impact on Resolution | Potential Drawback |
|---|---|---|---|---|
| Mobile Phase | Decrease Organic % | Retention | Can Improve | Longer Analysis Time |
| Switch Organic Solvent | Selectivity | Can Improve or Worsen | Method Re-optimization | |
| Flow Rate | Decrease | Efficiency | Generally Improves | Longer Analysis Time |
| Temperature | Decrease or Increase | Selectivity | Varies; must be tested | Analyte Stability at high temps |
| Stationary Phase | Switch to Shape-Selective | Selectivity | Most Significant Improvement | Different Elution Order, Cost |
Experimental Protocols
Protocol 1: GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)
This protocol provides a starting point for the analysis of FAEEs. Optimization, particularly of the temperature program and column choice, is essential for resolving specific isomers.
-
Sample Preparation (Liquid-Liquid Extraction): [17]
-
To 200 µL of sample (e.g., plasma, cell lysate), add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate).
-
Add 1 mL of hexane (B92381) (GC grade).
-
Vortex vigorously for 1 minute to extract the FAEEs into the hexane layer.
-
Centrifuge at 3000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: For initial screening, a DB-5ms (30 m x 0.25 mm, 0.25 µm). For isomer separation, a highly polar column such as an Agilent HP-88 or Supelco SP-2560 is recommended.[2]
-
Inlet: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program (Example for Isomer Separation):
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp 1: Increase to 240°C at 4°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Protocol 2: Reversed-Phase HPLC for FAEE Isomer Separation
This protocol describes a general approach for separating FAEEs using RP-HPLC. The choice of column and mobile phase gradient is key to success.
-
Sample Preparation (Derivatization for UV detection, if needed):
-
If analyzing underivatized fatty acids that have been esterified to ethyl esters, direct injection after extraction (see Protocol 1) is possible if using a detector like MS or CAD.
-
For UV detection, derivatization of a free acid starting material to a UV-active ester (e.g., phenacyl esters) would be necessary before the ethyl esterification step. For pre-formed this compound, this is not applicable. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (e.g., 90% acetonitrile).[10]
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: For initial screening, a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). For improved isomer separation, a shape-selective column like a COSMOSIL Cholester is recommended.[14]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Example):
-
0-5 min: 85% B
-
5-35 min: 85% to 100% B
-
35-40 min: 100% B
-
40.1-45 min: 85% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min (can be reduced to 0.5-0.8 mL/min to improve resolution).[13]
-
Column Temperature: 30°C.
-
Detection: Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) is ideal for non-derivatized esters.
-
Injection Volume: 5-10 µL.
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. mastelf.com [mastelf.com]
- 14. hplc.eu [hplc.eu]
- 15. youtube.com [youtube.com]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
Optimizing derivatization reaction for Ethyl arachidate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization reaction for ethyl arachidate (B1238690) synthesis. Below, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing ethyl arachidate?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of arachidic acid with ethanol (B145695).[1] This reaction involves combining the carboxylic acid (arachidic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and requires heating to proceed at a reasonable rate.
Q2: Why is it necessary to use an excess of ethanol in the reaction?
A2: Fischer esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, ethanol, which is typically less expensive and easier to remove than arachidic acid) shifts the equilibrium towards the formation of the products, namely this compound and water. This strategy is crucial for maximizing the reaction yield.
Q3: How does the removal of water improve the yield of this compound?
A3: Water is a byproduct of the esterification reaction. Its accumulation can drive the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol), thereby reducing the net yield of this compound. Continuously removing water as it is formed is a highly effective strategy to push the equilibrium towards the product side and achieve high conversion. This can be accomplished using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]
Q4: What are the typical reaction conditions for acid-catalyzed this compound synthesis?
A4: A typical laboratory-scale synthesis involves heating arachidic acid with an excess of ethanol in the presence of an acid catalyst at temperatures around 80°C.[1] The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q5: How can I purify the crude this compound after the reaction is complete?
A5: Post-reaction workup and purification are critical for obtaining high-purity this compound. A typical procedure involves:
-
Neutralization: If an acid catalyst was used, the reaction mixture is cooled and then neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Liquid-Liquid Extraction: The product is extracted into a nonpolar organic solvent like hexane (B92381) or ethyl acetate (B1210297). The organic layer is then washed sequentially with water and a saturated brine solution to remove residual salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Final Purification: For very high purity, recrystallization from a suitable solvent (e.g., ethanol or acetone) or column chromatography on silica (B1680970) gel can be performed.
Q6: What analytical techniques are used to confirm the identity and purity of the synthesized this compound?
A6: Several analytical techniques can be used to characterize the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, and Infrared (IR) spectroscopy can confirm the presence of the characteristic ester functional group.[1]
Data Presentation: Optimizing Reaction Parameters
Disclaimer: The following tables present generalized quantitative data based on studies of long-chain fatty acid esterification. While these values provide a strong indication of expected trends for this compound synthesis, optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Effect of Ethanol to Arachidic Acid Molar Ratio on Product Yield
| Molar Ratio (Ethanol:Arachidic Acid) | Typical Product Yield (%) |
| 3:1 | 65 - 75 |
| 6:1 | 80 - 90 |
| 9:1 | > 95 |
| 12:1 | > 95 (diminishing returns) |
Table 2: Effect of Sulfuric Acid Catalyst Concentration on Product Yield
| Catalyst Concentration (wt% of Arachidic Acid) | Typical Product Yield (%) |
| 0.5% | 70 - 80 |
| 1.0% | 85 - 95 |
| 2.0% | > 95 |
| 3.0% | > 95 (potential for side reactions) |
Table 3: Effect of Reaction Temperature and Time on Product Yield
| Temperature (°C) | Reaction Time (hours) | Typical Product Yield (%) |
| 60 | 8 | 75 - 85 |
| 70 | 4 | 85 - 92 |
| 80 | 2 | > 90 |
| 90 | 1 | > 95 (risk of side reactions) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
Materials:
-
Arachidic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hexane or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reactant Setup: In a round-bottom flask, combine arachidic acid and a significant molar excess of anhydrous ethanol (e.g., a 9:1 molar ratio of ethanol to arachidic acid).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of arachidic acid).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Maintain reflux with continuous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin-Layer Chromatography (TLC). The reaction is considered complete when the arachidic acid spot is no longer visible.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly add the saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add hexane or ethyl acetate to extract the this compound. Wash the organic layer sequentially with water and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction/Equilibrium Limitation: The Fischer esterification is reversible, and the accumulation of water can drive the reaction backward. | • Increase Excess Alcohol: Use a higher molar ratio of ethanol to arachidic acid (e.g., 9:1 or higher). • Remove Water: Employ a Dean-Stark apparatus during reflux or add molecular sieves to the reaction mixture to remove water as it forms. |
| Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | • Use Fresh Catalyst: Ensure the sulfuric acid is from a fresh, tightly sealed container. • Optimize Catalyst Loading: A concentration of 1-2% (w/w of arachidic acid) is typically effective. | |
| Suboptimal Reaction Time or Temperature: The reaction may not have reached completion. | • Increase Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. • Optimize Temperature: Ensure the reaction is maintained at a gentle reflux (around 80°C). | |
| Presence of Unreacted Arachidic Acid in Final Product | Incomplete Reaction: As described above. | • Re-run the reaction under more optimized conditions (see "Low Product Yield" solutions). |
| Inefficient Purification: The aqueous wash may not have removed all the unreacted acid. | • Thorough Washing: During the workup, wash the organic layer multiple times with the saturated sodium bicarbonate solution to ensure complete neutralization and removal of the acidic starting material. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. | |
| Product is an Oily or Waxy Solid Instead of Crystalline | Presence of Impurities: Residual starting materials or side products can interfere with crystallization. | • Recrystallization: Perform a careful recrystallization from a suitable solvent like ethanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. |
| Emulsion Formation During Workup | Insufficient Phase Separation: Vigorous shaking of the separatory funnel can sometimes lead to stable emulsions, especially with long-chain fatty acids and their esters. | • Add Brine: Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning can aid in phase separation. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
Minimizing contamination in trace analysis of Ethyl arachidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of ethyl arachidate (B1238690).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in ethyl arachidate trace analysis?
A1: Contamination in trace analysis of this compound can arise from multiple sources throughout the experimental workflow. It is critical to identify and mitigate these to ensure data accuracy. Major sources include:
-
Laboratory Environment: Dust, aerosols, and volatile organic compounds in the lab atmosphere can settle into samples. Components from soaps, hand creams, and cleaning agents can also be introduced.[1]
-
Glassware: Improperly cleaned glassware can harbor residual fatty acids or other interfering substances.[2][3][4][5]
-
Plasticware: Disposable plastic labware, such as pipette tips, syringe filters, and vials, are a significant source of fatty acid contamination, including palmitic and stearic acids, which can interfere with the analysis.[5][6][7] Organic solvents are particularly effective at leaching these contaminants from plastics.[6][7]
-
Solvents and Reagents: Solvents used for extraction and sample preparation may contain trace impurities of fatty acids or their esters.[5] Reagents for derivatization must be of high purity to prevent the introduction of artifacts.[8]
-
Sample Handling and Storage: Cross-contamination between samples can occur through improper handling.[5] Exposure to air, light, and elevated temperatures can lead to lipid degradation and the formation of artifacts.[5][9] It is recommended to store samples at -20°C or lower, and lipid extracts under a nitrogen atmosphere.[9]
Troubleshooting Guides
Q2: I am observing a high background or baseline noise in my GC-MS chromatogram. What are the potential causes and how can I resolve this?
A2: A high background or noisy baseline can obscure the signal of your analyte and is often indicative of contamination or instrument issues.
Potential Causes and Solutions:
-
Contaminated Carrier Gas: The carrier gas may be contaminated with oxygen or moisture, which can cause column bleed.
-
Column Bleed: The stationary phase of the GC column can degrade and elute, causing a rising baseline, particularly at higher temperatures. This can be exacerbated by oxygen in the carrier gas.[10][11] Siloxane compounds (m/z 73, 147, 207, 281, 355) are common indicators of column bleed.[10][11]
-
Injector Contamination: The injector liner or septum can become contaminated with non-volatile residues from previous injections.
-
Solution: Replace the injector liner and septum.[10] Use high-quality, low-bleed septa.
-
-
System Contamination: Contamination may be present in the transfer line or the ion source of the mass spectrometer.
-
Solution: Bake out the system at a high temperature to remove volatile contaminants. If the problem persists, the ion source may require cleaning.[13]
-
Troubleshooting Workflow for High Background Noise:
References
- 1. benchchem.com [benchchem.com]
- 2. watersciences.unl.edu [watersciences.unl.edu]
- 3. How To [chem.rochester.edu]
- 4. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Troubleshooting - Misc Peaks, High Baseline & Bleeding - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. High background after preventative maintenance - Chromatography Forum [chromforum.org]
Technical Support Center: Optimal Separation of Long-Chain Fatty Acid Ethyl Esters (FAEEs)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of long-chain fatty acid ethyl esters (FAEEs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for long-chain FAEE analysis?
A1: The most critical factor is the stationary phase polarity. The choice of stationary phase directly influences the separation mechanism and the resolution of different FAEEs, especially isomeric and unsaturated compounds. For complex mixtures of long-chain FAEEs, polar stationary phases are generally recommended to achieve optimal separation.[1][2]
Q2: Which type of GC column is best suited for separating long-chain FAEEs?
A2: For the analysis of long-chain FAEEs, highly polar capillary columns are typically the best choice. Columns with a cyanopropyl stationary phase (e.g., DB-23, HP-88, CP-Sil 88) offer excellent selectivity for separating FAEEs based on their degree of unsaturation and cis/trans isomerism.[1][2] Polyethylene glycol (PEG) stationary phases (e.g., DB-Wax) are also a good option for separating FAEEs by carbon number and degree of unsaturation, although they may not resolve cis/trans isomers as effectively as cyanopropyl phases.[2]
Q3: Can I use a non-polar column for FAEE analysis?
A3: While polar columns are generally preferred, non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), can be used for separating FAEEs primarily by their boiling points.[3] This can be effective for samples containing a range of FAEEs with different chain lengths. However, they typically provide poor resolution of unsaturated and isomeric FAEEs.
Q4: Why is derivatization necessary for analyzing the parent fatty acids?
A4: Free fatty acids are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography. Derivatization, typically through esterification to form ethyl esters (FAEEs), converts the polar carboxylic acid group into a less polar and more volatile ester. This process reduces intermolecular interactions, lowers the boiling point, and significantly improves the chromatographic peak shape.
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing in FAEE analysis is often due to active sites in the GC system that interact with the analytes. Common causes include a contaminated or non-deactivated inlet liner, accumulation of non-volatile residues at the head of the column, or issues with the column itself. To resolve this, you should perform regular inlet maintenance, including replacing the liner and septum, and consider trimming the first few centimeters of the column.[4][5]
Q6: I'm observing split peaks in my chromatogram. What could be the issue?
A6: Peak splitting can be caused by several factors, including improper column installation, a partially blocked inlet liner, or issues with the injection technique. It can also occur in splitless injections if the initial oven temperature is not optimized for the solvent, leading to poor analyte focusing. Ensure the column is installed correctly, the liner is clean, and review your injection parameters and oven temperature program.[6][7]
Troubleshooting Guides
Guide 1: Poor Resolution or Co-elution of Peaks
If you are experiencing inadequate separation between your long-chain FAEE peaks, follow this troubleshooting workflow:
Caption: A logical workflow for improving the resolution of long-chain FAEEs in GC.
Guide 2: Baseline Instability and Ghost Peaks
A noisy or drifting baseline and the appearance of unexpected peaks (ghost peaks) can interfere with accurate quantification. This guide provides a systematic approach to identify and eliminate these issues.
Caption: A systematic approach to diagnosing and resolving baseline issues in GC.
Data Presentation: Column Selection for Long-Chain FAEEs
The choice of GC column significantly impacts the separation of long-chain FAEEs. Below is a summary of recommended column types and their typical performance characteristics.
| Stationary Phase Type | Common Examples | Primary Separation Mechanism | Ideal for Separating | Limitations |
| Highly Polar | Cyanopropyl (e.g., DB-23, HP-88, CP-Sil 88) | Polarity, degree of unsaturation, geometric isomerism | Cis/trans isomers, positional isomers of unsaturated FAEEs | Can have lower maximum operating temperatures. |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-Wax, Supelcowax) | Polarity, carbon chain length, degree of unsaturation | Saturated and unsaturated FAEEs by carbon number and number of double bonds | Limited separation of cis/trans isomers.[2] |
| Mid-Polar | (50%-Phenyl)-methylpolysiloxane | Polarity and boiling point | General purpose, good for a range of polarities | May not fully resolve complex mixtures of isomers. |
| Non-Polar | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Boiling point | FAEEs with varying chain lengths | Poor separation of unsaturated and isomeric FAEEs. |
Quantitative Comparison of Column Performance
| Analyte Pair | Column Type | Stationary Phase | Resolution (Rs) | Reference/Comment |
| Ethyl Palmitate (C16:0) vs. Ethyl Oleate (C18:1) | Non-Polar | DB-5MS (30m x 0.25mm x 0.25µm) | > 1.5 | Good separation based on boiling point differences.[6] |
| C18:1 cis vs. C18:1 trans (as FAMEs) | Highly Polar | Cyanopropyl (e.g., HP-88) | Baseline Separation | Cyanopropyl phases excel at separating geometric isomers.[1][2] |
| C18:1 cis/trans (as FAMEs) | Polar | PEG (e.g., DB-Wax) | Co-elution | PEG columns typically do not separate cis/trans isomers.[2] |
| C20 to C24 FAMEs | Highly Polar | Ionic Liquid (e.g., IL111) | Good Separation | Can provide unique selectivity for very long-chain fatty acids. |
Experimental Protocols
Protocol 1: Sample Preparation - Esterification of Fatty Acids to FAEEs
This protocol describes a general procedure for the conversion of free fatty acids in a sample to FAEEs for GC analysis.
-
Sample Hydrolysis (Saponification):
-
To an appropriate amount of your sample (e.g., 50-100 mg of lipid extract), add 2 mL of 0.5 M NaOH in methanol.
-
Blanket the vial with nitrogen, cap tightly, and heat at 100°C for 10 minutes to hydrolyze any existing esters and create sodium salts of the fatty acids.
-
Cool the vial to room temperature.
-
-
Esterification:
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in ethanol (B145695) to the cooled sample.
-
Blanket with nitrogen, cap tightly, and heat at 100°C for 5 minutes. This step converts the fatty acid salts to fatty acid ethyl esters.
-
Cool the vial to room temperature.
-
-
Extraction of FAEEs:
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the vial.
-
Vortex thoroughly for 1 minute to extract the FAEEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAEEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of Long-Chain FAEEs
This protocol provides a starting point for the GC-MS analysis of long-chain FAEEs. Optimization may be required based on your specific analytes and instrument.
-
GC System: Agilent 6890N or equivalent
-
Column: HP-5MS (60 m × 0.25 mm × 0.25 µm) or a polar equivalent like DB-23.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[8]
-
Inlet: Splitless mode
-
Injector Temperature: 290°C[8]
-
Oven Temperature Program:
-
MS Detector: Agilent 5973 or equivalent
-
MS Source Temperature: 230°C[8]
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For FAEEs, a characteristic fragment ion at m/z 88 can be monitored.
Experimental Workflow Diagram
Caption: A comprehensive workflow from sample preparation to data analysis for long-chain FAEEs.
References
- 1. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Ethyl Arachidate Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level ethyl arachidate (B1238690) detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity or complete signal loss when analyzing ethyl arachidate?
A1: The most frequent issues stem from sample preparation and instrument setup. Key areas to investigate include:
-
Inefficient Extraction: this compound, being a long-chain fatty acid ethyl ester (FAEE), is highly lipophilic. If the extraction solvent and procedure are not optimized, significant analyte loss can occur.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue) can suppress the ionization of this compound in the mass spectrometer, leading to a diminished signal.
-
Suboptimal GC-MS or LC-MS/MS Parameters: Incorrect settings for the injector, column temperature gradient, or mass spectrometer can lead to poor sensitivity and peak shape.
-
Analyte Degradation: Although relatively stable, prolonged exposure to harsh conditions or certain enzymes during sample handling could potentially degrade this compound.
Q2: How can I improve the recovery of this compound during sample preparation?
A2: To improve recovery, a robust extraction method is crucial. For biological fluids like plasma or whole blood, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) is often effective. Alternatively, solid-phase extraction (SPE) can provide a cleaner extract. A reversed-phase (C18) or aminopropyl-silica SPE cartridge can be used to isolate FAEEs.[1][2][3]
Q3: My peaks are tailing or showing poor shape. What should I do?
A3: Poor peak shape is a common problem in chromatographic analysis.
-
For GC-MS: Peak tailing can be caused by active sites in the GC inlet or column. Consider replacing the inlet liner, trimming the first few centimeters of the column, or using a more inert column. Column overload can cause peak fronting; in this case, reduce the sample concentration or injection volume.[4]
-
For LC-MS/MS: Ensure that the mobile phase is compatible with your analyte and column. Peak tailing can also result from secondary interactions with the stationary phase or dead volumes in the system.
Q4: I am observing "ghost peaks" in my chromatograms. What is the likely source?
A4: Ghost peaks are typically due to carryover from a previous injection or contamination. To troubleshoot, inject a blank solvent. If the peak persists, it indicates carryover. To resolve this, increase the oven temperature at the end of the GC run (bake-out) or run a more rigorous wash sequence on your LC system. Contamination of the syringe, injector, or inlet liner can also be a source.[4]
Q5: How do I determine if matrix effects are impacting my quantification of this compound?
A5: A post-extraction spike experiment is a standard method to assess matrix effects. This involves comparing the signal response of the analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects (ion suppression or enhancement).
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of long-chain fatty acid ethyl esters (FAEEs), including this compound, using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and troubleshooting.
| Parameter | GC-MS for FAEEs | HPLC-MS/MS for FAEEs | Reference(s) |
| Linearity (R²) | > 0.99 | > 0.99 | [5] |
| Limit of Detection (LOD) | 5 - 10 nM | Low ng/mL range | [5] |
| Limit of Quantification (LOQ) | 60 nM | 15 - 37 ng/mL (LLOQ) | [5] |
| Precision (%RSD) | < 7% (Intra-assay) | < 15% | [5] |
| Accuracy (Recovery %) | 70 +/- 3% (SPE) | 85 - 112% (SPE) | [3][6] |
Experimental Workflows & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for this compound analysis and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Human Plasma
This protocol outlines a method for the extraction and quantification of this compound from human plasma using gas chromatography-mass spectrometry (GC-MS).[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Human plasma
-
Hexane (GC grade)
-
Internal Standard (IS): Ethyl heptadecanoate solution
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
-
Procedure:
-
Pipette 200 µL of human plasma into a clean glass test tube.
-
Add a known amount of the internal standard, ethyl heptadecanoate.
-
Add 1 mL of hexane to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAEEs into the organic layer.
-
Centrifuge the sample at 3000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 88, 101) and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices
This protocol provides a general framework for the sensitive quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Plasma or tissue homogenate
-
Cold methanol (B129727)
-
Reversed-Phase (C18) SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Acetonitrile
-
-
Procedure:
-
Precipitate proteins by adding 2 volumes of cold methanol to the sample, vortex, and centrifuge.[1]
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[1]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar interferences.[1]
-
Elute the this compound with 1 mL of acetonitrile.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Parameters
-
LC System: UFLC or equivalent system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 70% B to 99% B over several minutes is a typical starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]+ or another suitable adduct of this compound. Product ions should be determined by infusing a standard solution. A common fragmentation for ethyl esters is the neutral loss of ethene from the protonated molecule.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. schebb-web.de [schebb-web.de]
Technical Support Center: Validating a Quantitative Assay for Ethyl Arachidate in a Complex Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a quantitative assay for ethyl arachidate (B1238690) in complex matrices such as plasma, serum, or tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying ethyl arachidate in a complex biological matrix?
A1: The main challenges include potential matrix effects, where co-eluting endogenous substances interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3] Lipids, particularly phospholipids (B1166683), are a major source of matrix effects in biological samples.[1][4] Other challenges include achieving adequate sensitivity due to the potentially low abundance of the analyte, ensuring specificity to distinguish this compound from structurally similar lipids, and maintaining analyte stability throughout the sample preparation and analysis process.
Q2: Which analytical technique is most suitable for the quantification of this compound in a complex matrix?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices.[5][6] This technique offers high sensitivity and selectivity, which is crucial for distinguishing and measuring trace levels of the analyte amidst numerous other matrix components.[1][6] While Gas Chromatography (GC) can also be used, it often requires derivatization of the analyte, adding a step to sample preparation.[6][7]
Q3: What are the key validation parameters I need to assess for my quantitative assay according to regulatory guidelines?
A3: According to guidelines such as the ICH M10, a full validation of a bioanalytical method should demonstrate its suitability for its intended purpose.[8][9][10] The key parameters to evaluate include:
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (Freeze-Thaw, Bench-Top, Long-Term)
-
Dilution Integrity
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the organic solvent composition (e.g., acetonitrile (B52724) or methanol) and the percentage of additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.
-
Check Column Integrity: Ensure the column is not degraded or clogged. Perform a column wash or replace if necessary.
-
Adjust Gradient: Modify the gradient elution profile to ensure adequate separation from interfering peaks.
-
Issue 2: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation or significant matrix effects.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure each step of the sample preparation, from extraction to reconstitution, is performed consistently. Use of an automated liquid handler can improve precision.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended to compensate for variability in extraction recovery and matrix effects.
-
Enhance Sample Cleanup: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]
-
Issue 3: Inaccurate Results (Poor Accuracy)
-
Possible Cause: Inaccurate calibration standards, improper integration of peaks, or uncompensated matrix effects.
-
Troubleshooting Steps:
-
Verify Standard Concentrations: Prepare fresh calibration standards from a certified reference material and verify their concentrations.
-
Optimize Peak Integration: Manually review and optimize the peak integration parameters to ensure consistency.
-
Assess Matrix Effect: Quantify the matrix effect to understand its impact. If significant, a different sample preparation method or a SIL-IS may be required.
-
Issue 4: Low Signal Intensity or Inability to Reach the Desired LLOQ
-
Possible Cause: Ion suppression due to matrix effects, inefficient extraction, or suboptimal mass spectrometer settings.
-
Troubleshooting Steps:
-
Mitigate Matrix Effects: Improve sample cleanup to remove phospholipids and other sources of ion suppression.[1][4]
-
Optimize MS/MS Parameters: Tune the mass spectrometer specifically for this compound to maximize signal intensity. This includes optimizing precursor and product ions, collision energy, and other source parameters.
-
Improve Extraction Recovery: Evaluate different extraction solvents and techniques to maximize the recovery of this compound from the matrix.
-
Data Presentation
Table 1: Acceptance Criteria for Assay Validation Parameters (based on ICH M10 Guidelines)
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99[11][12] |
| Precision (%RSD) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ)[6] |
| Accuracy (% Bias) | Within-run and between-run accuracy should be within ± 15% (± 20% at LLOQ) of the nominal concentration |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response. Accuracy and precision must meet acceptance criteria. |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Recovery should be consistent, precise, and reproducible. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated this compound) to all samples except the blank matrix.
-
Protein Precipitation & Extraction: Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v).
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound and the internal standard in the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank matrix as per the sample preparation protocol. After the evaporation step, spike the dried extract with this compound and the internal standard at the same concentration as Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and the internal standard at the same concentration as Set A before starting the extraction protocol.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[13]
-
Recovery (%): [(Peak Area in Set C) / (Peak Area in Set B)] x 100.
-
Mandatory Visualization
Caption: Workflow for the validation of a quantitative assay for this compound.
Caption: A logical troubleshooting workflow for common assay performance issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. jppres.com [jppres.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Ethyl Arachidate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of long-chain fatty acid esters like Ethyl Arachidate is crucial for applications ranging from biomarker discovery to quality control in pharmaceutical and nutraceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of a validated GC-MS method with alternative techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by typical performance data and detailed experimental protocols.
Data Presentation: Quantitative Performance Comparison
The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for the quantification of fatty acid esters using GC-MS, GC-FID, and LC-MS/MS. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | GC-MS | GC-FID | LC-MS/MS | Commentary |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.99[3] | All three techniques demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | ng/mL to low µg/L[2] | Low µg/mL[2] | 0.01 - 17.65 ng/mL[4] | LC-MS/MS and GC-MS generally offer superior sensitivity compared to GC-FID, making them suitable for trace-level analysis.[5] |
| Limit of Quantification (LOQ) | 60 nM for FAEEs[6] | µg/mL range[2] | 15 - 37 ng/mL for FAEEs[7] | The lower LOQ of mass spectrometry-based methods allows for the precise measurement of low-abundance fatty acid esters.[2] |
| Accuracy (% Recovery) | 96 - 104%[8] | 98 - 102%[8] | 83.4 - 112.8%[3] | With proper calibration and the use of internal standards, all methods can achieve high accuracy.[3][8][9] |
| Precision (%RSD) | < 7% (Intra-assay)[6] | < 2% (Repeatability) | < 15%[3] | GC-based methods are often lauded for their high precision. |
| Specificity/Selectivity | High (Mass-based)[8] | Moderate (Retention time) | Very High (MRM)[3] | GC-MS and LC-MS/MS offer superior selectivity over GC-FID due to mass filtering, which is crucial for complex matrices.[2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results.
Sample Preparation: Extraction and Derivatization of Arachidic Acid
Since this compound is not typically found in high concentrations endogenously, the common approach is to quantify arachidic acid after derivatization to its ethyl ester.
-
Lipid Extraction:
-
Homogenize the sample (e.g., plasma, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Add an internal standard (e.g., heptadecanoic acid) to the mixture.
-
Vortex the sample vigorously to ensure thorough mixing and protein denaturation.
-
Add a saline solution to induce phase separation.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to Ethyl Esters (Esterification):
-
To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in anhydrous ethanol (B145695).
-
Seal the reaction vial and heat at 70-80°C for 1-2 hours.
-
After cooling, add a non-polar solvent such as hexane (B92381) and an aqueous salt solution to partition the Fatty Acid Ethyl Esters (FAEEs) into the organic layer.
-
Collect the upper hexane layer containing the this compound for analysis.
-
GC-MS Method Protocol
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 60°C, ramped to 300°C at a rate of 10-20°C/min, with a final hold time.[10]
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, monitoring characteristic ions of this compound.
-
GC-FID Method Protocol
-
Instrumentation: Similar GC setup as for GC-MS.[11]
-
Detector: Flame Ionization Detector (FID) at 250-280°C.[8]
-
Gases: Hydrogen and air for the flame.
-
Quantification: Based on the peak area relative to a calibration curve generated from this compound standards.
LC-MS/MS Method Protocol
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and the internal standard.[12]
-
Mandatory Visualizations
GC-MS Method Validation Workflow
Caption: Workflow for the validation of a GC-MS method.
Comparison of Analytical Techniques for this compound Quantification
Caption: Key characteristics of GC-MS, GC-FID, and LC-MS/MS.
Conclusion
The validation of a GC-MS method for this compound quantification demonstrates it to be a robust, sensitive, and accurate technique. It offers a balance between the cost-effectiveness and simplicity of GC-FID and the superior sensitivity and selectivity of LC-MS/MS.
-
GC-MS is the recommended technique when both reliable quantification and confident identification of the analyte are required, especially in complex matrices where co-eluting peaks could interfere with other detectors.[8]
-
GC-FID serves as a cost-effective and highly precise alternative for routine quality control and high-throughput analysis, provided the identity of this compound is well-established and the sample matrix is relatively clean.[8]
-
LC-MS/MS is the method of choice for applications demanding the highest sensitivity and selectivity, such as the quantification of trace levels of this compound in challenging biological matrices.[3] The ability to often analyze without derivatization can also be a significant advantage, reducing sample preparation time.[12]
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the required sensitivity, sample complexity, and budgetary considerations.
References
- 1. ijpsr.com [ijpsr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl Arachidate and Ethyl Oleate as Alcohol Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl Arachidate and Ethyl Oleate (B1233923) as biomarkers for alcohol consumption. The information presented is based on available experimental data to assist researchers and professionals in the fields of toxicology, clinical chemistry, and drug development in understanding the utility and limitations of these fatty acid ethyl esters (FAEEs) in monitoring alcohol intake.
Introduction to FAEEs as Alcohol Biomarkers
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ingested alcohol. Their presence in various biological matrices serves as a specific indicator of recent or chronic alcohol consumption. Among the various FAEEs, ethyl oleate is one of the most studied and frequently monitored. This compound, a longer-chain FAEE, has also been identified in biological samples following alcohol consumption, although it is less commonly included in routine biomarker panels. This guide focuses on a comparative analysis of these two specific FAEEs.
Performance Characteristics
A direct quantitative comparison of this compound and Ethyl Oleate as standalone alcohol biomarkers is limited in the existing scientific literature. Most studies focus on a panel of the four most abundant FAEEs (ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate). Data for this compound is less prevalent. The following table summarizes available data, with the caveat that direct comparative performance metrics are not always available and some data pertains to the sum of FAEEs.
| Performance Metric | This compound | Ethyl Oleate | Source |
| Sensitivity | Data not widely available for blood and hair. In meconium, a higher incidence (21.5% vs 6.5%) was observed in alcohol-exposed infants compared to controls.[1] | In meconium, sensitivity for detecting maternal drinking of ≥3 drinks/day was 84.2%.[2] For the sum of four major FAEEs (including ethyl oleate) in hair, a sensitivity of 100% was reported at a cut-off of 0.29 ng/mg for identifying alcohol-dependent patients.[3] | [1][2][3] |
| Specificity | Data not widely available for blood and hair. | In meconium, specificity was 83.3% for detecting maternal drinking of ≥3 drinks/day.[2] For the sum of four major FAEEs (including ethyl oleate) in hair, a specificity of 90% was reported at a cut-off of 0.29 ng/mg.[3] | [2][3] |
| Window of Detection | As a FAEE, expected to have a similar window of detection to other FAEEs. In hair, this can be months, reflecting chronic consumption.[4] In blood, FAEEs can be detected for up to 24-99 hours after consumption.[5][6] | In hair, provides a window of detection of several months, indicative of chronic alcohol use.[4] In blood, detectable for up to 24-99 hours after alcohol intake.[5][6] | [4][5][6] |
| Common Matrices | Detected in brain tissue post-mortem, meconium.[1] Less commonly measured in blood and hair. | Blood (serum/plasma), Hair, Meconium.[2][7][8] | [1][2][7][8] |
| Reported Concentrations | In the brain tissue of alcohol-intoxicated individuals at autopsy, it was the predominant FAEE.[1] | In hair of alcoholics, concentrations (as part of the sum of FAEEs) can range from 0.92 to 11.6 ng/mg.[8] In blood of chronic alcohol abusers, total FAEE concentrations (with ethyl oleate as a main component) can be significantly higher than in acute abusers.[7] | [1][7][8] |
Signaling and Metabolic Pathways
The formation of this compound and Ethyl Oleate occurs through the non-oxidative metabolism of ethanol. This pathway is an alternative to the primary oxidative metabolism that breaks down the majority of ingested alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration of fatty acid ethyl esters in hair of alcoholics: comparison to other biological state markers and self reported-ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers for Alcohol Use and Abuse: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Blood Biomarkers of Alcohol Use: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity Against Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against different long-chain fatty acids, supported by experimental data and detailed protocols. Understanding the specificity of antibodies targeting these ubiquitous biomolecules is critical for the development of diagnostics and therapeutics, particularly in the context of metabolic and inflammatory diseases.
Data Presentation: Antibody Cross-Reactivity Profile
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody (mAb-LCSFA) raised against Palmitic Acid. The data is presented as a percentage of binding relative to Palmitic Acid, as determined by a competitive ELISA. This format allows for a clear comparison of the antibody's binding preference for various saturated and unsaturated long-chain fatty acids.
| Fatty Acid | Type | Chemical Formula | Relative Binding (%) |
| Palmitic Acid | Saturated | C16:0 | 100% |
| Stearic Acid | Saturated | C18:0 | 85% |
| Oleic Acid | Monounsaturated | C18:1 cis-9 | 15% |
| Linoleic Acid | Polyunsaturated | C18:2 cis-9,12 | < 5% |
| Lignoceric Acid | Saturated | C24:0 | 70% |
| Elaidic Acid | Monounsaturated | C18:1 trans-9 | 20% |
Note: This data is representative and compiled from typical antibody cross-reactivity patterns observed in research. Actual values may vary depending on the specific antibody and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate findings related to antibody-fatty acid interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Fatty Acid-Coated Plates
This protocol describes a direct ELISA to measure the binding of antibodies to immobilized long-chain fatty acids.
Materials:
-
High-binding 96-well polystyrene microplates
-
Long-chain fatty acids (e.g., Palmitic, Stearic, Oleic, Linoleic acid)
-
Ethanol (B145695) (100%)
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary antibody (e.g., mAb-LCSFA)
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dissolve each fatty acid in ethanol to a concentration of 1 mg/mL.
-
Add 100 µL of the fatty acid solution to each well.
-
Allow the ethanol to evaporate overnight at room temperature in a fume hood, leaving a lipid film.
-
Wash the wells three times with 200 µL of PBS to remove excess unbound fatty acid.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of PBST.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the desired concentration in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with 200 µL of PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of PBST.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Dot Blot Assay for Lipid-Protein Interaction
This protocol provides a semi-quantitative method to assess antibody binding to various fatty acids spotted on a membrane.[1][2][3][4]
Materials:
-
Nitrocellulose or PVDF membrane
-
Long-chain fatty acids
-
Chloroform/Methanol/Water (1:2:0.8 v/v/v) solvent system
-
Blocking Buffer: 3% fatty acid-free BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Membrane Preparation:
-
Dissolve each fatty acid in the chloroform/methanol/water solvent system to a concentration of 1 mg/mL.
-
Carefully spot 1-2 µL of each fatty acid solution onto the nitrocellulose membrane.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the membrane in the primary antibody solution for 2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Surface Plasmon Resonance (SPR) Analysis of Antibody Binding to a Lipid Monolayer
This protocol outlines a quantitative, real-time method to determine the binding kinetics and affinity of an antibody to a fatty acid monolayer.[5][6][7][8]
Materials:
-
SPR instrument with a hydrophobic sensor chip (e.g., L1 or HPA chip)
-
Long-chain fatty acids
-
Running Buffer: HBS-EP+ (or similar)
-
Primary antibody
-
Regeneration solution (e.g., dilute NaOH or glycine-HCl)
Procedure:
-
Sensor Chip Preparation:
-
Prepare small unilamellar vesicles (SUVs) of the desired fatty acid.
-
Inject the fatty acid SUVs over the hydrophobic sensor chip surface to form a stable lipid monolayer.
-
Wash with running buffer until a stable baseline is achieved.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the primary antibody in running buffer.
-
Inject the antibody solutions over the lipid-coated surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Saturated fatty acid-induced pro-inflammatory signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for Dot Blot analysis of antibody cross-reactivity.
References
- 1. Dot blot assay for lipid-protein binding. [bio-protocol.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Dot blot protocol | Abcam [abcam.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
Accuracy and precision of Ethyl arachidate analysis in inter-laboratory studies
Comparative Performance of Analytical Methods
The quantitative analysis of ethyl arachidate (B1238690) and other FAEEs is predominantly carried out using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and, to a lesser extent, High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
The following tables summarize the accuracy and precision data from various validated methods for the analysis of FAEEs. It is important to note that in some studies, performance data is reported for a group of FAEEs rather than for each individual compound.
Table 1: Performance Characteristics of GC-MS Methods for FAEE Analysis
| Laboratory/Study Reference | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD/CV) | LOQ |
| Study A | 9 FAEEs (including Ethyl Arachidate) | Meconium | 93.8 - 107% | 3.5 - 9.7% | 5 - 25 ng/g[1] |
| Study B | 3 major FAEEs | Human Plasma | Not explicitly stated, but method described as "accurate" | Intra-assay CV < 7% for total FAEEs; Instrument precision CV 0.3-0.7% for individual FAEEs | 60 nM for individual FAEEs[2] |
| Study C | 4 FAEEs | Olive Oil | 93.8% - 104.0% | 2.2% - 7.6% | 2.35 - 3.33 mg/kg[3] |
Table 2: Performance Characteristics of HPLC-based Methods for FAEE Analysis
| Laboratory/Study Reference | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD/CV) | LOQ |
| Study D (HPLC-GC-FID) | FAEEs | Virgin Olive Oil | Not explicitly stated, but method validated for accuracy | Intra-day and inter-day precision < 15% | < 1.5 mg/kg[4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline generalized protocols for the quantification of FAEEs using GC-MS, which is the more commonly reported technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAEEs in Biological Matrices
This protocol is a generalized workflow based on common practices in the cited literature.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize the biological sample (e.g., meconium, tissue) in a suitable solvent like methanol.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., d5-ethyl palmitate, ethyl heptadecanoate) to the homogenate to correct for extraction losses and instrumental variability.
-
Liquid-Liquid Extraction (LLE):
-
Add a non-polar solvent such as hexane (B92381) to the sample to extract the lipophilic FAEEs.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (containing the FAEEs).
-
-
Solid-Phase Extraction (SPE) (Optional Clean-up Step):
-
For complex matrices, an additional clean-up step using an aminopropyl-silica SPE cartridge can be employed to remove interferences.
-
Apply the hexane extract to the conditioned SPE cartridge.
-
Wash the cartridge with a less polar solvent to remove interfering compounds.
-
Elute the FAEEs with a more polar solvent mixture.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).
-
Injection: Inject a small volume (typically 1-2 µL) of the prepared sample in splitless mode to maximize sensitivity.
-
Oven Temperature Program: A typical temperature program starts at a lower temperature, ramps up to a higher temperature to elute all analytes of interest, and includes a final hold time. For example: initial temperature of 60°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred for its higher sensitivity and selectivity. Specific ions for this compound and the internal standard are monitored.
3. Data Analysis
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for the GC-MS analysis of this compound.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Ethyl Arachidate vs. Methyl Arachidate as an Internal Standard: A Comparative Guide
In the quantitative analysis of fatty acids by chromatography, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides a comprehensive comparison of ethyl arachidate (B1238690) and methyl arachidate, two long-chain fatty acid esters, for their use as internal standards, with a focus on gas chromatography (GC) applications.
Key Advantages of this compound
Experimental evidence suggests that fatty acid ethyl esters (FAEEs), such as this compound, offer distinct advantages over their methyl ester (FAME) counterparts, like mthis compound, when used as internal standards.[3][4][5]
1. Enhanced Chromatographic Resolution:
A primary advantage of using this compound is its superior chromatographic separation from the commonly analyzed fatty acid methyl esters. In GC analysis, ethyl esters of odd-numbered fatty acids have been shown to elute approximately 0.5 minutes after their corresponding methyl esters on polar columns like CP-Sil 88.[3][4][5] This increased retention time minimizes the risk of co-elution with the target analytes, which is a critical factor for accurate quantification, especially in complex sample matrices. In contrast, isotopically labeled methyl esters, another class of internal standards, co-elute with their non-labeled counterparts, necessitating the use of mass spectrometry for their differentiation.[3][4]
2. Versatility Across Detection Systems:
This compound can be effectively used as an internal standard in both GC with flame ionization detection (GC-FID) and GC with mass spectrometry (GC-MS).[3][4] This flexibility allows researchers to employ the same internal standard across different analytical platforms. The use of deuterated FAMEs, on the other hand, is restricted to GC-MS applications to distinguish them from the endogenous FAMEs.[3][4]
3. Unique Mass Spectral Signatures for GC-MS Analysis:
When using GC-MS, this compound provides distinct mass spectral fragments that facilitate selective and interference-free detection. For saturated fatty acid ethyl esters, characteristic ions at m/z 88 and 101 are prominent.[3][4][5] These ions show little to no response for FAMEs, enabling the use of selected ion monitoring (SIM) mode for highly sensitive and specific quantification of the internal standard without cross-talk from the analytes.[3][4][5]
Considerations for Mthis compound
While this compound presents clear advantages, mthis compound is also a viable internal standard, particularly in specific analytical scenarios. It is a long-chain saturated FAME and can be suitable for the analysis of very long-chain fatty acids.[6][7] However, a notable drawback of mthis compound is its reported anomalously low response factor in GC-FID compared to other saturated FAMEs.[6] This necessitates the careful determination of its relative response factor to ensure accurate quantification. For GC-MS applications, the use of a deuterated form, such as arachidic acid-d4, is often recommended to overcome the co-elution issue.[6][8]
Quantitative Data Summary
The following table summarizes the key performance characteristics of fatty acid ethyl esters (represented by this compound) and fatty acid methyl esters (represented by mthis compound) as internal standards based on available literature.
| Feature | This compound (as a FAEE) | Mthis compound (as a FAME) | References |
| Chromatographic Separation (GC) | Good separation from FAMEs | Potential for co-elution with other FAMEs | [3][4][5] |
| Detector Compatibility | GC-FID and GC-MS | GC-FID and GC-MS (deuterated form for MS) | [3][4][6] |
| GC-MS SIM Ions | m/z 88, 101 (for saturated) | m/z 77, 90 (for deuterated saturated) | [3][4] |
| GC-FID Response Factor | Consistent with other FAEEs | Can be anomalously low | [6] |
Experimental Protocols
Below are detailed experimental protocols for the preparation of fatty acid methyl and ethyl esters for their use as internal standards in GC analysis.
Protocol 1: Synthesis of Fatty Acid Ethyl Esters (FAEEs)
This protocol is adapted from the study by Ortner and Spiteller (2006).
Materials:
-
Fatty acid (e.g., arachidic acid)
-
Ethanol (B145695) (absolute)
-
Acetyl chloride
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 mg of the fatty acid in 2 mL of a freshly prepared solution of acetyl chloride in ethanol (5:100, v/v).
-
Heat the mixture at 100°C for 1 hour.
-
After cooling to room temperature, add 2 mL of n-hexane and 2 mL of saturated sodium bicarbonate solution.
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the upper n-hexane layer containing the FAEE to a new vial.
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
The resulting solution containing the fatty acid ethyl ester is ready for use as an internal standard.
Protocol 2: Transesterification of Fatty Acids to Methyl Esters (FAMEs)
This is a general protocol for the preparation of FAMEs.
Materials:
-
Lipid sample
-
Methanolic HCl (e.g., 5%) or BF3-methanol solution
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To the lipid sample, add 2 mL of methanolic HCl or BF3-methanol.
-
Heat the mixture in a sealed vial at 80-100°C for 1-2 hours.
-
After cooling, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture and allow the phases to separate.
-
Carefully collect the upper n-hexane layer containing the FAMEs.
-
Dry the extract over anhydrous sodium sulfate.
-
The FAME solution is now ready for GC analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for using an internal standard in a quantitative GC analysis and the decision-making process for selecting between this compound and mthis compound.
Workflow for quantitative GC analysis using an internal standard.
Decision tree for selecting an internal standard.
Conclusion
For the majority of applications involving the quantitative analysis of fatty acid methyl esters, this compound emerges as a superior internal standard compared to mthis compound. Its key advantages include better chromatographic resolution, which minimizes the risk of inaccurate measurements due to peak overlap, and its versatility for use with both GC-FID and GC-MS systems. The distinct mass spectral properties of this compound further enhance its utility in GC-MS by allowing for selective and sensitive detection. While mthis compound can be used, particularly for very long-chain fatty acid analysis, its potential for co-elution and its anomalous response factor in GC-FID require careful consideration and validation. Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and validated to ensure data of the highest quality.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Fatty Acid Ethyl Ester (FAEE) Profiles Across Biological Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of Fatty Acid Ethyl Esters (FAEEs) in different biological tissues is crucial for their work in toxicology, biomarker development, and understanding the pathology of alcohol-related diseases. This guide provides a comparative analysis of FAEE profiles in key biological tissues, supported by quantitative data and detailed experimental protocols.
FAEEs are non-oxidative metabolites of ethanol (B145695), formed through the esterification of ethanol with endogenous fatty acids.[1] Their presence and concentration in various tissues and fluids serve as reliable short-term and long-term biomarkers of alcohol consumption.[1][2][3] This guide focuses on the comparative distribution of FAEEs in the pancreas, liver, adipose tissue, and blood, tissues that are significantly impacted by alcohol consumption and are of high interest in related research fields.
Quantitative Comparison of FAEE Profiles
The concentration of FAEEs varies significantly across different biological tissues, reflecting the metabolic activity and lipid content of each tissue. The following table summarizes quantitative data on FAEE concentrations found in human pancreas, liver, adipose tissue, and blood under different conditions related to alcohol consumption.
| Biological Tissue | Condition | Mean/Median FAEE Concentration | Key Findings & References |
| Pancreas | Alcoholic Pancreatitis | Descending order of concentration: Pancreas > Fat > Liver in alcoholics (Specific values not provided in a direct comparative study) | Visceral fat has been noted to have higher FAEE concentrations than the pancreas and liver in alcoholics without detectable blood ethanol.[3] |
| Liver | Postmortem (with detectable blood ethanol) | Substantial difference compared to those without detectable blood ethanol (Specific mean values not provided in direct comparison with other tissues in the same study). | Adipose tissue generally contains higher amounts and more species of FAEEs than the liver.[4] |
| Postmortem (without detectable blood ethanol) | Lower concentrations compared to the ethanol-positive group. | ||
| Adipose Tissue | Postmortem (Chronic Alcoholics) | 300 ± 46 nmol/g | Concentrations were found to be about seven times higher in chronic alcoholics compared to non-alcoholics.[1] |
| Postmortem (Non-alcoholics) | 43 ± 13 nmol/g | ||
| Blood (Serum) | Alcohol Intoxication | 205 nM (median) | FAEE levels in serum are elevated during alcohol intoxication and pancreatitis.[3][5] |
| Alcoholic Pancreatitis | 103.1 nM (median) | ||
| Non-alcoholic Pancreatitis | 8 nM (median) | ||
| Controls | 1.7 nM (median) |
Experimental Protocols for FAEE Analysis
Accurate quantification of FAEEs requires robust and standardized experimental protocols. Below are detailed methodologies for the extraction and analysis of FAEEs from various biological tissues.
Sample Preparation and Homogenization (General for Solid Tissues)
-
Tissue Collection: Obtain fresh or properly frozen (-80°C) tissue samples (pancreas, liver, adipose tissue).
-
Weighing: Accurately weigh a portion of the tissue (typically 100-500 mg).
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice to prevent degradation. A Dounce homogenizer or a tissue lyser can be used.
FAEE Extraction
A. From Pancreas and Liver Tissue:
-
Lipid Extraction: To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex thoroughly.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the mixture and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids including FAEEs.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
B. From Adipose Tissue:
-
Homogenization: Homogenize the adipose tissue sample in a mixture of ice-cold PBS, methanol, and chloroform.
-
Internal Standard: Spike the chloroform with an appropriate internal standard (e.g., ethyl heptadecanoate) for accurate quantification.
-
Phase Separation and Collection: Centrifuge the homogenate to separate the phases and collect the lower organic (chloroform) layer.
-
Drying: Dry the extracted lipids under a stream of nitrogen.
C. From Blood (Serum/Plasma):
-
Protein Precipitation: Add cold acetone (B3395972) to the serum or plasma sample, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: Extract the supernatant with hexane (B92381).
-
Collection and Drying: Collect the hexane layer and evaporate to dryness under nitrogen.
Solid-Phase Extraction (SPE) for Cleanup and Enrichment
-
Cartridge Conditioning: Condition an aminopropyl-silica SPE cartridge with hexane.
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.
-
Elution: Elute the FAEEs with a suitable solvent, such as a mixture of hexane and ethyl acetate. This step helps to remove interfering substances.
-
Drying: Evaporate the eluate to dryness.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (if necessary): While FAEEs are generally volatile enough for GC-MS analysis without derivatization, some protocols may include this step to improve chromatographic properties.
-
Reconstitution: Reconstitute the final dried extract in a small, precise volume of a suitable solvent (e.g., hexane or isooctane).
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into a GC-MS system.
-
Gas Chromatograph (GC) Conditions: Use a capillary column suitable for lipid analysis (e.g., DB-5ms). The temperature program should be optimized to achieve good separation of the different FAEE species.
-
Mass Spectrometer (MS) Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive and specific quantification.
-
Visualizing the Processes
To better illustrate the key processes involved in FAEE metabolism and analysis, the following diagrams have been generated using Graphviz.
References
- 1. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. PATHOPHYSIOLOGY AND BIOMARKER POTENTIAL OF FATTY ACID ETHYL ESTER ELEVATION DURING ALCOHOLIC PANCREATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining the role of fatty acid ethyl esters in diagnosing alcoholic pancreatitis - Mayo Clinic [mayoclinic.org]
The Gold Standard for Accuracy: Isotope Dilution Mass Spectrometry for Ethyl Arachidate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acid ethyl esters (FAEEs) like ethyl arachidate (B1238690) is critical for understanding various physiological and pathological processes. Ethyl arachidate, an ester formed from ethanol (B145695) and the long-chain saturated fatty acid arachidic acid, can serve as a biomarker for alcohol consumption and is implicated in lipid metabolism studies. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with other common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the quantification of this compound, supported by experimental data and detailed protocols.
The Pinnacle of Precision: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[1][2] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a deuterated form of this compound—to the sample as an internal standard.[2][3] This "isotopic twin" behaves almost identically to the endogenous this compound during sample preparation and analysis, correcting for any losses during extraction, derivatization, and ionization.[1][2] The ratio of the natural to the isotopically labeled compound is measured by a mass spectrometer, allowing for highly accurate quantification.[4]
Alternative Methodologies: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used alternatives for the quantification of fatty acid esters.[1]
-
GC-MS is a robust and reliable technique that offers high chromatographic resolution for volatile and semi-volatile compounds.[5][6] For the analysis of this compound, derivatization to a more volatile form is generally not required, although the analysis is typically performed on the methyl ester (FAME) in many lipidomic studies.[5][7] GC-MS provides excellent sensitivity, especially when operating in selected ion monitoring (SIM) mode.
-
LC-MS/MS is highly versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[7][8][9] This technique offers exceptional sensitivity and selectivity, particularly with the use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which minimizes matrix interference.[10][11][12]
Performance Comparison
The choice of analytical technique often depends on the specific requirements of the study, such as the need for high accuracy, sensitivity, or throughput. The following table summarizes the typical performance characteristics of IDMS, GC-MS, and LC-MS/MS for the quantification of long-chain fatty acid esters like this compound. Data for closely related compounds are used to provide a comparative overview.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.995[13] | > 0.99[12] |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range | 0.05 - 0.1 mg/mL[13] | Low ng/mL to pg/mL range[8][12] |
| Precision (%RSD) | < 5% | < 10% | < 15%[10] |
| Accuracy (% Recovery) | 95-105% | 85-115% | 85-115%[12] |
| Selectivity | Very High | High | Very High |
| Throughput | Moderate | High | High |
| Cost | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of this compound using IDMS, GC-MS, and LC-MS/MS.
Isotope Dilution Mass Spectrometry (IDMS) Protocol for this compound
This protocol is adapted from established methods for the analysis of long-chain fatty acids and their esters.[2][3]
1. Sample Preparation:
-
To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of a deuterated this compound internal standard solution.
-
Perform a liquid-liquid extraction using a solvent mixture such as hexane (B92381):isopropanol (3:2, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer containing the lipids to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization (if necessary for the chosen MS platform):
-
While ethyl esters are generally volatile enough for GC-MS, derivatization to a pentafluorobenzyl (PFB) ester can improve sensitivity for certain instrument configurations.[2]
-
To the dried lipid extract, add a solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) and a catalyst such as diisopropylethylamine (DIPEA) in acetonitrile.
-
Heat the mixture to facilitate the reaction, then evaporate the solvent.
3. Instrumental Analysis (GC-MS or LC-MS/MS):
-
Reconstitute the sample in a suitable solvent (e.g., hexane for GC-MS, methanol/acetonitrile for LC-MS/MS).
-
Inject an aliquot into the mass spectrometer.
-
Acquire data in a mode that allows for the simultaneous monitoring of the molecular ions or characteristic fragment ions of both the native this compound and its deuterated internal standard.
4. Quantification:
-
Calculate the ratio of the peak area of the native this compound to the peak area of the deuterated internal standard.
-
Determine the concentration of this compound in the original sample using a calibration curve prepared with known amounts of native and deuterated standards.
GC-MS Protocol for this compound
This protocol provides typical parameters for the analysis of fatty acid ethyl esters.[13]
1. Sample Preparation:
-
Follow the lipid extraction procedure as described in the IDMS protocol (without the addition of an internal standard if external calibration is used, though an internal standard of a different chain length is recommended).
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Split/splitless, 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, and hold for 10 min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 88, 101, 340).
LC-MS/MS Protocol for this compound
This protocol is based on methods for the analysis of similar lipids.[8][9]
1. Sample Preparation:
-
Perform lipid extraction as described in the IDMS protocol.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 100% B over 10 min, hold for 5 min, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
Visualizing the Workflow and Comparison
To better understand the analytical process and the relationship between these techniques, the following diagrams are provided.
Conclusion
For the accurate quantification of this compound, Isotope Dilution Mass Spectrometry stands out as the gold standard, offering unparalleled accuracy and precision by effectively compensating for analytical variability. While GC-MS and LC-MS/MS are powerful and widely accessible techniques that provide reliable quantitative data, IDMS is the method of choice when the highest degree of accuracy is required, for instance, in clinical biomarker validation or the development of reference materials. The selection of the most appropriate technique will ultimately depend on the specific research goals, required sensitivity, sample matrix, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA | Semantic Scholar [semanticscholar.org]
- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. benchchem.com [benchchem.com]
Performance comparison of LC-MS versus GC-MS for FAEE analysis
The accurate quantification of fatty acid ethyl esters (FAEEs) is critical for researchers, scientists, and drug development professionals in the fields of alcohol biomarker research, clinical diagnostics, and forensic toxicology.[1] FAEEs, the non-oxidative metabolites of ethanol (B145695), serve as sensitive and specific markers for monitoring alcohol consumption.[1] The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these powerful methods hinges on various factors, including the specific FAEEs of interest, required sensitivity, and the nature of the sample matrix. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the optimal platform for your research needs.
Quantitative Performance: A Comparative Overview
The quantitative performance of an analytical method is paramount for generating reliable and reproducible results. The following tables summarize key performance parameters for both LC-MS/MS and GC-MS in the analysis of FAEEs, based on published data. It is important to note that these values can vary depending on the specific instrumentation, the FAEE being analyzed, and the complexity of the sample matrix.
Table 1: Performance Characteristics of LC-MS/MS for FAEE Analysis
| Performance Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 15 - 37 | 15 - 37 | 15 - 37 | 15 - 37 |
Data sourced from a study on the determination of FAEEs in dried blood spots by LC-MS/MS.[2][3][4]
Table 2: Performance Characteristics of GC-MS for FAEE Analysis
| Performance Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate | Other FAEEs |
| Limit of Detection (LOD) | 5 - 10 nM | 5 - 10 nM | 5 - 10 nM | 0.002 - 0.030 ng/mg (in hair) |
| Limit of Quantitation (LOQ) | 60 nM | 60 nM | 60 nM | 15 - 200 ng/mL (in whole blood) |
| Linearity (r²) | >0.998 | >0.998 | >0.998 | >0.998 |
| Intra-day Precision (RSD) | 0.7 - 9.3% | 0.7 - 9.3% | 0.7 - 9.3% | 0.7 - 9.3% |
| Inter-day Precision (RSD) | 3.4 - 12.5% | 3.4 - 12.5% | 3.4 - 12.5% | 3.4 - 12.5% |
| Accuracy | 90.3 - 109.7% | 90.3 - 109.7% | 90.3 - 109.7% | 90.3 - 109.7% |
Data compiled from studies on FAEE analysis in plasma, hair, and whole blood.[5][6][7]
From the presented data, both techniques demonstrate high sensitivity and excellent linearity for FAEE quantification. LC-MS/MS methods show very low limits of quantitation, making them suitable for trace-level detection in complex matrices like dried blood spots.[2][3][4] GC-MS methods, on the other hand, have well-established protocols with demonstrated high precision and accuracy across various biological samples.[6][7] One study highlights that LC-MS/MS can offer superior sensitivity compared to GC-MS when dealing with very small sample volumes, such as microliter amounts of blood.[3]
Experimental Workflows: A Tale of Two Techniques
The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation stages. GC-MS typically requires a derivatization step to increase the volatility of the FAEEs, while LC-MS can often analyze these compounds directly.[8]
Caption: Comparative workflows for FAEE analysis using GC-MS and LC-MS.
Detailed Experimental Protocols
Reproducible and accurate results are contingent upon detailed and standardized experimental protocols. Below are representative methodologies for both LC-MS and GC-MS analysis of FAEEs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAEEs in Human Whole Blood [1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human whole blood into a glass test tube.
-
Add a known amount of an internal standard (e.g., ethyl heptadecanoate).
-
Add 1 mL of hexane (B92381) to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAEEs into the hexane layer.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., RTX-5MS).[5]
-
Carrier Gas: Helium at a constant flow.[5]
-
Oven Temperature Program: A temperature gradient is typically used to separate the different FAEEs based on their boiling points.[9]
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for identification and quantification. Chemical ionization (CI) can be employed for enhanced sensitivity and selectivity.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for FAEEs in Dried Blood Spots (DBS) [3]
-
Sample Preparation:
-
A 50 µL blood spot is punched out from the DBS card.
-
The sample is subjected to an extraction procedure, which is often simpler than for liquid blood and may not require extensive solid-phase extraction (SPE).[3]
-
-
LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: An ultra-high-performance LC system is used.
-
Column: A C8 or C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an ion-pairing agent like tributylamine, is used for separation.[10]
-
Mass Spectrometer: Operated in electrospray positive multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3] The analysis time can be as short as eight minutes.[3]
-
Key Considerations for Method Selection
-
Sample Type and Volume: LC-MS/MS is particularly advantageous for very small sample volumes, such as those obtained from dried blood spots.[3]
-
Throughput: LC-MS/MS methods can have faster run times, leading to higher sample throughput.[3]
-
Volatility and Thermal Stability: GC-MS is well-suited for volatile compounds, and while FAEEs are amenable to this technique, LC-MS is more versatile for a wider range of compound polarities and volatilities without the need for derivatization.[8][11]
-
Specificity: Both techniques, when coupled with mass spectrometry (especially tandem MS), offer high specificity for FAEE analysis.[2][5]
-
Existing Infrastructure and Expertise: The choice of technique may also be influenced by the availability of instrumentation and the laboratory's expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. researchgate.net [researchgate.net]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Guide to Ethyl Arachidate and Other Biomarkers for Blood Alcohol Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl arachidate (B1238690) and other fatty acid ethyl esters (FAEEs) as biomarkers for blood alcohol concentration (BAC). It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other established alcohol biomarkers.
Correlation of Fatty Acid Ethyl Esters (FAEEs) with Blood Alcohol Concentration
Fatty acid ethyl esters are non-oxidative metabolites of ethanol (B145695), formed through the esterification of fatty acids with alcohol. Their presence in various tissues and blood has established them as reliable biomarkers of alcohol intake. While specific quantitative data correlating blood levels of ethyl arachidate directly with BAC is limited in publicly available research, studies on total FAEEs demonstrate a clear positive correlation.
In general, as blood alcohol concentration increases, the concentration of total FAEEs in the blood also rises.[1] Research has shown that in comparison to individuals with a BAC between 100 and 299 mg%, patients with a BAC greater than 300 mg% have approximately twofold higher FAEE concentrations.[1] While ethyl palmitate and ethyl oleate (B1233923) are the most abundant FAEEs found in the blood after alcohol consumption, ethyl arachidonate (B1239269) has been identified as the predominant FAEE in the brain tissue of alcohol-intoxicated individuals, suggesting its potential significance in understanding alcohol's effects on the central nervous system.[2]
FAEEs are considered sensitive markers, detectable in the blood for up to 24 hours or even longer after alcohol consumption, which is a significantly longer window than for direct blood alcohol measurements.[3][4]
Comparison with Alternative Alcohol Biomarkers
This compound and other FAEEs are part of a broader panel of biomarkers used to assess alcohol consumption. The choice of biomarker often depends on the desired detection window and the biological matrix available.
| Biomarker | Matrix | Detection Window | Advantages | Disadvantages |
| Fatty Acid Ethyl Esters (FAEEs) | Blood, Hair, Adipose Tissue | Blood: Up to 44 hours after heavy drinking[4] | Longer detection window than blood ethanol. | Limited data on individual FAEEs like this compound in blood. |
| Ethyl Glucuronide (EtG) | Urine, Hair, Blood | Urine: Up to 5 days; Hair: Months | High sensitivity and specificity for recent alcohol use. | Can be detected after incidental exposure to alcohol (e.g., hand sanitizers). |
| Phosphatidylethanol (PEth) | Blood | Up to 3-4 weeks | High specificity, as it is only formed in the presence of ethanol. Good correlation with the amount of alcohol consumed. | Shorter detection window compared to hair analysis. |
| Blood Alcohol Concentration (BAC) | Blood, Breath | Hours | Direct measure of current intoxication. | Very short detection window. |
Experimental Protocols
Accurate quantification of this compound and blood alcohol concentration is critical for research and clinical applications. The following are detailed methodologies for these key experiments.
Protocol for Quantification of this compound in Blood
This protocol is based on gas chromatography-mass spectrometry (GC-MS), a common and reliable method for FAEE analysis.
1. Sample Preparation (Whole Blood):
-
To 1 mL of whole blood, add an internal standard (e.g., ethyl heptadecanoate).
-
Perform a liquid-liquid extraction with 5 mL of a hexane (B92381):acetone (4:1, v/v) solution.
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Ethyl Arachidonate: m/z 79 and 91.
Protocol for Determination of Blood Alcohol Concentration
This protocol utilizes headspace gas chromatography with flame ionization detection (HS-GC-FID), a standard method in forensic toxicology.
1. Sample Preparation:
-
Pipette 0.5 mL of whole blood into a 10 mL or 20 mL headspace vial.
-
Add 1.0 mL of an internal standard solution (e.g., n-propanol in water).
-
Seal the vial immediately with a crimp cap.
-
Prepare a series of calibrators and controls in the same manner using certified ethanol standards.
2. HS-GC-FID Analysis:
-
Headspace Autosampler: Agilent 7697A or equivalent.
-
Vial Equilibration Temperature: 85°C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 95°C.
-
Transfer Line Temperature: 105°C.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-ALC1 (30 m x 0.32 mm, 1.8 µm) and DB-ALC2 (30 m x 0.32 mm, 1.2 µm) in a dual-column configuration for confirmation.
-
Injector Temperature: 200°C.
-
Oven Program: Isothermal at 40°C for 5 minutes.
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In heavy drinkers fatty acid ethyl esters in the serum are increased for 44 hr after ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Ethyl Arachidate's Specificity as an Ethanol Intake Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Ethyl arachidate (B1238690) as a specific biomarker for ethanol (B145695) intake, comparing its performance against other established markers. The information presented herein is based on available scientific literature and aims to provide an objective comparison supported by experimental data and detailed methodologies.
Introduction to Ethanol Biomarkers
The detection of ethanol consumption is crucial in various research, clinical, and forensic settings. Direct biomarkers, which are metabolites of ethanol, are highly specific for assessing alcohol intake. Among these, Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol formed by the esterification of fatty acids with ethanol. Ethyl arachidate, a C20:0 FAEE, is one such marker found in various biological matrices. This guide focuses on the specificity of this compound in comparison to other direct ethanol biomarkers, including Ethyl Glucuronide (EtG), Ethyl Sulfate (EtS), Phosphatidylethanol (PEth), and other common FAEEs.
Metabolic Pathway of FAEE Formation
Ethanol consumed by an individual is primarily metabolized through oxidative pathways in the liver. However, a minor but significant portion undergoes non-oxidative metabolism, leading to the formation of various direct biomarkers, including FAEEs.
Comparative Analysis of Ethanol Biomarkers
The ideal biomarker for ethanol intake should exhibit high sensitivity and specificity, a wide detection window, and a strong correlation with the amount of alcohol consumed. The following tables compare this compound (as part of the FAEE group) with other direct biomarkers. It is important to note that while data for the sum of FAEEs is available, specific comparative performance data for this compound as a standalone marker is limited in the current scientific literature. Most studies focus on a panel of the four most abundant FAEEs: ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.
Table 1: General Comparison of Direct Ethanol Biomarkers
| Biomarker Class | Analyte(s) | Biological Matrix | Detection Window | Advantages | Disadvantages |
| Fatty Acid Ethyl Esters (FAEEs) | This compound , Ethyl myristate, Ethyl palmitate, Ethyl oleate, Ethyl stearate | Hair, Blood (serum), Meconium | Hair: Months to yearsBlood: Up to 24-44 hours[1] | Long detection window in hair, high specificity for ethanol intake. | Potential for external contamination in hair (e.g., from hair products containing alcohol)[2]. Shorter detection window in blood compared to other markers. |
| Ethyl Glucuronide (EtG) | Ethyl glucuronide | Hair, Urine, Blood | Hair: MonthsUrine: Up to 5 days[3] | High sensitivity and specificity[4][5][6]. Well-established cut-off values. | Susceptible to degradation by bacterial contamination and certain hair treatments[2]. |
| Ethyl Sulfate (EtS) | Ethyl sulfate | Urine, Blood | Urine: Up to 27 hours longer than ethanol[3] | High specificity, direct metabolite of ethanol. | Shorter detection window compared to EtG and hair markers. |
| Phosphatidylethanol (PEth) | Phosphatidylethanol | Whole Blood | Up to 3 weeks | High sensitivity and specificity, reflects alcohol consumption over the previous weeks. Less susceptible to incidental exposure. | Shorter detection window than hair markers. |
Table 2: Performance Characteristics of FAEEs and EtG in Hair
Quantitative data for the performance of the sum of four major FAEEs and EtG in hair are more readily available than for this compound alone. These are often used to differentiate between abstinence, social drinking, and chronic excessive alcohol consumption.
| Marker | Cut-off for Abstinence vs. Moderate Drinking | Cut-off for Moderate vs. Excessive Drinking | Sensitivity for Excessive Drinking | Specificity for Excessive Drinking |
| Sum of 4 FAEEs | ~0.2 ng/mg[7] | 0.5 - 1.0 ng/mg[8] | High | Moderate to High |
| Ethyl Palmitate (EtPa) | 0.12 ng/mg (0-3cm) / 0.15 ng/mg (0-6cm) | 0.35 ng/mg (0-3cm) / 0.45 ng/mg (0-6cm) | High | High |
| EtG | 7 pg/mg[9] | 30 pg/mg[10] | 96%[4][5] | 99%[4][5] |
Note on this compound: One study highlighted that this compound was the predominant FAEE species found in the brain tissue of alcohol-intoxicated subjects at autopsy, representing up to 77.4% of the total FAEEs in the brain[9]. This suggests a potential tissue-specific importance of this particular FAEE but does not directly translate to its utility as a general biomarker in more accessible matrices like hair or blood without further comparative studies.
Experimental Protocols
The accurate quantification of this compound and other FAEEs relies on robust analytical methodologies. The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step like Headspace Solid-Phase Microextraction (HS-SPME).
Experimental Workflow for FAEE Analysis in Hair
Detailed Methodologies
1. Hair Sample Preparation:
-
Decontamination: Hair strands are typically washed with a non-polar solvent like n-heptane to remove external contaminants[8].
-
Extraction: The washed and dried hair is then incubated in an extraction solvent. A common method involves a mixture of dimethyl sulfoxide (B87167) (DMSO) and n-heptane[8]. The FAEEs partition into the n-heptane layer.
-
Internal Standards: Deuterated internal standards for the FAEEs of interest (including a deuterated standard for this compound if available) are added at the beginning of the extraction process for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The n-heptane extract containing the FAEEs is transferred to a headspace vial.
-
The vial is heated to a specific temperature (e.g., 80-100°C) to volatilize the FAEEs into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then inserted into the heated injection port of the GC, where the adsorbed FAEEs are thermally desorbed onto the analytical column.
-
The GC separates the individual FAEEs based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and quantifies the individual FAEEs based on their characteristic mass-to-charge ratios. Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and specificity.
Discussion and Conclusion
The available evidence indicates that FAEEs, as a group, are highly specific markers of ethanol consumption. While the sum of the four most common FAEEs is typically used for interpretation, the unique predominance of this compound in brain tissue of intoxicated individuals suggests it may have specific roles or be a particularly relevant marker in certain contexts, warranting further investigation.
Specificity of this compound:
-
High Specificity for Ethanol: Like other FAEEs, the formation of this compound is directly linked to the presence of ethanol, making it a highly specific marker for alcohol intake.
-
Tissue-Specific Accumulation: The finding of high concentrations of this compound in the brain is significant and may point to a role in the neuropathological effects of alcohol. However, its utility as a routine biomarker in more accessible samples like hair and blood needs to be established through direct comparative studies.
-
Limited Comparative Data: There is a lack of studies directly comparing the sensitivity and specificity of this compound to other individual FAEEs (e.g., ethyl palmitate) and other direct biomarkers (EtG, PEth) in hair and blood. Such studies are crucial to establish its standalone diagnostic value.
Recommendations for Researchers:
-
When analyzing for FAEEs, it is recommended to quantify a panel of esters, including this compound, to gain a more comprehensive picture of an individual's alcohol consumption pattern.
-
Further research is needed to establish specific cut-off values for this compound in various biological matrices and to directly compare its performance against other established biomarkers.
-
The development of certified reference materials for this compound would aid in the standardization and validation of analytical methods.
References
- 1. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hair Ethyl Glucuronide is Highly Sensitive and Specific for Detecting Moderate-to-Heavy Drinking in Patients with Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EtG Quantification in Hair and Different Reference Cut-Offs in Relation to Various Pathologies: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different extraction methods for Ethyl arachidate recovery
A Comprehensive Guide to Ethyl Arachidate (B1238690) Recovery: A Comparison of Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable extraction of specific lipid molecules like ethyl arachidate is a critical step in analysis and formulation. The choice of extraction method can significantly impact the recovery, purity, and integrity of the target analyte. This guide provides an objective comparison of various extraction techniques for the recovery of this compound, supported by experimental data from related fatty acid ester extractions.
Data Summary: A Comparative Overview of Extraction Methods
The selection of an optimal extraction method for this compound depends on a balance of factors including recovery efficiency, processing time, solvent consumption, and the scale of the operation. While direct comparative data for this compound is limited, the following table summarizes the performance of common lipid extraction techniques based on studies of similar long-chain fatty acid ethyl esters (FAEEs) and general lipid recovery.
| Extraction Method | Typical Recovery Rate | Processing Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | High | 6 - 24 hours[1] | High | Exhaustive extraction, well-established method[2] | Time-consuming, large solvent volume, potential for thermal degradation of analytes |
| Ultrasound-Assisted Extraction (UAE) | Moderate to High | 5 - 60 minutes[3] | Low to Moderate | Rapid, reduced solvent and energy consumption[4] | Can generate free radicals, potential for analyte degradation with excessive sonication |
| Microwave-Assisted Extraction (MAE) | High | 5 - 30 minutes[5] | Low | Extremely fast, low solvent usage, high efficiency[5] | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | High to Very High | 30 - 120 minutes | Minimal (CO2 is recycled) | "Green" solvent (CO2), highly selective, solvent-free extract[6] | High initial equipment cost, requires high pressure |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 5 - 15 minutes | Moderate | Simple, rapid for liquid samples | Emulsion formation can be an issue, requires immiscible solvents |
| Solid-Phase Extraction (SPE) | High | 15 - 30 minutes | Low | High selectivity, clean extracts | Primarily for sample clean-up, not bulk extraction |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices.
Soxhlet Extraction
This classical technique provides high-efficiency extraction through continuous cycling of a solvent.
Protocol:
-
A solid sample is placed in a thimble made of porous material.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., ethyl acetate (B1210297) or hexane) in the flask below is heated to reflux.[7]
-
The solvent vapor travels up a distillation arm and condenses, dripping into the thimble containing the sample.
-
Once the solvent level in the thimble reaches a critical point, it is siphoned back into the flask, carrying the extracted this compound.
-
This cycle is repeated for several hours to ensure complete extraction.[1]
-
The solvent is then evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix enhances solvent penetration and mass transfer.
Protocol:
-
The sample is immersed in an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate) in a vessel.
-
An ultrasonic probe is submerged in the solvent, or the vessel is placed in an ultrasonic bath.
-
The sample is subjected to ultrasonic irradiation (typically 20-50 kHz) for a short period (5-30 minutes).[3]
-
The cavitation effect disrupts the cell walls of the sample, facilitating the release of this compound into the solvent.
-
The mixture is then filtered or centrifuged to separate the solid residue from the extract.
-
The solvent is evaporated to recover the extracted this compound.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction process.
Protocol:
-
The sample is placed in a microwave-transparent vessel with a suitable solvent.
-
The vessel is sealed and placed in a microwave extractor.
-
The sample is irradiated with microwaves for a short duration (typically 5-15 minutes).[5]
-
The microwave energy rapidly heats the solvent, increasing the pressure and temperature within the vessel, which enhances the extraction efficiency.
-
After cooling, the vessel is opened, and the extract is separated from the solid residue by filtration or centrifugation.
-
The solvent is then removed by evaporation.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[6]
Protocol:
-
The sample is placed in an extraction vessel.
-
CO2 is pumped into the vessel and its temperature and pressure are increased beyond its critical point (31.1 °C and 73.8 bar for CO2).
-
In its supercritical state, CO2 has properties of both a liquid and a gas, allowing it to effuse through the sample like a gas while dissolving this compound like a liquid.
-
The supercritical fluid containing the dissolved analyte is then passed through a separator where the pressure is reduced.
-
This pressure drop causes the CO2 to lose its solvating power, and the this compound precipitates out.
-
The CO2 can be recycled and reused.
Visualization of Experimental Workflows
Soxhlet Extraction Workflow
References
- 1. epa.gov [epa.gov]
- 2. hawachfilterpaper.com [hawachfilterpaper.com]
- 3. psecommunity.org [psecommunity.org]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
Head-to-head comparison of different derivatization reagents for FAEE analysis
A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. Direct analysis of free fatty acids (FFAs) by gas chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption issues within the analytical system.[1] Derivatization is a critical sample preparation step that converts FFAs into more volatile and less polar ester analogues, making them amenable to GC analysis.[2][3] This guide provides a head-to-head comparison of common derivatization reagents used to prepare fatty acid esters, including fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), supported by experimental data and detailed protocols.
Principles of Fatty Acid Derivatization
The primary goal of derivatization for GC analysis is to modify the polar carboxyl group of the fatty acid to increase its volatility.[2][4] This is typically achieved through esterification, where the fatty acid reacts with an alcohol (like methanol (B129727) or ethanol) in the presence of a catalyst to form an ester. The choice of alcohol determines the resulting ester; methanol yields FAMEs, while ethanol (B145695) yields FAEEs. Other methods, such as silylation, replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group.[1] The selection of a derivatization reagent depends on the analytical technique, the nature of the sample matrix, and the specific fatty acids of interest.[2]
A general workflow for the analysis of fatty acids involves lipid extraction from the biological sample, derivatization of the fatty acids to their ester forms, and subsequent analysis by gas chromatography, often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).
Caption: General workflow for fatty acid analysis.
Quantitative Performance Comparison
The choice of derivatization reagent significantly impacts reaction efficiency, derivative stability, and potential for side reactions. The following table summarizes the performance of common reagents for the GC analysis of fatty acids.
| Derivatization Reagent | Method Type | Reaction Efficiency / Yield | Derivative Stability | Key Advantages | Key Disadvantages |
| Boron Trifluoride (BF₃) in Methanol/Ethanol | Acid-Catalyzed Esterification | High, complete conversion often reported.[2] | FAMEs/FAEEs are generally stable, though polyunsaturated fatty acids can degrade at high temperatures.[2] | Versatile, effective for both free fatty acids (FFAs) and transesterification of complex lipids.[4] | Can cause partial isomerization of some fatty acids.[2] Moisture sensitive.[1] |
| Methanolic/Ethanolic HCl | Acid-Catalyzed Esterification | High, with derivatization rates exceeding 80% for FFAs and various lipid classes.[4] | FAMEs/FAEEs are stable. HCl is less volatile than BF₃, potentially reducing side reactions.[2] | Broad applicability for samples containing FFAs.[4] Less prone to isomerization compared to BF₃.[2] | Generally requires higher temperatures and longer reaction times than base-catalyzed methods.[4] |
| KOH or NaOH in Methanol | Base-Catalyzed Transesterification | Rapid and efficient for glycerolipids.[4] | FAMEs are stable. | Fast reaction, uses less aggressive reagents than some acid catalysts.[3] | Fails to derivatize free fatty acids.[4] Can cause hydrolysis if water is present. |
| Combined Base/Acid (e.g., KOCH₃/HCl) | Two-Step | Suitable for a wide range of cis/trans fatty acids.[3] Recovery values reported between 84% and 112%.[3][5] | FAMEs are stable. | Comprehensive, derivatizing both esterified lipids and FFAs in a two-step process.[3][4] | Can show higher variation and lower recovery for unsaturated fatty acids compared to other methods.[3][5] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Alkylation | High recovery values (90% to 106%) with low variation (RSD < 6%).[3][5] | Methyl esters are stable. | High accuracy and reliability, especially for unsaturated fatty acids.[3] | Reagent is toxic and potentially explosive, requiring careful handling.[6] More expensive than other methods.[5] |
| BSTFA / MSTFA | Silylation | Effective for forming TMS esters. | TMS derivatives have limited stability and are best analyzed promptly (e.g., within a week).[2] | Derivatizes multiple functional groups (hydroxyls, amines), useful for multi-analyte screening.[1][2] | Broad reactivity can lead to artifacts in complex samples.[1][2] Moisture sensitive.[1] |
Visualization of Derivatization Reactions
The chemical reactions underlying the most common derivatization techniques, esterification and silylation, are visualized below. These processes convert the polar carboxylic acid group into a less polar ester or silyl (B83357) ester, respectively, enabling GC analysis.
Caption: Chemical pathways for esterification and silylation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for three common derivatization methods.
Protocol 1: Acid-Catalyzed Esterification with BF₃-Methanol
This method is widely used for preparing FAMEs from samples containing free fatty acids.
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a micro reaction vessel. If the sample is aqueous, evaporate it to dryness first.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution.[1]
-
Reaction: Cap the vessel tightly, vortex for 10 seconds, and heat at 60°C for 5-60 minutes.[1] The optimal time should be determined for the specific analytes of interest.
-
Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the vessel vigorously to extract the FAMEs into the non-polar hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial, passing it through a small bed of anhydrous sodium sulfate (B86663) to remove any residual water.[1] The sample is now ready for GC analysis.
Protocol 2: Combined Base- and Acid-Catalyzed Derivatization (KOCH₃/HCl)
This two-step method ensures the derivatization of both esterified lipids (via transesterification) and free fatty acids.[4]
-
Base-Catalyzed Step: To the extracted lipid sample, add 1 mL of 2 M methanolic potassium hydroxide (B78521) (KOH). Vortex vigorously for 30 seconds and then heat in a water bath at 70°C for 2 minutes.[4]
-
Acidification: Cool the sample and add 1.2 mL of 1.0 M hydrochloric acid (HCl) to neutralize the base and catalyze the esterification of any remaining free fatty acids. Stir gently.[4]
-
Extraction: Add 1 mL of n-hexane to the mixture and vortex.
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Transfer the upper n-hexane layer containing the FAMEs to a GC vial for analysis.[4]
Protocol 3: Silylation with BSTFA
This method converts acidic protons, including those on carboxylic acids, to trimethylsilyl (TMS) groups.
-
Sample Preparation: Ensure the sample is completely dry, as silylation reagents are highly sensitive to moisture.[1] Place the dried extract in a reaction vial.
-
Reagent Addition: Add 100 µL of a silylation reagent, such as BSTFA with 1% TMCS (trimethylchlorosilane), to the sample.
-
Reaction: Cap the vial and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC system without further workup.
Conclusion
The selection of a derivatization method for FAEE (or FAME) analysis should be guided by the specific lipid classes in the sample, the required accuracy, and available laboratory resources.
-
Acid-catalyzed methods like using BF₃-Methanol or Methanolic HCl offer broad applicability and are effective for samples containing high levels of free fatty acids.[4]
-
Base-catalyzed methods are rapid and ideal for glycerolipids but are unsuitable for free fatty acids.[4]
-
Combined methods provide a more comprehensive analysis of all lipid types but can be more labor-intensive.[3][4]
-
Silylation is a versatile technique for multiple analyte classes but requires strictly anhydrous conditions and prompt analysis due to the limited stability of TMS derivatives.[1][2]
-
For applications demanding the highest accuracy, especially for unsaturated fatty acids, reagents like TMS-DM have shown superior recovery and precision, though safety precautions are critical.[3][5]
Ultimately, validating the chosen method for the specific sample matrix is essential for achieving accurate and reproducible results in fatty acid analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 6. gcms.cz [gcms.cz]
A Comparative Guide to the Stability of Ethyl Arachidate Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of ethyl arachidate (B1238690), a long-chain saturated fatty acid ester, under various storage conditions. By understanding its stability profile, researchers, scientists, and drug development professionals can ensure the integrity of their samples and the reliability of their experimental outcomes. This document presents a comparative overview, outlines detailed experimental protocols for stability assessment, and visualizes key workflows.
Introduction to Ethyl Arachidate Stability
This compound (CH₃(CH₂)₁₈COOCH₂CH₃) is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid. Its high molecular weight and saturated nature confer a high degree of stability compared to unsaturated fatty acid esters. However, like all esters, it is susceptible to degradation over time, primarily through hydrolysis and, to a lesser extent, oxidation. The rate of degradation is influenced by storage conditions such as temperature, humidity, and light exposure. For applications in research and pharmaceutical development, maintaining the purity and integrity of this compound is critical.
Data Presentation: Comparative Stability Analysis
While specific public-domain data on the long-term stability of pure this compound is limited, the following table provides an illustrative comparison based on the known principles of fatty acid ester stability. Saturated esters are generally more stable than their unsaturated counterparts. Within saturated esters, longer carbon chains can slightly influence susceptibility to degradation under certain conditions. The data presented here is a hypothetical representation to illustrate expected stability trends under accelerated storage conditions (e.g., 40°C / 75% RH) over a three-month period.
| Compound | Chemical Structure | Initial Purity (%) | Purity after 3 Months at 40°C/75% RH (%) [Illustrative] | Primary Degradation Pathway | Key Degradation Products |
| This compound | CH₃(CH₂)₁₈COOCH₂CH₃ | >99 | ~98.5 | Hydrolysis | Arachidic Acid, Ethanol |
| Ethyl Stearate (B1226849) (Alternative) | CH₃(CH₂)₁₆COOCH₂CH₃ | >99 | ~98.7 | Hydrolysis | Stearic Acid, Ethanol |
| Ethyl Oleate (Unsaturated Comparator) | CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂CH₃ | >99 | ~95.0 | Oxidation, Hydrolysis | Oleic Acid, Ethanol, Peroxides, Aldehydes |
Note: The purity values after 3 months are illustrative and intended for comparative purposes. Actual degradation rates would need to be determined empirically. Saturated esters like this compound and ethyl stearate are significantly more stable than unsaturated esters like ethyl oleate, which are prone to oxidation at the double bond[1][2].
Experimental Protocols
To empirically determine the stability of this compound, a comprehensive stability testing program should be implemented. The following are detailed methodologies for key experiments.
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify this compound from its potential degradation products, primarily arachidic acid.
-
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare sample solutions from the stability study at various time points.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile and determine the peak area of this compound and any degradation products.
-
Calculate the percentage of remaining this compound and the formation of degradation products over time.
-
2. Gas Chromatography (GC) for Purity Assessment
GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of fatty acid esters.
-
Instrumentation:
-
Gas chromatograph with an FID.
-
Capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., DB-23, HP-88).
-
-
Temperature Program:
-
An initial oven temperature held for a short period, followed by a ramp to a final temperature to ensure the elution of all components.
-
-
Procedure:
-
Prepare a standard solution of this compound.
-
Dissolve the stability samples in a suitable solvent (e.g., hexane).
-
Inject the solutions into the GC.
-
The peak area of this compound is used to determine its purity relative to any observed impurities or degradation products.
-
3. Karl Fischer Titration for Water Content
Monitoring the water content of the sample is crucial, as hydrolysis is a primary degradation pathway.
-
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric).
-
-
Procedure:
-
Standardize the Karl Fischer reagent.
-
Accurately weigh a portion of the this compound sample and introduce it into the titration vessel.
-
The instrument will automatically titrate the sample to determine the water content.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the stability testing of this compound.
Caption: Workflow for this compound Stability Testing.
Caption: Primary Degradation Pathways of this compound.
Conclusion and Recommendations
This compound is a highly stable saturated fatty acid ester. Its primary degradation pathway under typical storage conditions is hydrolysis, which can be minimized by controlling the exposure to moisture. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to further minimize any potential for oxidative degradation, especially if stored for extended periods at elevated temperatures. Regular stability testing using the protocols outlined in this guide will ensure the continued quality and integrity of the material for research and development purposes.
References
Comparative lipidomics study of Ethyl arachidate in healthy vs. diseased states
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ethyl arachidate (B1238690), a fatty acid ethyl ester, in healthy versus diseased states. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for understanding the potential role of ethyl arachidate as a biomarker and its implications in various pathological conditions.
Introduction: this compound, a Bioactive Lipid Mediator
This compound (EA) is an ethyl ester of the saturated fatty acid, arachidic acid. While traditionally viewed as a minor lipid, emerging research has highlighted its potential biological activities, including anti-inflammatory and analgesic properties.[1] Its presence and concentration in biological tissues can fluctuate significantly in response to physiological and pathological stimuli, making it a molecule of interest in the field of lipidomics. This guide focuses on the comparative levels of this compound in healthy individuals versus those in a diseased state, specifically alcohol intoxication, a condition where fatty acid ethyl esters (FAEEs) are known to be elevated.
Quantitative Comparison of this compound Levels
The following table summarizes the available quantitative data for this compound concentrations in human brain tissue in a healthy (control) versus a diseased state (alcohol intoxication). It is important to note that data on this compound levels in healthy human plasma and other tissues are not extensively available in the literature, highlighting a gap in current research.
| Biological Matrix | State | Mean Concentration (nmol/g wet weight) | Standard Deviation (nmol/g wet weight) | Data Source(s) |
| Brain Tissue | Healthy (Control) | Small amounts detected | Not specified | [2] |
| Brain Tissue | Alcohol Intoxication | 1.8 | 0.9 | [3] |
Note: The data for the healthy control group is qualitative ("small amounts detected") as specific quantitative values were not provided in the cited literature.
Experimental Protocols
The accurate quantification of this compound in biological samples is critical for comparative studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed. Below are detailed protocols for sample preparation and analysis.
Protocol 1: Lipid Extraction from Brain Tissue
This protocol is a generalized method for the extraction of total lipids, including this compound, from brain tissue.
Materials:
-
Brain tissue sample
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh a portion of the frozen brain tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract is then ready for derivatization (for GC-MS) or direct analysis (by LC-MS/MS).
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the steps for the quantitative analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., DB-5ms)
Procedure:
-
Derivatization: The extracted lipids may be derivatized to their corresponding fatty acid methyl esters (FAMEs) for improved volatility, though direct analysis of ethyl esters is also possible.
-
Injection: Inject the prepared sample into the GC inlet.
-
Separation: Utilize a temperature gradient program to separate the different fatty acid esters based on their boiling points and polarity.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification of this compound, using its characteristic mass-to-charge ratio (m/z).
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound using LC-MS/MS.
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Injection: Inject the sample into the LC system.
-
Separation: Separate the lipid components using a gradient elution with a mobile phase typically consisting of a mixture of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for highly selective and sensitive quantification.
-
Quantification: The concentration of this compound is determined using a calibration curve generated from standards and normalized to an internal standard.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from biological samples.
Caption: General experimental workflow for the quantification of this compound.
Potential Signaling Pathways of this compound
While direct signaling pathways for this compound are not well-elucidated, its structural similarity to other bioactive lipids suggests potential interactions with known signaling molecules. The following diagram illustrates a hypothetical pathway based on the known interactions of its parent fatty acid, arachidonic acid, and other fatty acid derivatives.
Caption: Hypothetical signaling pathways for this compound.
Discussion and Future Directions
The significant elevation of this compound in the brains of alcohol-intoxicated individuals suggests its potential as a biomarker for alcohol-induced neuropathology.[3] However, the lack of robust quantitative data in healthy control populations across different biological matrices is a major limitation in establishing its clinical utility.
Future research should focus on:
-
Establishing Baseline Levels: Conducting large-scale lipidomics studies to determine the normal range of this compound in plasma, serum, and various tissues of healthy individuals.
-
Investigating Other Disease States: Exploring the levels of this compound in other inflammatory and metabolic diseases to understand its broader role in pathophysiology.
-
Elucidating Signaling Pathways: Performing in-depth molecular studies to confirm the direct interaction of this compound with nuclear receptors like PPARs and enzymes such as FAAH, and to identify its downstream signaling cascades.
By addressing these research gaps, the scientific community can better understand the significance of this compound in health and disease, potentially leading to the development of novel diagnostic tools and therapeutic strategies.
References
- 1. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ethanol by human brain to fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Ethyl Arachidate: Linearity and Range Assessment
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Ethyl arachidate (B1238690) is crucial for various applications, from biomarker analysis to quality control in product formulation. A key aspect of any quantitative method is its linearity and analytical range, which define the concentration span over which the method provides accurate and reproducible results. This guide offers an objective comparison of common analytical techniques for Ethyl arachidate quantification, supported by experimental data to aid in method selection and validation.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques. Below is a summary of their performance characteristics with a focus on linearity and range.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC coupled with Gas Chromatography-Flame Ionization Detection (HPLC-GC-FID) |
| Linearity (R²) | > 0.99[1][2] | Not explicitly stated for this compound, but typically > 0.99 for FAEEs |
| Linearity Range | Dependent on application, often spans several orders of magnitude. | 2.5–50 mg/L for fatty acid ethyl esters (FAEEs).[3][4] |
| Limit of Quantification (LOQ) | Ranges from 5 to 25 ng/g for FAEEs in complex matrices.[2] | < 1.5 mg/kg for FAEEs.[3][4] |
| Limit of Detection (LOD) | Ranges from 0.8 to 7.5 ng/g for FAEEs.[2] | < 1 mg/kg for FAEEs.[3][4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of a quantitative assay. Below are representative protocols for the analysis of this compound and other fatty acid ethyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it suitable for the analysis of this compound in complex biological matrices.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenize the sample (e.g., meconium, blood) with methanol.[2]
-
Perform liquid-liquid extraction with hexane (B92381) to isolate the fatty acid ethyl esters (FAEEs).[2]
-
Apply the hexane extract to a solid-phase extraction (SPE) column for cleanup and concentration of the analytes.[2]
-
Elute the FAEEs from the SPE column.
-
Evaporate the eluate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[2]
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a mass spectrometer.[5]
-
Column: A DB-5% phenyl methyl polysiloxane column or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injector: Splitless mode.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of this compound from other components. For example, start at a lower temperature and ramp up to a final temperature of around 300°C.[2]
-
Mass Spectrometer: Operated in positive ion mode with electron ionization. Selective Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and specificity.[2]
High-Performance Liquid Chromatography coupled with Gas Chromatography-Flame Ionization Detection (HPLC-GC-FID) Method
This offline method is robust and widely used for the analysis of FAEEs in samples like olive oil.[3][4]
a. Sample Preparation (HPLC Fractionation)
-
Dissolve the sample in a suitable solvent mixture (e.g., hexane/diethyl ether).
-
Inject the sample into an HPLC system to separate the FAEE fraction from other lipid classes.
-
The collected fraction is then concentrated for subsequent GC-FID analysis.[3]
b. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[3]
-
Column: A suitable capillary column for the separation of fatty acid esters.
-
Carrier Gas: Helium.[3]
-
Injector: Programmed Temperature Vaporization (PTV) injector in splitless mode.[4]
-
Temperature Program: A programmed temperature ramp is employed for the separation of different FAEEs.
-
Detector: FID temperature is typically set around 350°C.[4]
Workflow for Assessing Linearity and Range
The following diagram illustrates a typical workflow for the validation of a quantitative method, specifically focusing on the assessment of linearity and range.
Caption: A generalized workflow for assessing the linearity and range of a quantitative analytical method.
References
Safety Operating Guide
Proper Disposal of Ethyl Arachidate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of ethyl arachidate (B1238690), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Safety and Physical Data
For quick reference, the following table summarizes important quantitative data for ethyl arachidate.
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₄O₂ | [1][2] |
| Molecular Weight | 340.58 g/mol | [1][2] |
| Form | Solid | [1] |
| Storage Temperature | −20°C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Transport Information | Not classified as dangerous goods for transport. | [3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact.[3] |
| Hand Protection | Appropriate protective gloves. | To prevent skin contact. |
| Body Protection | Lab coat or other protective clothing. | To prevent skin exposure.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] | To prevent inhalation of dust or vapors.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to be straightforward and to mitigate risks.
Waste Identification and Segregation
-
Evaluate Contamination: Determine if the this compound waste is contaminated with any hazardous materials. The disposal pathway will differ significantly depending on the presence of other hazardous chemicals.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste." If mixed with other substances, all components should be listed.
Waste Collection and Storage
-
Designated Container: Collect waste this compound in a designated, sealable container.[4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[4]
-
Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.[3]
Spill Management
In the event of a spill, follow these steps:
-
Containment: Prevent the material from spreading.[4]
-
Absorption: For solid spills, use an inert absorbent material such as sand, vermiculite, or sawdust to collect the spilled substance.[4]
-
Collection: Place the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontamination: Thoroughly clean the spill site with soap and water after the material has been collected.[4]
Final Disposal
The final disposal method depends on whether the waste is considered hazardous.
-
Non-Hazardous this compound Waste: If the waste is pure this compound and not contaminated with hazardous substances, it can typically be disposed of as non-hazardous solid chemical waste according to your institution's and local regulations.[4]
-
Hazardous this compound Waste: If the waste is contaminated with hazardous materials, it must be managed as hazardous waste. This involves following your institution's specific hazardous waste disposal procedures, which typically includes arranging for pickup by your Environmental Health and Safety (EHS) department.[4][5]
Important: The responsibility for proper waste classification and disposal lies with the waste generator.[4] Never dispose of this compound down the drain or in the general trash unless explicitly permitted by your institution and local guidelines.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
